Product packaging for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one(Cat. No.:CAS No. 1082041-78-8)

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1592613
CAS No.: 1082041-78-8
M. Wt: 161.2 g/mol
InChI Key: UYZJTSNVWCNCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1082041-78-8) is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It belongs to the 3,4-dihydroisoquinolin-1(2H)-one chemical class, which is recognized as a privileged scaffold in medicinal chemistry and agrochemical research due to its presence in numerous natural products and bioactive molecules . This core structure is prevalently encountered in compounds with diverse biological activities, making it a highly valuable intermediate for developing new active ingredients . Researchers exploit this scaffold to create derivatives for screening against various biological targets. Recent studies highlight the significant potential of this compound family in plant disease management, showing superior antioomycete activity against pathogens like Pythium recalcitrans . Furthermore, structurally similar dihydroisoquinoline derivatives have demonstrated significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in mice, indicating potential for central nervous system (CNS) drug discovery . The compound can be synthesized via several methods, including the Castagnoli-Cushman reaction between homophthalic anhydride and imines, or through novel radical cyclization strategies of N-allylbenzamides . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information before use. Hazard Statements: H302-H315-H319-H335 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1592613 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1082041-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZJTSNVWCNCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628763
Record name 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-78-8
Record name 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound belonging to the versatile class of isoquinolinones. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles and contemporary research. We will delve into its chemical identity, structural characteristics, plausible synthetic routes, and its potential within the broader landscape of medicinal chemistry, leveraging data from closely related analogs to inform our understanding.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any molecule is to establish its precise identity and key physical properties. While a specific CAS number for the free base of this compound is not readily found in major databases, its hydrochloride salt is documented, confirming the molecule's synthesis and availability in research contexts.

CAS Number:

  • Hydrochloride Salt: 2177258-78-3[1][2][3][4][5]

The existence of the hydrochloride salt allows us to confidently define the core structure and infer the properties of the free base.

Structural and Physicochemical Data

Direct experimental data for this compound is sparse. Therefore, we present a comparative table of calculated properties and experimental data from structurally similar analogs, namely the parent scaffold and the 7-methyl and 6-methoxy derivatives, to provide a scientifically grounded estimation. This approach is standard in early-stage drug discovery for prioritizing and designing future experiments.

PropertyThis compound (Predicted/Inferred)7-Methyl-3,4-dihydroisoquinolin-1(2H)-one[6]6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one[7][8]3,4-dihydroisoquinolin-1(2H)-one (Parent Scaffold)[9]
Molecular Formula C₁₀H₁₁NOC₁₀H₁₁NOC₁₀H₁₁NO₂C₉H₉NO
Molecular Weight 161.20 g/mol 161.20 g/mol 177.20 g/mol 147.17 g/mol
Appearance Predicted: White to off-white solid-Solid-
Storage Sealed in dry, 2-8°CSealed in dry, 2-8°C--
SMILES O=C1NCCC2=C1C=C(C)C=C2O=C1NCCC2=C1C=C(C)C=C2COC1=CC=C2C(=O)NCCC2=C1O=C1NCCC2=C1C=CC=C2

Note: The SMILES code for the 6-methyl and 7-methyl isomers would differ in the position of the methyl group on the aromatic ring. The provided SMILES for the 7-methyl isomer is O=C1NCCC2=C1C=C(C)C=C2.

Synthesis and Reaction Mechanisms

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is well-established in organic chemistry, offering several robust pathways to the core scaffold. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern.

Conceptual Synthetic Pathways

The following diagram illustrates a generalized and highly adaptable synthetic approach for N-substituted 3,4-dihydroisoquinolin-1(2H)-ones, which can be tailored for the synthesis of the 6-methyl analog.

G cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Cyclization & Deprotection A Ethyl 2-bromo-5-methylbenzoate (Starting Material) C Cross-Coupling Product A->C Pd Catalyst B Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate B->C E N-Boc Protected Intermediate C->E Heat, Base D Base-mediated Ring Closure G This compound E->G Acid F N-Deprotection (e.g., TFA)

Caption: A modern three-step synthetic workflow for N-substituted dihydroisoquinolinones.[10][11]

Causality of Experimental Choices:

  • Starting Material Selection: The synthesis logically begins with a commercially available or readily synthesized substituted benzoate, in this case, ethyl 2-bromo-5-methylbenzoate. The positions of the bromo and methyl groups are critical as they dictate the final substitution pattern of the isoquinolinone ring.

  • Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction is a highly efficient and versatile method for forming the key carbon-carbon bond.[10][11] The use of a trifluoroborate salt is advantageous due to its stability and reactivity.

  • Intramolecular Cyclization: The subsequent base-mediated ring closure is an intramolecular amidation reaction that forms the lactam ring, which is the core of the isoquinolinone structure.

  • Protecting Group Strategy: The use of a Boc (tert-butoxycarbonyl) protecting group on the amine is a standard and strategic choice. It prevents unwanted side reactions during the cross-coupling step and can be removed under acidic conditions without affecting the newly formed lactam.

An alternative and classic approach is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like phosphorus oxychloride.[12][13] This would be followed by a reduction step to yield the tetrahydroisoquinoline, which could then be oxidized to the desired dihydroisoquinolinone.

Pharmacological Significance and Potential Applications

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged scaffold" in medicinal chemistry.[14][15] This designation is due to its frequent appearance in molecules with a wide array of biological activities. The rigid, bicyclic structure of the scaffold provides a well-defined three-dimensional arrangement for substituents, enabling specific interactions with biological targets.

Established Activities of the Core Scaffold:
  • Antitumor Agents: Numerous derivatives have been investigated for their anticancer properties.[14]

  • Antimicrobial and Antifungal Activity: The scaffold is present in compounds showing activity against various pathogens. Recent studies have demonstrated the efficacy of 3,4-dihydroisoquinolin-1(2H)-one derivatives against the plant pathogen Pythium recalcitrans.[14][16][17][18]

  • Enzyme Inhibition: A notable recent application is in the design of selective inhibitors for Poly(ADP-ribose) polymerase 10 (PARP10), a target in oncology and other therapeutic areas.[11]

The following diagram illustrates the relationship between the core scaffold and its diverse biological activities, highlighting its potential as a starting point for drug discovery.

G cluster_apps Potential Therapeutic Applications Core This compound Privileged Scaffold Oncology Antitumor Agents Core->Oncology InfectiousDisease Antimicrobial Agents Core->InfectiousDisease Enzymology Enzyme Inhibitors (e.g., PARP10) Core->Enzymology Agrochem Antioomycete Agents Core->Agrochem

Caption: The privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold as a versatile platform for drug discovery.

Given the established bioactivity of the parent scaffold, this compound represents a valuable starting point for further chemical exploration and biological screening. The methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins, making it a key point for structure-activity relationship (SAR) studies.

Safety, Handling, and Experimental Protocols

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile of the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, provides a reliable basis for safety precautions.

GHS Hazard Classification (Inferred from Parent Compound):
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[9]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[9]

Recommended Laboratory Protocol: General Handling

This protocol is a self-validating system designed to ensure user safety.

  • Engineering Controls:

    • Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves to prevent skin contact.

    • Wear chemical safety goggles or a face shield to protect the eyes.

    • Wear a lab coat to protect clothing.

  • Handling and Storage:

    • Avoid generating dust.

    • Store in a tightly sealed container in a cool, dry place, as recommended for analogous compounds (2-8°C).[6]

    • Keep away from strong oxidizing agents.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a promising, yet underexplored, member of the pharmacologically significant isoquinolinone family. While direct experimental data is limited, a robust understanding of its properties and potential can be inferred from the extensive research on its structural analogs. The established synthetic routes and the known biological activities of the core scaffold provide a clear roadmap for future investigation.

For researchers in drug discovery, this molecule serves as an excellent candidate for inclusion in screening libraries, particularly for oncology and infectious disease targets. Further work should focus on its definitive synthesis and characterization, followed by systematic biological evaluation to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of synthesis through formulation and ultimately, its pharmacokinetic and pharmacodynamic profile in vivo.[1][2] This guide provides a comprehensive framework for the characterization of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry.

As specific experimental data for this compound is not extensively available in public literature, this document serves as both a predictive analysis and a practical guide. It outlines the essential experimental protocols required to definitively determine its key physicochemical parameters. The methodologies described are grounded in established, robust analytical techniques, ensuring the generation of reliable and reproducible data crucial for advancing a research program.[3][4]

Molecular Structure and Basic Information
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₁NO-
Molecular Weight 161.20 g/mol -
Canonical SMILES CC1=CC2=C(C=C1)C(=O)NCCC2-
CAS Number 3344-34-3-

Table 1: Basic chemical information for this compound. Data is algorithmically generated based on structure.

Physical State and Thermal Properties

The physical state (solid, liquid, or gas) at ambient temperature and the melting point of a compound are fundamental properties that influence handling, formulation, and stability. For a crystalline solid, the melting point is a critical indicator of purity.

Predicted Properties

Based on the rigid, planar ring system and the presence of a lactam group capable of hydrogen bonding, this compound is predicted to be a crystalline solid at room temperature. Its melting point is anticipated to be significantly above ambient temperature. For comparison, the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, is a solid with a reported melting point.[5]

Experimental Protocol: Melting Point Determination

The determination of a melting point range is a straightforward yet crucial experiment for assessing the purity of a solid compound.[6][7] A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[8]

Objective: To determine the melting point range of a solid organic compound using a digital melting point apparatus.[9]

Materials:

  • This compound (crystalline solid)

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Spatula

  • Mortar and pestle (if needed to create a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/minute) to quickly find an approximate melting range.[8] This saves time for the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Set a slow heating rate (1-2°C/minute).

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[7]

  • Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[2][10] Poor solubility can be a major hurdle in drug development, leading to low absorption and variable therapeutic outcomes. Assessing solubility in various media is therefore a cornerstone of pre-formulation studies.[4][11]

Predicted Solubility

The structure of this compound contains both hydrophobic (the aromatic ring and methyl group) and hydrophilic (the lactam) moieties. The lactam group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which should confer some degree of aqueous solubility. However, the fused ring system contributes to its lipophilicity. Overall, it is predicted to be sparingly to slightly soluble in aqueous media. Solubility is expected to be higher in organic solvents like DMSO, ethanol, and methanol.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the "shake-flask" method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[11]

Objective: To determine the equilibrium solubility of the compound in various aqueous and organic solvents.

Materials:

  • This compound

  • A set of relevant solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), simulated gastric fluid, simulated intestinal fluid, water, DMSO, ethanol)

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of solid remains undissolved.

  • Solvent Addition: Add a precise volume of each test solvent to the corresponding vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.[12]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.

  • Quantification: Analyze the diluted samples by HPLC-UV. The concentration of the compound in the original saturated solution is calculated by applying the dilution factor.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance.[1] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Predicted Lipophilicity

The presence of the aromatic ring and methyl group suggests that this compound will have a positive LogP value, indicating a preference for the lipid phase. Computational tools often predict LogP values for similar structures in the range of 1 to 2.5. For comparison, the parent 3,4-dihydroisoquinolin-1(2H)-one has a calculated XLogP3 of 1.2.[5]

Experimental Protocol: LogP/LogD Determination by RP-HPLC

While the shake-flask method is the traditional approach, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and requires less material.[13][14][15] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[16]

Objective: To estimate the LogP value of the compound using a validated RP-HPLC method.

Materials:

  • This compound

  • A set of reference standards with known LogP values (e.g., uracil, aniline, toluene, naphthalene)

  • HPLC system with a C18 column and UV detector

  • Mobile phase: Acetonitrile and water (or buffer)

  • Autosampler vials

Procedure:

  • Calibration Curve:

    • Prepare stock solutions of the reference standards and the test compound in a suitable solvent (e.g., acetonitrile).

    • Inject each standard individually onto the C18 column using an isocratic mobile phase composition (e.g., 50:50 acetonitrile:water).

    • Record the retention time (t_R) for each standard.

    • Determine the column dead time (t_0) using a non-retained compound like uracil.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

    • Plot a graph of the known LogP values of the standards against their corresponding log(k') values. This should yield a linear relationship.

  • Sample Analysis:

    • Inject the test compound, this compound, under the identical HPLC conditions.

    • Measure its retention time and calculate its log(k') value.

  • LogP Calculation:

    • Using the linear regression equation from the calibration curve, interpolate the LogP value of the test compound from its measured log(k') value.

Workflow for LogP Determination via RP-HPLC

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation prep_std Prepare Reference Standards hplc_inject Inject onto C18 Column (Isocratic Mobile Phase) prep_std->hplc_inject prep_test Prepare Test Compound prep_test->hplc_inject hplc_measure Measure Retention Times (tR) hplc_inject->hplc_measure calc_k Calculate Capacity Factor (k') and log(k') hplc_measure->calc_k calc_cal Generate Calibration Curve (LogP vs. log(k')) calc_k->calc_cal for Standards calc_interp Interpolate LogP of Test Compound calc_k->calc_interp for Test Compound calc_cal->calc_interp result Estimated LogP Value calc_interp->result

Caption: RP-HPLC workflow for LogP estimation.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter for predicting a drug's behavior in the variable pH environments of the gastrointestinal tract and its solubility and permeability characteristics.[17]

Predicted pKa

The this compound structure contains a secondary lactam. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, making the N-H proton weakly acidic. The pKa of this proton is expected to be in the neutral to high range (>12), meaning it is unlikely to be deprotonated under physiological conditions. The carbonyl oxygen is weakly basic, but its protonation would only occur under strongly acidic conditions. Therefore, the compound is expected to behave as a neutral molecule across the physiological pH range.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[18][19][20] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[17][21]

Objective: To determine the pKa value(s) of the compound by potentiometric titration.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M, carbonate-free)

  • Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[21]

  • Co-solvent (e.g., methanol or DMSO) if solubility is low

  • Titration vessel

Procedure:

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a solution containing the background electrolyte. If necessary, a co-solvent can be used, but the pKa value will then need to be corrected back to aqueous conditions.

  • Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and ensure gentle stirring.

  • Titration:

    • To determine a basic pKa, titrate with the standardized HCl solution.

    • To determine an acidic pKa, first acidify the solution to a low pH (e.g., pH 2) and then titrate with the standardized NaOH solution.

  • Data Collection: Record the pH of the solution after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point in the first derivative plot). Specialized software is typically used for precise calculation.

Logical Flow for pKa Determination

G start Prepare Compound Solution (with background electrolyte) titrate Titrate with Standard Acid/Base start->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Identify Equivalence Point (Inflection Point) plot->analyze determine Determine pH at Half-Equivalence Point analyze->determine result pKa Value determine->result

Caption: Process for pKa determination via potentiometry.

Structural Confirmation and Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and identity of a synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[22][23][24]

  • ¹H NMR: Will show distinct signals for the aromatic protons, the methyl group protons, and the two methylene (-CH₂-) groups in the dihydroisoquinoline ring. The chemical shifts and coupling patterns will confirm their connectivity.

  • ¹³C NMR: Will reveal the number of unique carbon environments, including the carbonyl carbon of the lactam, the aromatic carbons, the methyl carbon, and the two methylene carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals and confirm the overall connectivity of the molecule.[25]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorbances are:

  • A strong, sharp absorption band for the lactam carbonyl (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. The exact position provides insight into ring strain and conjugation.[26][27][28]

  • An absorption for the N-H stretch of the secondary amide, usually appearing as a broad band around 3200 cm⁻¹.

  • Absorptions corresponding to aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of the molecule, further confirming its structure.[29][30]

  • High-Resolution MS (HRMS): Will be used to determine the exact mass of the molecular ion ([M+H]⁺ in ESI), which should match the calculated exact mass of C₁₀H₁₂NO⁺ (for the protonated species) with high accuracy (typically < 5 ppm).

  • Tandem MS (MS/MS): Fragmentation of the molecular ion will produce characteristic daughter ions, which can be rationalized based on the molecule's structure, providing further structural confirmation.[31]

Conclusion

The physicochemical characterization of this compound is a critical step in evaluating its potential as a lead compound in drug discovery. This guide provides the necessary theoretical framework and detailed, actionable experimental protocols for determining its essential properties: melting point, solubility, lipophilicity, and pKa, alongside methods for definitive structural confirmation. By systematically applying these robust analytical techniques, researchers can generate the high-quality, reliable data needed to make informed decisions and advance their scientific objectives.

References

An In-Depth Technical Guide to the Synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one, also known as an isocarbostyril, represents a privileged heterocyclic scaffold prevalent in a multitude of natural products and pharmacologically active molecules. Its rigid, biomimetic structure makes it a cornerstone for the development of novel therapeutics. This guide provides an in-depth exploration of the primary synthetic pathways to a key analog, 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. We will dissect the mechanistic underpinnings, strategic considerations, and practical execution of the most effective and contemporary synthetic routes, including intramolecular cyclization via the Curtius rearrangement, Friedel-Crafts-type reactions, and modern transition-metal-catalyzed C-H activation strategies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Significance of the Isocarbostyril Core

The isoquinoline alkaloid family is a vast and structurally diverse class of natural products with a rich history in medicinal chemistry. Within this family, the 3,4-dihydroisoquinolin-1(2H)-one core is a recurring motif. Its presence in bioactive compounds underscores its importance as a pharmacophore. The introduction of a methyl group at the C-6 position of the benzene ring, yielding this compound, subtly modulates the electronic and steric properties of the molecule, offering a valuable building block for library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.

The challenge in synthesizing this specific lactam lies in achieving efficient and regioselective cyclization onto the substituted aromatic ring. This guide will navigate the key strategic disconnections and present robust, field-proven methodologies for its construction.

Compound Profile: this compound
PropertyValueSource
IUPAC Name 6-Methyl-3,4-dihydro-2H-isoquinolin-1-one[1]
CAS Number 1082041-78-8[1]
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol [2]

Strategic Overview of Synthetic Pathways

The construction of the this compound scaffold hinges on the formation of the C4-C4a and N2-C1 bonds to close the heterocyclic ring. The choice of strategy is dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will focus on the most direct and reliable approaches.

G cluster_0 Key Precursors cluster_1 Synthetic Strategies p_Tolyl_propanoic_acid 3-(p-tolyl)propanoic acid (Route 1, 2) Curtius Curtius Rearrangement & Intramolecular Cyclization p_Tolyl_propanoic_acid->Curtius Acyl Azide Formation Friedel_Crafts Intramolecular Friedel-Crafts Acylation p_Tolyl_propanoic_acid->Friedel_Crafts Amide/Acyl Chloride Formation p_Tolyl_ethyl_amide N-Substituted 2-(p-tolyl)ethylamide (Route 3) CH_Activation Transition-Metal-Catalyzed C-H Activation/Annulation p_Tolyl_ethyl_amide->CH_Activation Directing Group Assisted Target This compound Curtius->Target Friedel_Crafts->Target CH_Activation->Target

Caption: Key synthetic strategies for this compound.

Pathway I: Curtius Rearrangement and Thermal Cyclization

The Curtius rearrangement is a powerful transformation for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate.[3][4] This pathway leverages the rearrangement to generate a highly reactive styryl isocyanate in situ, which then undergoes a thermally-induced 6π-electrocyclization to furnish the desired lactam ring. This method is particularly advantageous for its reliability and the commercial availability of the starting material, 3-(p-tolyl)propanoic acid.

Mechanistic Rationale

The reaction proceeds through three key stages:

  • Acyl Azide Formation: The carboxylic acid is first converted into a reactive acyl derivative, typically an acyl chloride, which is then treated with an azide source (e.g., sodium azide or trimethylsilyl azide) to form the acyl azide. A more direct and safer alternative involves using diphenylphosphoryl azide (DPPA) directly with the carboxylic acid.[5]

  • Curtius Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement, extruding dinitrogen gas (N₂) and forming a highly electrophilic isocyanate intermediate.[6][7] The migration of the alkyl group occurs with retention of configuration.

  • Intramolecular Cyclization: The generated isocyanate, containing a proximate vinyl group from the styryl backbone, undergoes a high-temperature intramolecular electrophilic cyclization directly onto the electron-rich aromatic ring, followed by tautomerization to yield the stable 3,4-dihydroisoquinolin-1(2H)-one product.

Caption: Stepwise mechanism of the Curtius rearrangement and cyclization.

Experimental Protocol

Objective: To synthesize this compound from 3-(p-tolyl)propanoic acid.

Materials:

  • 3-(p-tolyl)propanoic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Diphenyl ether (solvent)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 3-(p-tolyl)propanoic acid (1.0 eq) and dry toluene.

  • Acyl Azide Formation: Add triethylamine (1.1 eq) to the solution and stir until the acid fully dissolves. Carefully add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours at ambient temperature. Causality Note: DPPA allows for the direct, one-pot conversion of the carboxylic acid to the acyl azide under mild conditions, avoiding the need to isolate a harsh acyl chloride intermediate.[5]

  • Solvent Exchange & Cyclization: Carefully remove the toluene under reduced pressure. Add high-boiling diphenyl ether to the flask.

  • Thermal Rearrangement and Cyclization: Heat the reaction mixture to reflux (approx. 250-260 °C) under a nitrogen atmosphere. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography). Causality Note: The high temperature is essential for both the concerted Curtius rearrangement (acyl azide to isocyanate) and the subsequent intramolecular Friedel-Crafts-type cyclization onto the aromatic ring.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the ethyl acetate and diphenyl ether (high vacuum may be required). The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Pathway II: Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts reaction is a classic method for forming C-C bonds on aromatic rings.[8] In this context, an intramolecular variant can be employed to construct the heterocyclic ring. This strategy involves preparing a suitable N-substituted propionamide precursor and inducing cyclization using a strong Lewis acid or Brønsted acid.

Mechanistic Rationale

This pathway relies on the generation of a highly electrophilic acylium ion (or a related activated species) that is intramolecularly trapped by the electron-rich p-methylphenyl ring.

  • Precursor Synthesis: The key precursor, an N-substituted-3-(p-tolyl)propionamide, is first synthesized. For direct cyclization to the lactam, a precursor like N-(2-hydroxyethyl)-3-(p-tolyl)propionamide could be envisioned, though a more common approach involves cyclizing a substrate like N-(p-tolyl)propionamide and then performing further modifications. A more direct route involves cyclizing 3-chloro-N-(4-methylphenyl)propionamide.

  • Lewis Acid Activation & Cyclization: A strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the amide or the chlorine atom of the chloropropionamide side chain.[9] This activation facilitates an intramolecular electrophilic aromatic substitution. The methyl group at the para-position of the starting material directs the cyclization to the ortho position, ensuring the correct regiochemistry for the 6-methyl product.

  • Deprotonation/Rearomatization: A base (or the Lewis acid complex) removes a proton from the site of substitution, restoring aromaticity and yielding the final product.

Key Considerations and Challenges
  • Choice of Lewis Acid: The strength of the Lewis acid is critical. Strong acids like AlCl₃ or polyphosphoric acid (PPA) are typically required.[9] The stoichiometry is also important, as the Lewis acid can complex with the amide nitrogen and oxygen.

  • Substrate Activation: The p-methyl group on the aromatic ring provides sufficient electron density to facilitate the electrophilic attack. Rings with deactivating groups may fail to cyclize under these conditions.

  • Harsh Conditions: Friedel-Crafts reactions often require harsh conditions (strong acids, high temperatures), which may not be compatible with sensitive functional groups elsewhere in the molecule.

Pathway III: Modern Rhodium-Catalyzed C-H Activation

For researchers seeking state-of-the-art, efficient, and often milder conditions, transition-metal-catalyzed C-H activation/annulation has emerged as a premier strategy. Rhodium(III) catalysis, in particular, has been successfully applied to the synthesis of dihydroisoquinolinones.[10][11][12]

Mechanistic Principles

This advanced approach bypasses the need for pre-functionalized starting materials by directly activating a C-H bond on the aromatic ring.

  • Directed C-H Activation: The synthesis begins with a benzamide derivative bearing a directing group (e.g., an 8-aminoquinoline amide or a hydroxamic acid). This group chelates to the rhodium(III) catalyst, positioning it to selectively activate and cleave an ortho C-H bond on the benzene ring, forming a five-membered rhodacycle intermediate.[13][14]

  • Annulation with a Coupling Partner: This rhodacycle then undergoes migratory insertion with a coupling partner, such as an alkene or alkyne. This step builds the two-carbon chain required for the heterocyclic ring.

  • Reductive Elimination: The final step is a reductive elimination, which closes the ring, forms the C-C and C-N bonds of the product, and regenerates the active Rh(III) catalyst, completing the catalytic cycle.

Field-Proven Insights
  • Directing Group is Key: The choice of directing group is the most critical parameter. It controls the regioselectivity of the C-H activation and is typically cleaved after the reaction.

  • Ligand Control: As demonstrated in recent literature, the choice of ligand on the rhodium catalyst can influence the regioselectivity of the annulation, providing access to different isomers.[10][11]

  • Atom Economy: These methods often exhibit high atom economy, as they construct complex scaffolds from simple precursors without generating stoichiometric waste products. While a detailed protocol is beyond the scope of this guide due to its specialized nature, this strategy represents the cutting edge of heterocyclic synthesis and should be considered for complex targets.

Conclusion and Outlook

The synthesis of this compound can be approached through several robust and reliable strategies.

  • For scalability and reliance on classic, well-understood transformations, the Curtius rearrangement pathway offers a direct and effective route from a readily available carboxylic acid.

  • The intramolecular Friedel-Crafts acylation provides an alternative classical approach, though it may require harsher conditions and careful optimization of the Lewis acid catalyst.

  • For researchers focused on efficiency, milder conditions, and novel methodologies, rhodium-catalyzed C-H activation represents a powerful, modern alternative that offers high atom economy and functional group tolerance.

The selection of the optimal pathway will depend on the specific constraints of the research or development program, including scale, cost of reagents, available equipment, and desired purity profile. The continued development of catalytic C-H activation methods promises to further streamline the synthesis of this and other valuable heterocyclic scaffolds, empowering the next generation of drug discovery.

References

Elucidating the Mechanistic Landscape of 3,4-Dihydroisoquinolin-1(2H)-ones: A Technical Guide for Novel Compound Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. While a specific, detailed mechanism of action for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one is not extensively documented in publicly available scientific literature, the broader class of substituted 3,4-dihydroisoquinolin-1(2H)-ones and related tetrahydroisoquinolines has been implicated in a range of pharmacological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the mechanism of action of novel derivatives such as this compound. We will synthesize current knowledge on the known biological targets of this scaffold, propose a structured experimental approach to mechanistic elucidation, and provide detailed protocols for key assays.

Introduction: The Therapeutic Potential of the Dihydroisoquinolinone Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus and its oxidized analog, 3,4-dihydroisoquinolin-1(2H)-one, are foundational structures in medicinal chemistry.[1] These scaffolds are found in natural products and synthetic compounds exhibiting diverse biological effects, including antibacterial, anticancer, and neuropharmacological activities.[1] The structural rigidity and synthetic tractability of the dihydroisoquinolinone core make it an attractive starting point for the design of novel therapeutic agents.

Recent research has highlighted several key areas where derivatives of this scaffold show promise:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain 3,4-dihydroisoquinolin-1-one-4-carboxamides have been identified as novel inhibitors of PARP enzymes.[2] PARP inhibitors are a targeted therapy for cancers with mutations in the BRCA genes, such as some forms of breast, ovarian, and prostate cancer.[3][4]

  • Antimicrobial Activity: Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated potent antioomycete activity, suggesting a potential mechanism involving the disruption of biological membrane systems in pathogens.[5][6][7]

  • G-Protein Coupled Receptor (GPCR) Modulation: Structurally related 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been investigated as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors, which are important targets in the treatment of diabetes.[8]

  • Dopamine Receptor Modulation: More complex derivatives of the tetrahydroisoquinoline scaffold have been developed as potent and selective positive allosteric modulators of the human dopamine D1 receptor.[9][10]

Given this landscape, a systematic investigation into the mechanism of action of a novel derivative like this compound is warranted.

A Proposed Strategy for Mechanistic Investigation

The following section outlines a logical, multi-tiered approach to elucidate the mechanism of action of a novel 3,4-dihydroisoquinolin-1(2H)-one derivative.

Mechanistic_Investigation_Workflow cluster_0 Tier 1: Initial Screening & Target Identification cluster_1 Tier 2: Target Validation & Cellular Mechanism cluster_2 Tier 3: In vivo & Preclinical Evaluation A Compound Synthesis & Characterization B Broad Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) A->B C Initial Target Class Prediction (In silico methods, structural similarity analysis) A->C D Focused Primary Assays (e.g., PARP enzyme assay, GPCR binding/functional assays) B->D C->D E Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) D->E G Structure-Activity Relationship (SAR) Studies D->G F Downstream Signaling Pathway Analysis (Western Blot, Reporter Assays) E->F H Cellular Phenotype Confirmation (e.g., DNA damage assays, cAMP measurement) F->H G->E I Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies H->I J In vivo Efficacy Models (e.g., Xenograft models, disease models) I->J K Toxicity & Safety Profiling J->K

Figure 1: A tiered experimental workflow for elucidating the mechanism of action of a novel 3,4-dihydroisoquinolin-1(2H)-one derivative.

Key Experimental Protocols

This section provides detailed methodologies for representative assays relevant to the potential mechanisms of action for the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

PARP1 Inhibition Assay (Biochemical)

This protocol is designed to determine the direct inhibitory effect of a test compound on the enzymatic activity of PARP1.

Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose into a histone substrate. Inhibition of PARP1 results in a decreased signal.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 substrate

  • NAD+

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Olaparib)

  • White, opaque 96-well plates

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound to create a concentration-response curve (e.g., 10-point, 3-fold dilutions).

  • In a 96-well plate, add 5 µL of the diluted test compound or control.

  • Add 20 µL of a master mix containing PARP1 enzyme and histone H1 substrate.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of a NAD+ and biotinylated NAD+ mixture.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 50 µL of a solution containing streptavidin-HRP.

  • Incubate for 60 minutes at room temperature.

  • Wash the plate 3 times with wash buffer.

  • Add 50 µL of chemiluminescent substrate.

  • Read the luminescence on a plate reader.

  • Calculate the IC50 value from the concentration-response curve.

GLP-1 Receptor Activation Assay (Cell-Based)

This protocol assesses the ability of a test compound to act as a positive allosteric modulator of the GLP-1 receptor.

Principle: This assay uses a cell line stably expressing the human GLP-1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase). Receptor activation leads to an increase in intracellular cAMP, which drives the expression of luciferase.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • GLP-1 peptide (agonist).

  • Test compound.

  • Luciferase assay reagent.

  • White, opaque 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound.

  • Prepare a sub-maximal concentration (e.g., EC20) of the GLP-1 peptide.

  • Remove the culture medium from the cells and replace it with assay buffer.

  • Add the diluted test compound to the wells.

  • Add the EC20 concentration of GLP-1 to the appropriate wells.

  • Incubate for 3-6 hours at 37°C.

  • Lyse the cells and add the luciferase assay reagent.

  • Read the luminescence on a plate reader.

  • Analyze the data to determine the fold potentiation of the GLP-1 response by the test compound.

Potential Signaling Pathways

Based on the known activities of related compounds, here are two potential signaling pathways that could be investigated for this compound.

PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor A Single-Strand Break (SSB) B PARP1 A->B C Base Excision Repair (BER) B->C D DNA Repair C->D E Double-Strand Break (DSB) F BRCA1/2 E->F G Homologous Recombination (HR) F->G G->D H Single-Strand Break (SSB) I PARP Inhibitor (e.g., this compound) H->I blocks K Replication Fork Collapse H->K J PARP1 Trapping I->J L Double-Strand Break (DSB) K->L M Defective HR (BRCA1/2 mutation) L->M cannot repair N Cell Death (Apoptosis) M->N

Figure 2: A diagram illustrating the concept of synthetic lethality through PARP inhibition in BRCA-mutant cancer cells.

GPCR Positive Allosteric Modulation

GPCR_PAM_Pathway cluster_0 GPCR Signaling Cascade cluster_1 Modulation by PAM A Endogenous Ligand (e.g., GLP-1) B GPCR (e.g., GLP-1R) A->B J Orthosteric Binding Site A->J C G-protein (Gs) B->C B->J enhances affinity for D Adenylate Cyclase C->D F cAMP D->F converts E ATP E->F G Downstream Cellular Response (e.g., Insulin Secretion) F->G H Positive Allosteric Modulator (PAM) (e.g., this compound) I Allosteric Binding Site H->I I->B induces conformational change J->G potentiates response

Figure 3: A diagram showing the mechanism of positive allosteric modulation of a G-protein coupled receptor.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in a clear and concise tabular format.

Table 1: Example Data Summary for Mechanistic Investigation

Assay TypeEndpointTest Compound (IC50/EC50)Positive Control (IC50/EC50)
PARP1 Inhibition IC50[Insert Value] µMOlaparib: [Insert Value] µM
GLP-1R Activation EC50> 50 µM (as agonist)GLP-1: [Insert Value] nM
GLP-1R PAM Fold Potentiation[Insert Value]-fold at 10 µMKnown PAM: [Insert Value]-fold
NCI-60 Panel GI50 (Mean)[Insert Value] µM-

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be fully elucidated, the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives presents a rich area for therapeutic discovery. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically investigate the biological targets and cellular effects of novel compounds based on this versatile scaffold. Future work should focus on a combination of in silico, in vitro, and in vivo approaches to build a comprehensive understanding of the structure-activity relationships and therapeutic potential of this promising class of molecules.

References

Biological activity of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] This guide focuses on derivatives featuring a methyl group at the 6-position, a substitution poised to modulate electronic and steric properties that influence target engagement. While direct literature on the 6-methyl subclass is emerging, this document synthesizes data from the broader dihydroisoquinolinone family to provide a comprehensive overview of its therapeutic potential. We will explore key activities, including potent inhibition of Poly(ADP-ribose) polymerase (PARP) for oncology applications, significant anti-inflammatory effects via modulation of critical signaling pathways, and potential neuroprotective roles. This guide provides detailed mechanistic insights, structure-activity relationships (SAR), and actionable experimental protocols to empower researchers in the rational design and evaluation of novel this compound derivatives.

The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold: A Foundation for Bioactivity

The 3,4-dihydroisoquinolin-1(2H)-one, also known as an isocarbostyril, is a bicyclic lactam that serves as a rigid, biomimetic scaffold.[1] Its structural features are present in a variety of isoquinolinone alkaloids and have inspired the synthesis of countless derivatives. These compounds have demonstrated a remarkable range of pharmacological properties, including antitumor, anti-inflammatory, neuroprotective, and antimicrobial activities.[2][3][4]

Strategic Importance of the 6-Methyl Substitution

The introduction of a methyl group at the 6-position of the benzene ring is a key strategic decision in drug design. This small, lipophilic group can influence the molecule's properties in several ways:

  • Metabolic Stability: A methyl group can block potential sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Target Binding: It can form favorable van der Waals interactions within a receptor's binding pocket, enhancing affinity and selectivity.

  • Solubility and Permeability: It subtly increases lipophilicity, which can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

The following diagram illustrates the core scaffold with the strategic 6-methyl substitution highlighted.

cluster_0 This compound Core mol mol

Caption: Core structure of this compound.

Major Biological Activities and Therapeutic Targets

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have shown promise in several major therapeutic areas.

Anticancer Activity: Potent PARP Inhibition

A significant area of investigation for this scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2. These enzymes are central to the DNA damage response, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.

Mechanism of Action: 3,4-dihydroisoquinolin-1(2H)-one derivatives act as NAD+ mimetics, competitively binding to the catalytic domain of PARP enzymes.[5] This prevents the synthesis of poly(ADP-ribose) chains, trapping PARP on damaged DNA and leading to replication fork collapse and synthetic lethality in cancer cells. Research into 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has identified potent inhibitors of both PARP1 and PARP2.[5] While not a 6-methyl derivative, a related study on PARP10 inhibitors found that a 5-methyl group was a favorable substitution, suggesting that modification at the adjacent 6-position is a promising avenue for enhancing potency.[6]

Structure-Activity Relationship (SAR) Insights:

  • C4-Carboxamide Moiety: The presence of a carboxamide group at the C4 position appears critical for potent PARP inhibition, likely forming key hydrogen bonds in the NAD+ binding pocket.[5]

  • Fluorine Substitution: A fluorine atom on the dihydroisoquinolinone core can enhance activity.[5]

  • Piperidine/Bipiperidine Groups: Amide derivatives incorporating [1,4'-bipiperidine] at the C4 position have yielded lead compounds with favorable ADME characteristics, comparable to the approved PARP inhibitor Olaparib.[5]

Table 1: In Vitro PARP1/PARP2 Inhibitory Activity of Representative Derivatives

Compound ID Core Structure R Group (at C4-carboxamide) PARP1 IC50 (µM) PARP2 IC50 (µM) Selectivity Index (PARP1/PARP2) Reference
Lead Compound 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one [1,4'-Bipiperidine]-1'-carbonyl Data not specified Data not specified Data not specified [5]
Benzamido Derivative 3,4-dihydroisoquinolin-1(2H)-one Benzamide 13.9 1.5 9.3 [5]

| Compound 21 | 3,4-dihydroisoquinolin-1(2H)-one | 6-Phenyl substitution | 2.5 (PARP10) | N/A | N/A |[6] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a major goal of drug discovery. Dihydroisoquinoline derivatives have demonstrated robust anti-inflammatory efficacy in various models.[7]

Mechanism of Action:

  • STING Pathway Inhibition: Certain 3,4-dihydroisoquinoline-2(1H)-carboxamides have been identified as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway.[7] Overactivation of STING leads to excessive production of pro-inflammatory cytokines. These derivatives can covalently bind to the transmembrane domain of STING, blocking its activation and demonstrating in vivo efficacy in models of systemic inflammation and acute kidney injury.[7]

  • MAPK/NF-κB Pathway Inhibition: In microglia, the brain's resident immune cells, isoquinoline-1-carboxamide derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators like IL-6, TNF-α, and nitric oxide (NO).[8] This effect is mediated by inhibiting the phosphorylation of MAPKs (ERK1/2, JNK, p38) and preventing the nuclear translocation of the master inflammatory transcription factor, NF-κB.[8]

The diagram below illustrates the inhibition of the MAPK/NF-κB signaling cascade.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_pathway Activation IKK IκB Kinase (IKK) TLR4->IKK Activation NFKB NF-κB MAPK_pathway->NFKB Activates NFKB_complex IκB-NF-κB Complex IKK->NFKB_complex Phosphorylates IκB NFKB_complex->NFKB Releases NF-κB Nucleus Nucleus NFKB->Nucleus Translocation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammation Transcription Inhibitor Isoquinoline Derivatives Inhibitor->MAPK_pathway Inhibition Inhibitor->IKK Inhibition

Caption: Inhibition of LPS-induced MAPK/NF-κB signaling by isoquinoline derivatives.[8]

Neuroprotective Effects

The isoquinoline scaffold is found in many alkaloids with known neurological activity. Derivatives of the related 1,2,3,4-tetrahydroisoquinoline structure have shown significant potential in protecting neurons from various insults, suggesting a promising therapeutic avenue for neurodegenerative diseases like Parkinson's or Alzheimer's disease, and ischemic events like stroke.[3][9]

Potential Mechanisms of Action:

  • Antioxidant and Free-Radical Scavenging: Dihydroisoquinoline derivatives have demonstrated the ability to scavenge multiple free radicals, including DPPH•, ABTS•+, and superoxide anions (O2•−).[2] By mitigating oxidative stress, these compounds can protect neurons from a primary driver of cell death in neurodegenerative conditions.[10]

  • NMDA Receptor Antagonism: Certain tetrahydroisoquinoline derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists.[11] By blocking excessive glutamatergic signaling, they can prevent the excitotoxicity that leads to neuronal death following an ischemic event.

  • Inhibition of Neuroinflammation: As detailed previously, the anti-inflammatory properties of these compounds are highly relevant to neuroprotection. By inhibiting microglial activation and the production of inflammatory mediators in the central nervous system, these derivatives can create a more favorable environment for neuronal survival.[8]

  • Cholinesterase Inhibition: Some derivatives show moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[2] This mechanism is a key strategy in the symptomatic treatment of Alzheimer's disease.

Other Reported Activities
  • Antioomycete Activity: In the field of agricultural science, 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and shown to possess potent activity against the plant pathogen Pythium recalcitrans.[12][13] The lead compound, I23, was more effective than the commercial agent hymexazol and is believed to act by disrupting the pathogen's biological membrane systems.[12]

Synthesis Strategies for Bioactive Derivatives

The construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold can be achieved through various innovative synthetic methodologies.[1] A particularly effective method for generating diversity at the C3 and C4 positions is the Castagnoli–Cushman reaction.

Key Synthesis Method: Castagnoli–Cushman Reaction This multicomponent reaction involves the condensation of a homophthalic anhydride, an aldehyde, and an amine to produce substituted 3,4-dihydroisoquinolin-1(2H)-ones. It is a highly efficient method for creating libraries of compounds for biological screening.[12] For example, this reaction was used to synthesize 59 derivatives for testing against plant pathogens.[12][13]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research, this section provides validated, step-by-step protocols for assessing key biological activities. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol is adapted from the methodology used to screen 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[5] It measures the consumption of NAD+ during the PARP-1-catalyzed poly(ADP-ribosyl)ation of histone proteins.

Principle: Active PARP-1 consumes NAD+. The remaining NAD+ is then used in a cycling reaction to produce a colored product (WST-1), which can be quantified spectrophotometrically. Inhibitors will prevent NAD+ consumption, leading to a stronger colorimetric signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone proteins

  • NAD+ solution

  • Test compounds (dissolved in DMSO)

  • PARP-1 assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Colorimetric detection reagents (NAD+ cycling enzymes, WST-1)

  • 96-well microplate

  • Microplate reader (450 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference inhibitor (e.g., Olaparib) in assay buffer. Ensure the final DMSO concentration is ≤1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer (for blank wells)

    • Test compound or reference inhibitor

    • PARP-1 enzyme, activated DNA, and histones mixture.

  • Initiate Reaction: Add NAD+ solution to all wells except the "no NAD+" control.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Develop Signal: Add the NAD+ cycling enzyme mixture and WST-1 solution to each well.

  • Incubation: Incubate at room temperature for 15-30 minutes, protected from light.

  • Read Plate: Measure the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

The workflow for this assay is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 Prepare Serial Dilutions of Test Compounds r1 Add Compounds & Enzyme Mix to 96-well Plate p1->r1 p2 Prepare PARP-1/ DNA/Histone Mix p2->r1 r2 Initiate with NAD+ r1->r2 r3 Incubate 60 min at Room Temp r2->r3 d1 Add Cycling Enzymes & WST-1 Reagent r3->d1 d2 Incubate 15 min d1->d2 d3 Read Absorbance at 450 nm d2->d3 a1 Calculate % Inhibition d3->a1 a2 Determine IC50 Value a1->a2

Caption: Experimental workflow for the colorimetric PARP-1 inhibition assay.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. The strong evidence for PARP inhibition, coupled with significant anti-inflammatory and neuroprotective potential, positions these molecules as prime candidates for further drug development efforts.

Future research should focus on:

  • Targeted Synthesis: Synthesizing a focused library of 6-methyl derivatives to systematically probe the structure-activity relationships for PARP inhibition, STING antagonism, and MAPK/NF-κB pathway modulation.

  • In Vivo Efficacy: Advancing lead compounds from in vitro assays into relevant animal models of cancer, inflammation, and neurodegeneration.

  • ADME/Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity studies to identify candidates with drug-like properties suitable for preclinical development.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical scaffold.

References

Potential therapeutic targets of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that forms the basis of numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] Its rigid, bicyclic structure provides a versatile framework for the development of targeted therapeutics. This technical guide delves into the potential therapeutic targets of a specific, yet under-explored derivative, this compound. As direct research on this compound is nascent, this analysis is built upon a comprehensive review of closely related analogs and the broader isoquinolin-1(2H)-one class. We will explore the causality behind the therapeutic hypotheses, detail the underlying mechanisms of action, and provide robust, field-proven experimental protocols for target validation. The primary targets identified through this analysis include the Poly(ADP-ribose) Polymerase (PARP) superfamily, with a strong emphasis on Tankyrase (TNKS) enzymes, and the Dopamine D1 Receptor (D1R), highlighting the scaffold's potential in both oncology and neuroscience.

Introduction: The Isoquinolin-1(2H)-one Privileged Scaffold

The isoquinoline nucleus is a cornerstone in medicinal chemistry, present in a wide array of natural alkaloids and clinically approved drugs.[3][4] The 3,4-dihydroisoquinolin-1(2H)-one variant retains key structural features that allow for specific interactions with biological targets while offering synthetic tractability. Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[5] This guide focuses on extrapolating the potential of this compound by examining the validated targets of its chemical cousins, thereby providing a roadmap for future drug discovery and development efforts.

Primary Potential Target Class: The PARP Superfamily

The Poly(ADP-ribose) Polymerase (PARP) superfamily of enzymes is critical in various cellular processes, most notably DNA damage repair and Wnt/β-catenin signaling.[6][7] The isoquinolin-1(2H)-one scaffold has proven to be a highly effective framework for designing potent inhibitors of specific PARP family members, particularly Tankyrase 1 and 2.

Tankyrase (TNKS1/2) Inhibition: A Novel Anticancer Strategy

Tankyrase 1 and 2 are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[6] In many cancers, particularly colorectal cancers with mutations in the APC gene, this pathway is constitutively active, driving tumor proliferation.[6] Tankyrases PARsylate (add poly(ADP-ribose) chains to) AXIN, a central component of the β-catenin destruction complex. This modification tags AXIN for ubiquitination and proteasomal degradation.[6] The resulting depletion of AXIN destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate oncogenic gene expression.

Isoquinolin-1(2H)-one derivatives have emerged as powerful Tankyrase inhibitors. They act as NAD+ mimics, occupying the nicotinamide binding pocket of the enzyme's catalytic domain, thereby preventing the PARsylation of AXIN.[8] This leads to AXIN stabilization, reformation of the destruction complex, and subsequent degradation of β-catenin, effectively silencing the aberrant Wnt signal.[9]

Several potent isoquinolin-1(2H)-one-based Tankyrase inhibitors have been developed, demonstrating low nanomolar efficacy. For instance, compound 11c from a recent study inhibited TNKS1 and TNKS2 with IC50 values of 0.009 µM and 0.003 µM, respectively, and suppressed Wnt signaling in a cellular assay with an IC50 of 0.029 µM.[8][10]

Table 1: Potency of Select Isoquinolin-1(2H)-one Derivatives as Tankyrase Inhibitors

CompoundTNKS1 IC50 (µM)TNKS2 IC50 (µM)DLD-1 STF Assay IC50 (µM)Reference
11c 0.0090.0030.029[8][10]
XAV939 0.0110.0040.017[8]

Note: XAV939 is a well-characterized reference Tankyrase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT Wnt Ligand FZD Frizzled (FZD) Receptor WNT->FZD Binds LRP LRP5/6 Co-receptor FZD->LRP Dimerizes DVL Dishevelled (DVL) LRP->DVL Recruits DestructionComplex β-catenin Destruction Complex (AXIN, APC, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Accumulates and Translocates TNKS Tankyrase (TNKS1/2) TNKS->DestructionComplex PARsylates AXIN, leading to degradation Isoquinolinone 6-Methyl-3,4-dihydro- isoquinolin-1(2H)-one (Hypothesized Inhibitor) Isoquinolinone->TNKS INHIBITS TCF TCF/LEF BetaCateninNuc->TCF Binds Oncogenes Oncogene Transcription (e.g., c-Myc, Cyclin D1) TCF->Oncogenes Activates

Caption: Wnt/β-catenin pathway and the inhibitory action of isoquinolin-1(2H)-ones on Tankyrase.

Broader PARP Inhibition for Synthetic Lethality

Beyond Tankyrase, the isoquinolin-1(2H)-one scaffold has been explored for inhibiting other PARP family members, such as PARP1, which is crucial for DNA single-strand break repair.[11] PARP inhibitors have revolutionized the treatment of cancers with mutations in BRCA1 or BRCA2 genes through a concept called synthetic lethality.[7][12] BRCA-deficient tumor cells are reliant on PARP-mediated repair to survive; inhibiting PARP leads to a catastrophic accumulation of DNA damage and cell death.[7] A novel series of 3,4-dihydroisoquinol-1-one-4-carboxamides was designed as PARP inhibitors, with a lead compound demonstrating advantages over the approved drug Olaparib in terms of molecular weight and ADME properties, underscoring the scaffold's potential in this therapeutic area.[11]

Experimental Protocol: Homogeneous Tankyrase 2 Enzymatic Assay

This protocol describes a robust method for determining the IC50 value of a test compound against TNKS2.

Materials:

  • Recombinant human TNKS2 (catalytic domain)

  • Histone H4 (substrate)

  • Biotinylated NAD+

  • Streptavidin-Europium (HTRF donor)

  • Anti-6xHis antibody conjugated to XL665 (HTRF acceptor)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA

  • Test Compound (e.g., this compound) dissolved in DMSO

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 50 nL of each dilution into the 384-well assay plate. Include DMSO-only wells for high control (100% activity) and wells with a known inhibitor (e.g., XAV939) for low control (0% activity).

  • Enzyme/Substrate Addition: Prepare a master mix containing TNKS2 enzyme and Histone H4 in assay buffer. Dispense 5 µL of this mix into each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of biotinylated NAD+ in assay buffer. Add 5 µL to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare a detection mix containing Streptavidin-Europium and anti-6xHis-XL665 in HTRF detection buffer. Add 10 µL to each well to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Normalize the data against high and low controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Primary Potential Target: Dopamine D1 Receptor (D1R) Positive Allosteric Modulation

The Dopamine D1 Receptor (D1R) is a G-protein coupled receptor highly expressed in brain regions associated with motor control, motivation, and cognition.[13] While D1R agonists have been pursued for treating conditions like Parkinson's disease and cognitive disorders, their development has been hampered by issues of poor pharmacokinetics, receptor desensitization, and a narrow therapeutic window.[13][14]

Positive Allosteric Modulators (PAMs) offer a more nuanced approach. Instead of directly activating the receptor, PAMs bind to a topographically distinct (allosteric) site, enhancing the receptor's response to the endogenous agonist, dopamine.[15] This maintains the natural spatial and temporal patterns of dopamine signaling, potentially leading to a better efficacy and safety profile.

A derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, LY3154207 , has been identified as a potent, subtype-selective D1R PAM.[14][16] This compound, and its analogs like DETQ, have demonstrated the ability to potentiate dopamine-mediated signaling without causing the bell-shaped dose-response or tachyphylaxis seen with orthosteric agonists.[13] LY3154207 advanced to Phase 2 clinical trials for Lewy body dementia, validating the therapeutic potential of this chemical class in neuroscience.[14] The binding site for these PAMs has been located in an intracellular cleft formed by transmembrane helices and intracellular loop 2.[15]

G cluster_intracellular Intracellular Dopamine Dopamine (Endogenous Agonist) D1R Dopamine D1 Receptor (D1R) Dopamine->D1R Binds to Orthosteric Site G_protein Gαs Protein D1R->G_protein Activates PAM 6-Methyl-3,4-dihydro- isoquinolin-1(2H)-one (Hypothesized PAM) PAM->D1R AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->CellularResponse Phosphorylates Targets

Caption: Mechanism of D1R positive allosteric modulation by an isoquinolin-1(2H)-one derivative.

Experimental Protocol: cAMP Accumulation Assay for D1R PAM Activity

This assay measures the ability of a test compound to enhance dopamine-induced cyclic AMP production in cells expressing the human D1 receptor.

Materials:

  • HEK293 cells stably expressing the human D1 receptor (hD1R)

  • Assay Medium: DMEM with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor)

  • Dopamine (agonist)

  • Test Compound (e.g., this compound)

  • HTRF cAMP Dynamic 2 kit (or equivalent)

  • 384-well low-volume white plates

Procedure:

  • Cell Plating: Seed hD1R-HEK293 cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay medium. Also, prepare a range of dopamine concentrations.

  • Assay:

    • Aspirate the culture medium from the cells.

    • To determine PAM activity , add 5 µL of the test compound dilutions, followed immediately by 5 µL of dopamine at its EC20 concentration (a sub-maximal concentration).

    • To determine allosteric agonist activity , add 5 µL of the test compound dilutions and 5 µL of assay medium without dopamine.

    • Include controls: medium only (basal), dopamine at EC20 (for reference), and a saturating concentration of dopamine (for maximal response).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate (acceptor) followed by 5 µL of anti-cAMP-cryptate (donor) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the concentration-response curves to determine the EC50 of the test compound's potentiation effect.

Other Emerging Therapeutic Targets

The versatility of the isoquinolin-1(2H)-one scaffold suggests its potential to interact with a range of other important therapeutic targets.

  • Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: In the hypoxic microenvironment of tumors and inflamed joints, the transcription factor HIF-1α is stabilized, promoting angiogenesis and inflammation. Diaryl substituted isoquinolin-1(2H)-one derivatives have been developed as potent HIF-1 signaling inhibitors, showing efficacy in a rat model of rheumatoid arthritis.[17] A lead compound, 17q , inhibited HIF-1 with an IC50 of 0.55 µM.[17]

  • Kinase Inhibition (KDR/VEGFR-2): Angiogenesis is a hallmark of cancer, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR) is a primary driver of this process. 1,2,3,4-Tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones have been identified as potent and selective inhibitors of KDR, highlighting their anti-angiogenic potential.[18]

Summary and Future Directions

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a validated platform for the discovery of potent modulators of high-value therapeutic targets. While direct experimental data on this compound is not yet available, a rigorous analysis of its close structural analogs provides a compelling rationale for its investigation against several key targets.

Table 2: Summary of Potential Therapeutic Targets

Target ClassSpecific Target(s)Therapeutic AreaProposed Mechanism of Action
PARP Superfamily Tankyrase 1/2OncologyInhibition of Wnt/β-catenin signaling
PARP1OncologySynthetic lethality in DNA repair-deficient tumors
GPCRs Dopamine D1 ReceptorNeurosciencePositive Allosteric Modulation
Transcription Factors HIF-1αOncology, InflammationInhibition of HIF-1 signaling pathway
Kinases KDR (VEGFR-2)OncologyInhibition of angiogenesis

The logical next step is the synthesis of this compound and its systematic evaluation in the biochemical and cellular assays detailed in this guide. The methyl group at the 6-position may influence potency, selectivity, and pharmacokinetic properties compared to unsubstituted analogs, warranting a full structure-activity relationship (SAR) study. Such investigations will clarify the therapeutic potential of this specific molecule and could lead to the development of novel, targeted therapies in oncology and neuroscience.

References

The Structure-Activity Relationship of Methyl-Substituted Dihydroisoquinolinones: A Technical Guide for PARP Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid structure, capable of mimicking the nicotinamide motif of NAD+, makes it an ideal pharmacophore for targeting NAD+-dependent enzymes, most notably Poly(ADP-ribose) polymerase (PARP). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, with a specific focus on the critical role of methyl substitution on the aromatic ring in achieving potent PARP-1 inhibition. We synthesize key findings from seminal literature, present quantitative data, and provide detailed experimental protocols to empower researchers in the rational design of next-generation PARP inhibitors.

The Dihydroisoquinolinone Scaffold: A Framework for PARP Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the DNA damage response (DDR) pathway. It acts as a molecular sensor for DNA single-strand breaks (SSBs), binding to damaged DNA and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage.[2]

Inhibition of PARP-1 is a clinically validated strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, arises because PARP inhibition prevents the repair of SSBs, which then degrade into more lethal double-strand breaks (DSBs) during DNA replication.[3] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in HR-deficient cancer cells (like those with BRCA mutations), these DSBs cannot be repaired, leading to genomic instability and apoptotic cell death.[3]

The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as an excellent starting point for PARP inhibitors because its lactam structure acts as a bioisostere of the nicotinamide group of NAD+, the natural substrate for PARP-1. This allows molecules based on this scaffold to occupy the NAD+ binding site and inhibit the enzyme's catalytic activity.

The Significance of Aromatic Ring Substitution: A Focus on the Methyl Group

Early SAR studies on PARP inhibitors quickly moved beyond first-generation benzamides to more potent heterocyclic scaffolds. Within the dihydroisoquinolinone class, substitutions on the aromatic ring were found to be crucial for modulating potency. A landmark finding was the identification of 3,4-dihydro-5-methyl-1-[2H]-isoquinolinone (PD128763) , a compound that proved to be approximately 50 times more effective as a PARP-1 inhibitor than the benchmark first-generation inhibitor, 3-aminobenzamide.[4]

The enhanced potency of the 5-methyl analog underscores the importance of hydrophobic interactions within the PARP-1 active site. The methyl group is hypothesized to occupy a hydrophobic pocket, increasing the binding affinity and residence time of the inhibitor. This finding directed subsequent optimization efforts toward exploring substitutions at this position and others on the aromatic ring.

General SAR Principles for the Dihydroisoquinolinone Core

While a complete head-to-head comparison of various C-6 substituents is not extensively documented in a single series, we can infer key SAR trends from related studies:

  • Hydrophobic Substituents: As demonstrated by the 5-methyl analog, small, hydrophobic groups on the aromatic ring are generally favorable for potency.[4][5] This suggests the presence of a hydrophobic sub-pocket in the enzyme's active site.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine, can also enhance potency. For example, a comparative study showed that introducing a fluorine at the 7-position resulted in a ~2.5-fold increase in potency compared to the unsubstituted analog.[1] This effect may be due to favorable electrostatic interactions or modulation of the molecule's pKa.

  • C-4 Position: This position is highly amenable to substitution for improving potency and pharmacokinetic properties. Introducing carboxamide functionalities at C-4 has been a particularly successful strategy, allowing for the extension of the molecule toward other regions of the active site and the addition of groups that improve solubility and cell permeability.[1]

  • N-2 Position (Lactam Nitrogen): Modifications at this position are generally less tolerated, as the NH group is often a critical hydrogen bond donor, mimicking the interaction of the nicotinamide ribose in the NAD+ binding site.

The logical relationship of these SAR principles is summarized in the diagram below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation A Design Analogs (based on SAR) B Synthesize Core Scaffold (e.g., Castagnoli-Cushman) A->B C Couple Side Chains (Amidation) B->C D Purify & Characterize (HPLC, NMR, MS) C->D E In Vitro Biochemical Assay (PARP-1 IC50) D->E Test Compounds F Cellular Assay (e.g., PARylation inhibition) E->F G Cell Viability Assay (BRCA-mutant vs WT cells) F->G G->A Feedback for Next Generation Design H ADME/PK Studies G->H PARP_Pathway cluster_pathway PARP-1 Signaling in DNA Single-Strand Break Repair DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 binds to PAR Auto-PARylation PARP1->PAR catalyzes Inhibitor PARP Inhibitor (e.g., Dihydroisoquinolinone) PARP1->Inhibitor blocked by NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment Repair Successful SSB Repair Recruitment->Repair No_Repair SSB Persists Inhibitor->No_Repair DSB Replication Fork Collapse (leads to DSB) No_Repair->DSB during S-Phase Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis

References

Discovery, Synthesis, and Isolation of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Analogs: A Methodological Compendium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3] Notably, specific analogs have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology.[4] The strategic placement of substituents, such as a methyl group at the 6-position, can significantly modulate the compound's physicochemical properties and biological activity, making the targeted synthesis and rigorous purification of these analogs a critical endeavor in drug discovery.

This guide provides a comprehensive overview of the prevailing methodologies for the synthesis, isolation, and characterization of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one analogs. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate the complexities of this chemical space, from initial reaction design to the final validation of pure, active compounds.

Section 1: Strategic Synthesis of the Dihydroisoquinolinone Core

The construction of the dihydroisoquinolinone ring system is typically achieved through intramolecular cyclization reactions. The choice of synthetic route is paramount and is dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Bischler-Napieralski reaction is a robust and widely utilized method for synthesizing 3,4-dihydroisoquinolines, which can be precursors to the desired lactam (isoquinolinone).[5] The reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. The resulting imine is then typically oxidized or directly hydrolyzed to the target lactam.

The causality behind this choice lies in its reliability and the commercial availability of a wide range of substituted β-phenylethylamines and acylating agents. For our target scaffold, the synthesis would commence from N-[2-(3-methylphenyl)ethyl]acetamide. The methyl group on the phenyl ring directs the cyclization.

Diagram 1: The Bischler-Napieralski Reaction Pathway

Bischler_Napieralski cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation Starting_Material 2-(m-tolyl)ethan-1-amine Amide N-[2-(3-methylphenyl)ethyl]acetamide Starting_Material->Amide Acylation Acylating_Agent Acetyl Chloride Acylating_Agent->Amide Dihydroisoquinoline 6-Methyl-1-methyl-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Bischler-Napieralski Cyclization Dehydrating_Agent POCl3 or P2O5 Dehydrating_Agent->Dihydroisoquinoline Final_Product This compound Dihydroisoquinoline->Final_Product Oxidation to Lactam Oxidizing_Agent e.g., KMnO4 or hydrolysis

Caption: General workflow for synthesizing the target scaffold via the Bischler-Napieralski reaction.

While the Bischler-Napieralski reaction is a workhorse, other methods offer advantages for specific substitution patterns.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure. It is particularly useful for generating tetrahydroisoquinolines, which can then be oxidized to the desired dihydroisoquinolinone.[5]

  • Castagnoli-Cushman Reaction (CCR): This multicomponent reaction provides a convergent and efficient route to highly substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. A recent study demonstrated the synthesis of 59 derivatives using this method for exploring antioomycete activity.[6] The power of the CCR lies in its ability to rapidly generate a library of analogs from diverse starting materials (homophthalic anhydrides, imines, and amines), making it ideal for structure-activity relationship (SAR) studies.

Section 2: Isolation and Purification Protocols

The isolation of the target analog from the reaction mixture is a critical step that directly impacts the reliability of subsequent biological assays. The primary challenges often involve separating the desired product from unreacted starting materials, reaction byproducts, and structurally similar isomers.[7]

Chromatography is the most powerful tool for purifying synthetic organic compounds. The choice of technique depends on the scale of the synthesis and the physicochemical properties of the analogs.

Technique Stationary Phase Typical Mobile Phase Best For... Considerations
Column Chromatography Silica Gel (Normal Phase)Hexane/Ethyl Acetate GradientInitial purification of crude reaction mixtures (>100 mg).Cost-effective for large scale. Resolution may be limited for close-eluting isomers.
Reverse-Phase HPLC (RP-HPLC) C18-bonded SilicaAcetonitrile/Water or Methanol/Water with TFA or Formic AcidHigh-resolution purification of final compounds and separation of isomers.[8]Excellent for achieving high purity (>99%). Requires specialized equipment.
Supercritical Fluid Chromatography (SFC) Chiral or AchiralSupercritical CO₂ with co-solvents (e.g., Methanol)Separation of stereoisomers and thermally labile compounds.[9]Offers fast, efficient separations with reduced organic solvent consumption.

This protocol is a self-validating system; the purity of collected fractions is continuously monitored by Thin Layer Chromatography (TLC) to ensure accurate separation.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a packed bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection & Analysis: Collect fractions and analyze each one by TLC against a reference spot of the crude mixture. Combine fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

Diagram 2: Purification Method Selection Tree

Purification_Decision start Crude Product is_large_scale is_large_scale start->is_large_scale is_isomeric Isomeric Mixture? Yes No hplc_sfc Preparative HPLC or SFC is_isomeric:f1->hplc_sfc column_chrom Silica Column Chromatography is_isomeric:f2->column_chrom is_large_scale:f2->is_isomeric is_large_scale:f1->column_chrom is_solid Is the compound a solid? Yes No crystallization Crystallization is_solid:f1->crystallization final_product Pure Compound is_solid:f2->final_product hplc_sfc->final_product column_chrom->is_solid crystallization->final_product

Caption: Decision workflow for selecting an appropriate purification technique.

Crystallization is the most effective method for obtaining compounds in a highly pure, crystalline solid form, which is often required for X-ray analysis and pharmaceutical formulation.[10][11] The principle relies on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

Protocol: Recrystallization from a Single Solvent

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, ethyl acetate, or mixtures with water.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.[10] If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.

  • Crystal Isolation: Once crystallization is complete, isolate the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 3: Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic methods is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. For a this compound analog, one would expect to see characteristic signals for the aromatic protons, the methyl group singlet, and the two methylene groups (-CH₂-CH₂-) of the dihydroisoquinoline core, which typically appear as triplets.[6][12]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confirmation of its elemental composition.[6] The fragmentation pattern can also offer structural clues.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run is used to determine the purity of the final compound. A pure sample should ideally show a single peak. The method is often coupled with a UV detector or a mass spectrometer (LC-MS).[8]

Table of Expected Analytical Data for this compound

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ ~7.0-7.5 (m, 3H, Ar-H), ~3.5 (t, 2H, N-CH₂), ~2.9 (t, 2H, Ar-CH₂), ~2.4 (s, 3H, Ar-CH₃), ~6.0-8.0 (br s, 1H, NH). Chemical shifts are approximate and depend on other substituents.[6]
¹³C NMR (100 MHz, CDCl₃)δ ~165 (C=O), ~125-140 (Ar-C), ~40 (N-CH₂), ~28 (Ar-CH₂), ~21 (Ar-CH₃).
HRMS (ESI) [M+H]⁺ calculated for C₁₀H₁₂NO should match the observed mass to within 5 ppm.
Purity (HPLC) >95% (as determined by peak area integration).
Section 4: Biological Context and Future Directions

The this compound scaffold is not merely a synthetic target but a gateway to novel therapeutics. Analogs from the broader class of tetrahydroisoquinolines and their derivatives have shown a vast range of activities, from spasmolytic to acting as PDE4 inhibitors.[2][13] The strategic functionalization of this core allows for the fine-tuning of interactions with biological targets. The methodologies outlined here provide a robust framework for synthesizing and purifying novel analogs, enabling the systematic exploration of their therapeutic potential. Future work will undoubtedly focus on developing more efficient, stereoselective synthetic routes and expanding the known biological activities of this versatile chemical class.

References

A Technical Guide to the Spectroscopic Characterization of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles, experimental workflows, and data interpretation critical for the unambiguous identification and quality control of this and related heterocyclic compounds. Given the limited availability of published experimental spectra for this specific molecule, this guide will focus on predictive analysis based on analogous structures and will provide robust, field-tested protocols for acquiring high-quality spectroscopic data.

Introduction: The Importance of Spectroscopic Characterization

This compound belongs to the isoquinolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active natural products and synthetic molecules.[1] The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and stability. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process, each providing unique and complementary information about the molecular structure.[2]

This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, the predicted chemical shifts (δ) in CDCl₃ are summarized in the table below. These predictions are based on the analysis of related isoquinolinone structures and known substituent effects.[3][4]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-5~ 7.9d1H~ 8.0
H-7~ 7.2d1H~ 8.0
H-8~ 7.1s1H-
N-H~ 6.5br s1H-
C4-H₂~ 3.5t2H~ 6.5
C3-H₂~ 2.9t2H~ 6.5
C6-CH₃~ 2.4s3H-

Causality Behind Predictions: The aromatic protons (H-5, H-7, H-8) are expected to appear in the downfield region (7-8 ppm) due to the deshielding effect of the aromatic ring current. The methyl group at C6 will cause a slight upfield shift of the neighboring aromatic protons compared to the unsubstituted analog. The methylene protons at C4, being adjacent to the aromatic ring, will be more deshielded than those at C3. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different types of carbon atoms in a molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (C1)~ 165
C4a~ 138
C6~ 137
C8a~ 133
C5~ 129
C7~ 128
C8~ 127
C4~ 40
C3~ 28
C6-CH₃~ 21

Causality Behind Predictions: The carbonyl carbon (C1) is characteristically found at the most downfield position. The quaternary carbons (C4a, C6, C8a) and the aromatic CH carbons (C5, C7, C8) will resonate in the 120-140 ppm range. The aliphatic methylene carbons (C3, C4) and the methyl carbon will appear in the upfield region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[5]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity, which is critical for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize parameters such as the pulse width, acquisition time, and relaxation delay.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify H-H couplings) and HSQC (to identify one-bond C-H correlations).

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The key predicted IR absorption bands for this compound are listed below. These are based on characteristic vibrational frequencies of amides and substituted aromatic compounds.[6]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1650 - 1680Strong
C=C Stretch (Aromatic)1550 - 1600Medium
C-N Stretch1200 - 1350Medium

Causality Behind Predictions: The broad N-H stretching band is indicative of hydrogen bonding. The strong absorption around 1660 cm⁻¹ is a hallmark of the carbonyl group in a cyclic amide (lactam). The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: ATR-FTIR Spectroscopy Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₀H₁₁NO), the expected mass spectral data using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) is as follows:

Ion Predicted m/z
[M+H]⁺162.0913
[M+Na]⁺184.0733

Causality Behind Predictions: In ESI, protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) are commonly observed. The exact mass measurement from HRMS allows for the unambiguous determination of the elemental composition.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF, Orbitrap), where their m/z ratios are measured.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and determine the molecular weight.

dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: ESI-MS Experimental Workflow.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, IR, and MS techniques. While this guide provides a robust predictive framework and standardized protocols, it is imperative for researchers to acquire their own high-quality experimental data for definitive structural confirmation. The principles and methodologies outlined herein serve as a trusted resource for scientists engaged in the synthesis, purification, and analysis of novel isoquinolinone derivatives, ensuring the scientific integrity of their research.

References

A Senior Application Scientist's Technical Guide to 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold and the Significance of the 6-Methyl Moiety

For researchers, scientists, and drug development professionals, the 3,4-dihydroisoquinolin-1(2H)-one core represents a privileged scaffold. This heterocyclic motif is prevalent in a multitude of natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities.[1] Its rigid, lactam-fused bicyclic structure serves as an excellent foundation for the development of novel therapeutics targeting a wide array of conditions, including cancer, neurological disorders, and infectious diseases.[1][2][3][4] The inherent drug-like properties of this scaffold make it a focal point in modern medicinal chemistry.[5]

This guide focuses specifically on 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one , a derivative whose strategic importance lies in the subtle yet profound influence of the C6-methyl group. The introduction of a methyl group, often referred to as a "magic methyl," can significantly modulate a molecule's physicochemical and pharmacokinetic properties. This single modification can enhance metabolic stability, improve binding affinity to biological targets, and alter solubility, thereby providing a powerful tool for lead optimization in drug discovery.

This document serves as an in-depth technical resource for researchers looking to procure and effectively utilize this compound. We will delve into its chemical properties, identify commercial suppliers, discuss critical quality control considerations, and explore its potential applications in the broader context of the dihydroisoquinolinone class of compounds.

Chemical Properties and Identification

A crucial first step in sourcing any research chemical is the accurate identification of the compound. For this compound, it is imperative to use the correct Chemical Abstracts Service (CAS) number to ensure the procurement of the intended molecule.

PropertyValue
Chemical Name This compound
CAS Number 1082041-78-8
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Structure
alt text

Note: Initial searches may reveal other CAS numbers; however, 1082041-78-8 is the most consistently cited and verified identifier for this specific compound.

Commercial Suppliers and Procurement

The availability of this compound is primarily from specialized chemical suppliers catering to the research and development sector. The following table provides a comparative overview of known commercial sources. Researchers are advised to request certificates of analysis (CoA) and safety data sheets (SDS) from any potential supplier to verify purity and understand handling requirements.

SupplierProduct NumberStated PurityAvailable QuantitiesNotes
BLDpharm BD01035531≥95%InquireOffers a range of related isoquinoline derivatives.[6]
Arctom Scientific BD-A259754InquireInquireLists the compound with CAS 1082041-78-8.[7]
ChemUniverse InquireInquireInquireProvides a quote request form for the compound.[8]

This table is based on publicly available information and is subject to change. Direct inquiry with the suppliers is recommended for the most current data.

For researchers with specific purity or quantity requirements not met by off-the-shelf products, custom synthesis is a viable alternative. Many chemical suppliers, including some listed above, offer custom synthesis services and can produce this compound to meet specific project needs.

Quality Control and Experimental Best Practices

Ensuring the identity and purity of a starting material is a cornerstone of reproducible and reliable research. As a Senior Application Scientist, I cannot overstate the importance of a robust quality control (QC) process upon receiving any new chemical, including this compound.

Recommended In-House QC Protocol:
  • Visual Inspection: Note the physical appearance (e.g., color, form) and compare it to the supplier's description.

  • Solubility Test: Determine the solubility in common laboratory solvents (e.g., DMSO, DCM, Methanol) to prepare for analytical and experimental work.

  • Structural Confirmation (NMR Spectroscopy):

    • ¹H NMR: Acquire a proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic aromatic signals, a singlet for the methyl group, and two triplets for the ethyl bridge.

    • ¹³C NMR: For more complex analyses or to confirm the absence of isomeric impurities, a carbon NMR spectrum is invaluable.

  • Purity Assessment (LC-MS or HPLC):

    • LC-MS: This is a rapid and effective method to confirm the molecular weight of the main component and to identify any potential impurities.

    • HPLC with UV detection: For quantitative purity analysis, High-Performance Liquid Chromatography is the gold standard. A high-purity sample should exhibit a single major peak.

The following diagram illustrates a recommended workflow for the procurement and in-house validation of this compound.

Procurement and QC Workflow for Research Chemicals.

Synthesis and Potential Applications in Drug Discovery

While literature specifically detailing the synthesis and applications of this compound is limited, a wealth of information exists for the broader class of 3,4-dihydroisoquinolin-1(2H)-ones. Numerous synthetic strategies have been developed for this scaffold, including metal-catalyzed and metal-free methods, multicomponent reactions, and domino protocols.[1] These established synthetic routes can likely be adapted for the preparation of the 6-methyl analog.

The true value of this compound lies in its potential as a building block in medicinal chemistry. The 3,4-dihydroisoquinolin-1(2H)-one core is a key component in molecules targeting a diverse range of biological pathways.

Potential Therapeutic Areas:
  • Oncology: Derivatives of this scaffold have been investigated as potent inhibitors of enzymes crucial for cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and Enhancer of zeste homolog 2 (EZH2).

  • Neuroscience: The structural similarity of the core to certain neurotransmitters has led to the development of compounds with activity at various receptors, including dopamine and serotonin receptors.[9]

  • Infectious Diseases: The scaffold has been explored for the development of novel antibacterial and antifungal agents.[10][11]

The following diagram illustrates the central role of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in accessing various therapeutic targets.

G core 6-Methyl-3,4-dihydro- isoquinolin-1(2H)-one parp PARP Inhibition (Oncology) core->parp Potential for Novel Inhibitors ezh2 EZH2 Inhibition (Oncology) core->ezh2 Scaffold for Epigenetic Modulators dopamine Dopamine Receptors (Neuroscience) core->dopamine Bioisosteric Replacement antifungal Antifungal Activity (Infectious Disease) core->antifungal Leads for New Agents

Therapeutic potential of the core scaffold.

Conclusion

This compound is a valuable, albeit specialized, research chemical for scientists engaged in drug discovery and medicinal chemistry. Its procurement requires careful attention to supplier verification and rigorous in-house quality control. While direct biological data on this specific analog is not abundant, the extensive research on the parent scaffold provides a strong rationale for its use in developing novel therapeutics. The strategic placement of the 6-methyl group offers a compelling avenue for fine-tuning the pharmacological properties of new chemical entities, making it a compound of significant interest for any research program focused on the development of small molecule drugs.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis. We will detail a robust synthetic strategy based on the principles of the Bischler-Napieralski reaction, a classic and effective method for the preparation of 3,4-dihydroisoquinolines.[1] This guide emphasizes not only the procedural steps but also the underlying chemical logic, safety considerations, and methods for characterization, ensuring a reproducible and safe laboratory workflow.

Introduction and Scientific Background

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized counterpart, 3,4-dihydroisoquinolin-1(2H)-one, represent privileged scaffolds in medicinal chemistry.[2] These core structures are found in a vast array of natural alkaloids and synthetic compounds exhibiting diverse biological activities.[3][4] The inherent structural features of these molecules allow for versatile functionalization, making them attractive starting points for the development of novel therapeutic agents.

The synthesis of the isoquinoline core has been a subject of extensive research, leading to the development of several named reactions. Among the most prominent are the Pictet-Spengler reaction for tetrahydroisoquinolines and the Bischler-Napieralski reaction for 3,4-dihydroisoquinolines.[5][6][7] The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide using a dehydrating agent.[6] This method is particularly well-suited for the synthesis of the target molecule, this compound.

The proposed synthesis in this guide will proceed via a two-step sequence starting from commercially available 2-(4-methylphenyl)ethan-1-amine. The amine will first be acylated to form the corresponding N-acetyl derivative, which will then undergo an acid-catalyzed cyclization and dehydration to yield the final product.

Reaction Scheme and Mechanism

The overall synthetic route is depicted below:

Reaction_Scheme start 2-(4-methylphenyl)ethan-1-amine intermediate N-[2-(4-methylphenyl)ethyl]acetamide start->intermediate Acetic Anhydride (Ac₂O) Pyridine, 0°C to rt product This compound intermediate->product Polyphosphoric Acid (PPA) Heat (e.g., 100-120°C) Workflow_Part1 cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve 2-(4-methylphenyl)ethan-1-amine and pyridine in anhydrous DCM. B Cool the solution to 0°C in an ice bath. A->B C Add acetic anhydride dropwise while maintaining the temperature at 0°C. B->C D Allow the reaction to warm to room temperature and stir for 2-4 hours. C->D E Quench the reaction with 1M HCl. D->E F Extract the aqueous layer with DCM (3x). E->F G Wash the combined organic layers with saturated NaHCO₃ and brine. F->G H Dry the organic layer over anhydrous MgSO₄. G->H I Filter and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography (e.g., Ethyl Acetate/Hexanes). I->J

References

Application Note: A High-Throughput Screening Strategy for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The derivative, 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, represents a novel chemical entity with unexplored therapeutic potential. High-throughput screening (HTS) provides a powerful platform for systematically evaluating large numbers of compounds to identify those that modulate biological pathways in a desired manner.[2][3] Given the lack of a known specific biological target for this compound, a target-agnostic or phenotypic screening approach is the most logical and efficient strategy for initial hit identification.[4][5][6]

Phenotypic screening focuses on identifying molecules that produce a desired change in the observable characteristics (phenotype) of a cell or organism, without a priori knowledge of the specific molecular target.[4][5][6] This approach is particularly advantageous for discovering compounds with novel mechanisms of action.[5] This application note outlines a comprehensive HTS workflow for this compound, beginning with a primary cell-based phenotypic screen, followed by robust hit confirmation and initial target deconvolution strategies.

Guiding Principles for a Robust HTS Campaign

A successful HTS campaign is built on a foundation of meticulous assay development and validation.[7][8] The following principles will be adhered to throughout the described protocols to ensure data quality and reproducibility:

  • Miniaturization and Automation: Assays will be designed for 384- or 1536-well microplate formats to maximize throughput and minimize reagent consumption.[8][9] Automation in liquid handling and data acquisition is critical for reducing variability and increasing efficiency.[10][11]

  • Statistical Rigor: The Z'-factor, a measure of assay quality, will be consistently monitored to ensure a clear distinction between positive and negative controls. A Z' > 0.5 is considered the benchmark for a robust assay.[2][8]

  • Data-Driven Hit Selection: Hit identification will be based on statistically significant deviations from the baseline, rather than arbitrary cutoffs.[12][13]

  • Orthogonal Confirmation: Hits identified in the primary screen will be subjected to secondary assays that utilize different detection technologies or biological systems to minimize false positives.[14][15]

Phase 1: Primary High-Throughput Phenotypic Screening

The initial phase aims to identify whether this compound induces a specific, measurable phenotypic change in a relevant cell model. For this application note, we will focus on a high-content imaging-based assay to monitor changes in cellular morphology and protein localization, a versatile approach in phenotypic screening.[6][16]

Experimental Workflow: High-Content Phenotypic Screen

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Acquisition & Analysis Cell_Plating Seed cells in 384-well plates Compound_Addition Add compound and controls to cell plates Cell_Plating->Compound_Addition Compound_Prep Prepare this compound and control plates Compound_Prep->Compound_Addition Incubation Incubate for determined time Compound_Addition->Incubation Staining Fix and stain cells with fluorescent dyes Incubation->Staining Imaging Acquire images using high-content imager Staining->Imaging Image_Analysis Analyze images to extract phenotypic features Imaging->Image_Analysis Hit_Selection Identify hits based on statistical analysis Image_Analysis->Hit_Selection

Caption: High-content phenotypic screening workflow.

Detailed Protocol: Primary High-Content Screen

1. Cell Line Selection and Culture:

  • Rationale: The choice of cell line is critical and should be relevant to a potential therapeutic area of interest. For broad screening, a well-characterized cell line such as U-2 OS (human osteosarcoma) is often used due to its flat morphology, which is ideal for imaging.

  • Protocol:

    • Culture U-2 OS cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days to maintain logarithmic growth.

2. Assay Plate Preparation:

  • Rationale: Consistent cell seeding is crucial for uniform cell growth and reliable data.

  • Protocol:

    • Harvest logarithmically growing U-2 OS cells using trypsin-EDTA.

    • Resuspend cells in fresh medium and count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5,000 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom imaging plate.

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

3. Compound Preparation and Addition:

  • Rationale: A concentration-response curve is essential for determining the potency of the compound.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution plate in DMSO to generate a range of concentrations (e.g., from 100 µM to 1 nM).

    • Include positive and negative controls. A known cytotoxic agent (e.g., staurosporine) can serve as a positive control, while DMSO alone will be the negative control.

    • Using an automated liquid handler, transfer 100 nL of the compound solutions and controls from the dilution plate to the cell plate. This will result in a final DMSO concentration of 0.25%.

4. Incubation, Staining, and Imaging:

  • Rationale: The incubation time should be sufficient to observe a phenotypic change without causing widespread cell death. Multiplexed fluorescent staining allows for the simultaneous analysis of multiple cellular features.

  • Protocol:

    • Incubate the compound-treated cell plates for 48 hours at 37°C and 5% CO2.

    • After incubation, carefully aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Fix the cells by adding 30 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

    • Add a staining solution containing Hoechst 33342 (to label nuclei), phalloidin conjugated to a fluorescent dye (to label F-actin), and an antibody against a protein of interest (e.g., tubulin) followed by a fluorescently labeled secondary antibody.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Add 50 µL of PBS to each well for imaging.

    • Acquire images using a high-content imaging system, capturing images in at least three fluorescent channels per well.

5. Data Analysis and Hit Identification:

  • Rationale: Sophisticated image analysis software can extract a multitude of quantitative descriptors for each cell, allowing for a detailed phenotypic profile.

  • Protocol:

    • Use image analysis software to segment the images and identify individual cells and their nuclei.

    • Extract a comprehensive set of cellular features, including cell size, shape, texture, and the intensity and localization of the fluorescent signals.

    • Normalize the data on a per-plate basis to account for plate-to-plate variability.

    • For each feature, calculate a robust Z-score for each well relative to the negative controls on the same plate.

    • A "hit" is defined as a well where one or more features have a Z-score that exceeds a predefined threshold (e.g., |Z-score| > 3) in a concentration-dependent manner.

Phase 2: Hit Confirmation and Secondary Assays

Once initial hits are identified from the primary screen, a series of confirmatory and secondary assays are crucial to eliminate false positives and begin to elucidate the mechanism of action.

Workflow for Hit Confirmation and Deconvolution

Hit_Confirmation_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_deconvolution Target Deconvolution Primary_Hits Primary Hits from High-Content Screen Resynthesis Resynthesis of This compound Primary_Hits->Resynthesis Orthogonal_Assay Orthogonal Assay (e.g., Cell Viability) Primary_Hits->Orthogonal_Assay Dose_Response Dose-Response Confirmation Resynthesis->Dose_Response Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Dose_Response->Affinity_Chromatography Thermal_Proteome_Profiling Thermal Proteome Profiling Dose_Response->Thermal_Proteome_Profiling Genetic_Approaches Genetic Approaches (e.g., CRISPR screen) Dose_Response->Genetic_Approaches

Caption: Workflow for hit confirmation and target deconvolution.

Detailed Protocols: Hit Confirmation and Secondary Assays

1. Hit Confirmation:

  • Rationale: It is essential to confirm that the observed activity is due to this compound and not an artifact or impurity.

  • Protocol:

    • Resynthesis and Purity Analysis: Synthesize a fresh batch of this compound. Confirm its identity and purity (>95%) using LC-MS and NMR.

    • Dose-Response Confirmation: Re-test the newly synthesized compound in the primary high-content imaging assay to confirm the phenotype and determine the half-maximal effective concentration (EC50).

2. Orthogonal Secondary Assays:

  • Rationale: An orthogonal assay measures a different biological endpoint to confirm the compound's activity and rule out assay-specific artifacts.

  • Protocol (Example: Cell Viability Assay):

    • Seed U-2 OS cells in a 384-well white, opaque plate.

    • Treat the cells with a serial dilution of the confirmed this compound for 48 hours.

    • Add a commercially available reagent that measures cellular ATP levels as an indicator of viability (e.g., CellTiter-Glo®).

    • Measure luminescence using a plate reader.

    • A decrease in luminescence would indicate cytotoxicity and provide complementary information to the morphological changes observed in the primary screen.

Phase 3: Target Deconvolution

Identifying the molecular target(s) of this compound is a critical step in understanding its mechanism of action and advancing it as a potential therapeutic agent.

Approaches for Target Deconvolution
  • Affinity Chromatography-Mass Spectrometry: This method involves immobilizing this compound on a solid support and using it to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of proteins in the presence of a ligand. The binding of this compound to its target protein is expected to alter the protein's melting temperature, which can be detected by quantitative mass spectrometry.

  • Genetic Approaches: Techniques like CRISPR-based screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby implicating the gene products as potential targets or pathway components.[17]

Data Management and Interpretation

A robust data management and analysis pipeline is essential for handling the large datasets generated in HTS.[18][19] All data should be stored in a centralized database, and specialized software should be used for data normalization, hit selection, and visualization.

Summary and Future Directions

This application note provides a comprehensive framework for the high-throughput screening of this compound. The proposed workflow, beginning with a target-agnostic phenotypic screen, offers a powerful approach to uncover the biological activity of this novel compound. Subsequent hit confirmation and target deconvolution efforts will be crucial for validating initial findings and elucidating the mechanism of action, paving the way for potential therapeutic development.

References

Application Notes & Protocols: A Strategic Approach to Cell-Based Assay Development for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for developing cell-based assays to characterize the biological activity of novel small molecules, using 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one as a representative compound. Given that the specific biological target of this molecule is not widely characterized, we present a tiered, strategic approach applicable to any new chemical entity. The protocol begins with broad phenotypic screening to determine effects on cell viability and cytotoxicity, followed by secondary mechanistic assays to elucidate the mode of action, such as apoptosis. This guide is intended for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols, explaining the scientific rationale behind experimental choices, and embedding standards for data validation and integrity.

Introduction

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous biological characterization. This compound belongs to the dihydroisoquinolinone scaffold class, a privileged structure in medicinal chemistry found in numerous bioactive natural products and synthetic compounds.[1][2] Derivatives of this scaffold have shown a wide array of biological activities, including antimicrobial and antitumor effects.[1] However, without a known biological target for this specific analogue, a strategic and unbiased approach is required to unveil its cellular effects.

Cell-based assays are indispensable tools in this process, offering a biologically relevant context that bridges the gap between simple biochemical assays and complex in vivo models.[3][4] They provide critical insights into a compound's efficacy, mechanism of action, and potential toxicity.[3] This guide details a two-part strategy:

  • Primary Screening: To cast a wide net, we begin with a robust, high-throughput assay to measure overall cell health and viability. This initial screen across a panel of cell lines helps to identify if the compound has any cellular activity and if it exhibits selectivity.

  • Secondary, Mechanistic Screening: Based on the results of the primary screen, targeted secondary assays are employed to dissect the underlying biological mechanism. For instance, if a compound reduces cell viability, a follow-up assay can determine if this occurs via programmed cell death (apoptosis).

This application note provides detailed, step-by-step protocols for these assays, emphasizing data integrity through rigorous validation and quality control.

Part 1: Primary Screening – Assessing Cellular Viability and Cytotoxicity

The logical first step in characterizing a novel compound is to determine if it affects cell viability. A reduction in viability can indicate cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Principle of the Assay: Quantifying ATP as a Marker of Viability

A common and highly sensitive method for assessing cell viability is to measure intracellular adenosine triphosphate (ATP).[5] ATP is the primary energy currency of the cell, and its concentration is tightly regulated in metabolically active, viable cells.[6][7] Upon loss of membrane integrity during cell death, a cell's ability to synthesize ATP is rapidly lost, and endogenous ATPases quickly degrade the remaining ATP.[5]

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous "add-mix-measure" assay that quantifies ATP levels.[7][8][9] The reagent contains a thermostable luciferase enzyme and its substrate, luciferin. When added to cultured cells, the reagent lyses the cells to release ATP, which then drives the luciferase-mediated conversion of luciferin into oxyluciferin, generating a stable luminescent signal that is directly proportional to the number of viable cells in the culture.[6][9]

Experimental Design and Protocol

To identify potential tissue-specific or cancer-specific activity, it is recommended to screen the compound against a panel of well-characterized cancer cell lines from diverse origins.

  • MCF-7: Human breast adenocarcinoma, estrogen receptor (ER)-positive.[10][11]

  • A549: Human lung carcinoma.[12]

  • HCT116: Human colorectal carcinoma.[12][13]

These cell lines are widely used in cancer research and represent different tumor types.[13]

This protocol is optimized for a 96-well plate format.

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in their respective complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well, clear-bottom, white-walled plate (for optimal luminescence reading), yielding 5,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock to create a dose-response curve. A common starting point is a 10-point, 3-fold dilution series, starting from 100 µM down to 5 nM.

    • Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" background control (medium only).

    • Add the diluted compounds to the corresponding wells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

Data Analysis and Presentation
  • Background Subtraction: Subtract the average luminescence value from the "no-cell" control wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control wells (which represent 100% viability).

    • % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • Dose-Response Curve: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the GI₅₀ (concentration that causes 50% growth inhibition).

Concentration (µM)% Viability (MCF-7)% Viability (A549)% Viability (HCT116)
1005.28.16.5
33.315.622.418.9
11.148.955.351.2
3.785.488.186.7
1.298.299.597.8
0.4101.1100.3100.9
GI₅₀ (µM) ~10.5 ~12.1 ~11.3
Table 1: Representative data for a hypothetical dose-response experiment. Data should be presented clearly to allow for easy comparison of compound activity across different cell lines.

Workflow Visualization

G cluster_prep Day 1: Preparation cluster_treat Day 2: Compound Treatment cluster_readout Day 5: Data Acquisition cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate (5,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prep_compound Prepare Serial Dilutions of This compound add_compound Add Compound to Cells incubate_24h->add_compound prep_compound->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent incubate_10m Incubate for 10 min add_reagent->incubate_10m read_lum Measure Luminescence incubate_10m->read_lum calc_viability Calculate % Viability read_lum->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_gi50 Determine GI50 Value plot_curve->det_gi50

Figure 1: Experimental workflow for the primary cell viability screen.

Part 2: Secondary Assay – Investigating the Mechanism of Cell Death

If the primary screen reveals that this compound reduces cell viability, the next critical step is to determine the mechanism of cell death. A primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Principle of the Assay: Detecting Caspase-3/7 Activity

Apoptosis is executed by a family of cysteine proteases called caspases.[14] Among these, caspase-3 and caspase-7 are key "executioner" caspases.[14][15][16] Their activation leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[17] Therefore, measuring the activity of caspase-3 and -7 is a reliable method for detecting apoptosis.

The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that measures caspase-3 and -7 activities. The reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer system. In the presence of active caspase-3 or -7, the substrate is cleaved, and a proluciferin substrate is released, which is then converted by luciferase to generate a luminescent signal. The amount of luminescence is proportional to the amount of caspase-3/7 activity.

Detailed Protocol: Caspase-Glo® 3/7 Apoptosis Assay
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as the CellTiter-Glo® assay for cell seeding (Part 1).

    • Treat cells with the compound at concentrations around the predetermined GI₅₀ value (e.g., 1x, 2x, and 5x GI₅₀).

    • Positive Control: Include a known apoptosis inducer, such as Staurosporine (1 µM), as a positive control.[18][19][20] Staurosporine is a potent protein kinase inhibitor known to induce apoptosis in a wide variety of cell types.[21]

    • Incubation Time: The incubation time for apoptosis assays is typically shorter than for viability assays to capture the peak of caspase activity before the cells are completely cleared. An incubation period of 24 hours is a good starting point.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a plate luminometer.

Data Interpretation
  • Calculate the fold change in caspase activity by normalizing the luminescence signal of treated wells to that of the vehicle control wells.

  • A dose-dependent increase in caspase-3/7 activity that correlates with a decrease in cell viability is strong evidence that the compound induces apoptosis.

  • Compare the signal from the test compound to the staurosporine positive control to gauge its potency as an apoptosis inducer.

Pathway Visualization

G cluster_pathway Simplified Intrinsic Apoptosis Pathway cluster_assay Assay Principle Stimulus Apoptotic Stimulus (e.g., Compound Treatment) Mitochondria Mitochondrial Outer Membrane Permeabilization Stimulus->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp37 Caspase-3 / Caspase-7 (Executioners) Casp9->Casp37 Activation Substrates Cleavage of Cellular Substrates Casp37->Substrates Cleavage Assay_Substrate DEVD-Proluciferin Substrate Casp37->Assay_Substrate Cleavage Apoptosis Apoptosis Substrates->Apoptosis Luminescence Luminescent Signal Assay_Substrate->Luminescence Luciferase Action

Figure 2: Simplified apoptosis pathway and the principle of the Caspase-Glo® 3/7 assay.

Validation and Quality Control: Ensuring Trustworthy Data

The reliability of any screening assay is paramount. Every protocol must be a self-validating system. A key statistical parameter used to evaluate the quality of high-throughput screening assays is the Z'-factor (Z-prime factor).[22][23][24]

Z'-Factor Calculation

The Z'-factor measures the statistical separation between the positive and negative controls, providing a measure of assay robustness and its suitability for screening.[22][23]

The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Interpretation of Z'-Factor Values: [25]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' ≤ 0.5: A good, but marginal assay.

  • Z' < 0: A poor assay with no separation between controls; not suitable for screening.

For the viability assay, the negative control is the vehicle (100% viability) and the positive control could be a known cytotoxic agent that gives a minimal signal. For the caspase assay, the vehicle is the negative control and staurosporine is the positive control. It is essential to run these controls on every plate to calculate the Z'-factor and ensure plate-to-plate consistency.

Summary and Next Steps

This application note outlines a foundational, tiered strategy for the initial biological characterization of a novel compound, this compound. By starting with a broad cell viability screen across multiple cell lines, researchers can efficiently determine if the compound possesses cellular activity. If activity is confirmed, subsequent mechanistic assays, such as the caspase-3/7 assay, can provide crucial insights into its mode of action.

Based on the outcomes of these initial assays, further studies could include:

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

  • High-Content Imaging: To visualize morphological changes associated with compound treatment, such as nuclear condensation or cytoskeletal disruption.

  • Target Deconvolution Studies: If the compound shows a potent and interesting phenotype, advanced techniques like thermal proteome profiling or chemical proteomics can be used to identify its direct molecular target(s).

This strategic and validated approach ensures that research efforts are focused and that the data generated is robust, reliable, and provides a solid foundation for further drug development.

References

Application Note: A Stability-Indicating HPLC-MS Method for the Purity Analysis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of purity and the analysis of potential impurities of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The developed method is tailored for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive protocol from sample preparation to data analysis. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the method's principles. The protocol is designed to be a self-validating system, adhering to the principles of scientific integrity and regulatory expectations.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. Ensuring the purity of this synthetic intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A stability-indicating analytical method is essential to separate and quantify the active compound from any process-related impurities and degradation products that may arise during synthesis, storage, or handling.

This application note describes the development and validation of a sensitive and specific HPLC-MS method for the purity assessment of this compound. The method is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) on the validation of analytical procedures.[1][2]

Analyte & Method Selection Rationale

Physicochemical Properties of this compound (Predicted)
PropertyPredicted Value/CharacteristicRationale & Justification
Molecular Formula C10H11NOBased on chemical structure.
Molecular Weight 161.20 g/mol Calculated from the molecular formula.
pKa ~ 1-2 (amide proton)The amide proton is weakly acidic. The exact value is not critical for reversed-phase HPLC in the typical acidic mobile phase pH range.
logP (o/w) ~ 1.5 - 2.0The presence of the aromatic ring and methyl group suggests moderate lipophilicity, making it suitable for reversed-phase chromatography.
UV Absorbance (λmax) ~ 225 nm, 265 nmPredicted based on the chromophore of the dihydroisoquinolinone system. Experimental verification is recommended.
Selection of Analytical Technique: Reversed-Phase HPLC with MS Detection

Reversed-phase high-performance liquid chromatography (RP-HPLC) was selected as the primary separation technique due to its versatility and suitability for moderately polar to nonpolar compounds like this compound. A C18 stationary phase is chosen for its excellent hydrophobic retention and separation capabilities for aromatic compounds.

Mass spectrometry (MS) detection is coupled with HPLC to provide high specificity and sensitivity. MS detection allows for the confirmation of the main component's identity through its mass-to-charge ratio (m/z) and provides structural information about unknown impurities through fragmentation analysis. This is particularly crucial for a stability-indicating method where the identity of degradation products is initially unknown.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, ultrapure)

  • Formic acid (LC-MS grade, ≥ 99%)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1290 Infinity II or equivalent UHPLC/HPLC system with a quaternary pump, autosampler, and column thermostat.A high-pressure system allows for the use of sub-2 µm particle size columns for higher efficiency and faster analysis times.
Mass Spectrometer Agilent 6546 Q-TOF or equivalent high-resolution mass spectrometer.A Q-TOF instrument provides accurate mass measurements for confident identification of the parent compound and its impurities.[6]
Column Zorbax RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.A short, narrow-bore column with small particles provides fast and efficient separations with reduced solvent consumption.
Mobile Phase A 0.1% Formic acid in WaterFormic acid is a volatile mobile phase additive compatible with MS and provides protons for positive mode electrospray ionization.[7] It also controls the pH to ensure consistent analyte retention.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and resolution for a wide range of compounds.[3]
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% BA gradient elution is employed to effectively separate the main component from potential impurities with a wide range of polarities.
Flow Rate 0.4 mL/minA flow rate suitable for the column dimensions to ensure optimal separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 2 µLA small injection volume is used to prevent column overloading and maintain good peak shape.
UV Detection Diode Array Detector (DAD), 265 nmA DAD allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment. 265 nm is a predicted absorbance maximum.
Mass Spectrometry Parameters
ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and moderately polar molecules. The nitrogen atom in the isoquinolinone ring is expected to be readily protonated.
Capillary Voltage 3500 VOptimizes the formation of gas-phase ions.
Gas Temperature 325 °CFacilitates desolvation of the analyte ions.
Drying Gas Flow 8 L/minAssists in the desolvation process.
Nebulizer Pressure 35 psigOptimizes the formation of the aerosol spray.
Fragmentor Voltage 175 VA moderate voltage to ensure efficient ion transmission without significant in-source fragmentation.
Scan Range (MS1) m/z 50 - 500A wide scan range to detect the parent ion and potential low and high molecular weight impurities.
Data Acquisition MS/MS (Auto MS/MS)Enables the automatic fragmentation of the most intense ions in the MS1 scan, providing structural information for impurity identification.
Collision Energy 10, 20, 40 eV (stepped)Using a range of collision energies ensures the generation of a comprehensive fragmentation pattern for structural elucidation.
Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (10 µg/mL): Dilute the standard stock solution 1:100 with the 50:50 acetonitrile/water mixture.

  • Sample Solution (1 mg/mL): Prepare the sample to be analyzed in the same manner as the standard stock solution.

Method Validation Protocol (as per ICH Q2(R2))

A comprehensive validation of the analytical method should be performed to demonstrate its suitability for the intended purpose.[1][2][8]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be free from interference from the blank, placebo (if applicable), and known impurities. Peak purity should be confirmed by DAD and MS analysis.
Linearity A minimum of 5 concentration levels covering the range of 50% to 150% of the target concentration (e.g., 5, 10, 20, 30, 40 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Recovery of the analyte at three concentration levels (e.g., 80%, 100%, 120%) should be between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the working standard solution should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD of the assay results obtained on different days, by different analysts, or on different instruments should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of ≥ 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[6][9][10] The goal is to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis: 1 mg/mL solution in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL solution in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample exposed to 105 °C for 48 hours.

  • Photolytic Degradation: Solid sample and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Data Presentation and Visualization

Expected Chromatographic Performance

A representative chromatogram of the separation is expected to show a sharp, symmetrical peak for this compound, well-resolved from any potential impurities and degradation products.

Mass Spectral Fragmentation

The positive ion ESI-MS spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 162.0913 (calculated for C₁₀H₁₂NO⁺). The MS/MS fragmentation of this precursor ion is anticipated to yield characteristic product ions resulting from the loss of small neutral molecules such as CO, C₂H₄, and CH₃CN, which can be used for structural confirmation. The fragmentation behavior of isoquinoline alkaloids often involves characteristic losses around the nitrogen-containing ring.[9]

Workflow Diagrams

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Reporting prep_start Weigh Compound prep_dissolve Dissolve in Acetonitrile/Water (50:50) prep_start->prep_dissolve prep_dilute Dilute to Working Concentration prep_dissolve->prep_dilute analysis_inject Inject into HPLC System prep_dilute->analysis_inject analysis_separate Chromatographic Separation (C18 Column) analysis_inject->analysis_separate analysis_detect UV (DAD) & MS (Q-TOF) Detection analysis_separate->analysis_detect data_integrate Peak Integration & Quantification analysis_detect->data_integrate data_identify Impurity Identification (Accurate Mass & MS/MS) data_integrate->data_identify data_report Generate Purity Report data_identify->data_report Forced_Degradation_Logic cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analyze by Stability-Indicating HPLC-MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Demonstrate Peak Purity & Separation of Degradants analysis->result

References

Probing the Epigenetic Landscape: Application of Dihydroisoquinolinone Scaffolds in EZH2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: EZH2, a Pivotal Epigenetic Regulator and Therapeutic Target

The enhancer of zeste homolog 2 (EZH2) is a critical enzyme that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2's primary role is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[2][3] This process is fundamental in regulating normal cellular processes such as differentiation, proliferation, and stem cell identity. However, the dysregulation of EZH2 activity, often through overexpression or activating mutations, is a hallmark of numerous cancers, including various lymphomas, breast cancer, and prostate cancer.[3][4] Aberrant EZH2 activity leads to the silencing of tumor suppressor genes, thereby promoting cancer progression.[1][4] This has established EZH2 as a high-priority target for the development of novel anticancer therapeutics.

The pursuit of potent and selective EZH2 inhibitors has led to the exploration of diverse chemical scaffolds. Among these, the 3,4-dihydroisoquinolin-1(2H)-one core has emerged as a promising framework for designing such inhibitors.[5][6] This application note provides a comprehensive guide for researchers on utilizing compounds featuring this scaffold in various EZH2 inhibition assays. While we will use a representative dihydroisoquinolinone-based inhibitor to detail the protocols, the methodologies described are broadly applicable for screening and characterizing novel compounds of this class, including molecules like 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one .

The EZH2 Catalytic Cycle and Mechanism of Inhibition

Understanding the mechanism of EZH2 is crucial for designing and interpreting inhibition assays. EZH2, as part of the PRC2 complex, utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate histone H3 on lysine 27.[4] Many small molecule inhibitors, including those with a dihydroisoquinolinone core, are designed to be competitive with SAM, binding to the cofactor-binding pocket of EZH2 and preventing the methyl transfer reaction.[4]

EZH2_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 H3K27me3 H3K27me3 (Trimethylated) EZH2->H3K27me3 Catalyzes Methylation EED EED SUZ12 SUZ12 SAM SAM (Methyl Donor) SAM->EZH2 Binds H3K27 Histone H3 (unmethylated K27) H3K27->EZH2 Substrate Inhibitor Dihydroisoquinolinone Inhibitor Inhibitor->EZH2 Competitively Inhibits Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Tumor_Suppressor Tumor Suppressor Gene Expression Gene_Silencing->Tumor_Suppressor Represses TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow Start Start Step1 Incubate EZH2 complex, biotinylated H3 peptide, SAM, and inhibitor Start->Step1 Step2 Add Europium-labeled anti-H3K27me3 antibody (Donor) Step1->Step2 Step3 Add Streptavidin-APC (Acceptor) Step2->Step3 Step4 Excite at ~340 nm Step3->Step4 Step5 Measure emission at ~615 nm (Donor) and ~665 nm (Acceptor) Step4->Step5 End Calculate TR-FRET ratio (IC50 determination) Step5->End CETSA_Workflow cluster_workflow CETSA Workflow Start Start Step1 Treat cells with inhibitor or vehicle Start->Step1 Step2 Heat cell suspension across a temperature gradient Step1->Step2 Step3 Lyse cells and separate soluble fraction from aggregated proteins Step2->Step3 Step4 Detect soluble EZH2 (e.g., by Western blot) Step3->Step4 End Plot soluble EZH2 vs. temperature to generate a melting curve Step4->End

References

Application Note & Protocols: A Framework for Investigating 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one as a Novel Dopamine D1 Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pursuit of novel therapeutics for central nervous system (CNS) disorders is fraught with challenges, including issues of target selectivity, on-target adverse effects, and the development of tolerance. The dopamine D1 receptor (D1R) represents a promising target for treating cognitive and motor deficits in diseases like Parkinson's and schizophrenia, but traditional orthosteric agonists have faced significant clinical hurdles.[1] Positive Allosteric Modulators (PAMs) offer a more nuanced and potentially safer therapeutic strategy.[2][3] PAMs do not activate the receptor directly but instead enhance the response to the endogenous agonist, dopamine, thereby preserving the natural spatio-temporal dynamics of neurotransmission.[4][5]

This document outlines a comprehensive, field-proven framework for the initial investigation and characterization of a novel chemical entity, 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one , as a putative D1R PAM. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a "privileged structure" found in numerous bioactive natural products and has been explored for various therapeutic applications.[6] Furthermore, highly potent and selective D1R PAMs, such as DETQ and LY3154207, are based on the related tetrahydroisoquinoline (THIQ) core, providing a strong rationale for investigating structurally similar compounds.[1][7]

The following protocols are designed not merely as a sequence of steps but as a self-validating workflow. Each stage is built upon a foundation of scientific causality, guiding the researcher from initial hit identification through to detailed pharmacological profiling and preliminary CNS liability assessment. This is the blueprint for determining if this novel molecule holds the potential to become a next-generation CNS therapeutic.

Compound of Interest: Profile

  • Name: this compound

  • Scaffold: Dihydroisoquinolinone

  • Hypothesized Activity: Dopamine D1 Receptor Positive Allosteric Modulator (PAM)

  • Chemical Structure:

    alt text
    (A generated image of the chemical structure would be placed here)

Guiding Principles: The Allosteric Modulator Hypothesis

A true D1R PAM should exhibit specific pharmacological characteristics:

  • No Intrinsic Agonism: The compound should not activate the D1R in the absence of an orthosteric agonist like dopamine.[8]

  • Potentiation of Agonist: It must enhance the potency (leftward shift in EC₅₀) and/or efficacy (increase in Eₘₐₓ) of dopamine.[8]

  • Saturable Effect: The modulatory effect should be saturable, indicating a specific binding site.

  • Allosteric Binding: It should not compete for binding at the orthosteric site recognized by dopamine and its antagonists.[2]

Investigational Workflow

The investigation is structured as a multi-stage funnel, designed to efficiently allocate resources by progressively increasing the depth of characterization for promising candidates.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Pharmacological Characterization cluster_2 Phase 3: Selectivity & Viability a Protocol 1: Primary Functional Screen (cAMP Accumulation Assay) b Assess Intrinsic Agonism (PAM alone) a->b c Assess PAM Activity (PAM + Dopamine EC₂₀) a->c d Protocol 2: Dopamine Dose-Response Shift (Full curve analysis for EC₅₀/Eₘₐₓ) c->d Hit Confirmed e Protocol 3: Mechanism of Action (Radioligand Binding Assay) d->e f Protocol 4: Signaling Bias Assessment (β-Arrestin Recruitment Assay) e->f g Protocol 5: Dopamine Receptor Subtype Selectivity Panel f->g h Protocol 6: Preliminary CNS Profile (In Vitro BBB Permeability) g->h

Caption: High-level experimental workflow for PAM characterization.

Part 1: Hit Identification & Confirmation

Protocol 1: Primary In Vitro Functional Screen — cAMP Accumulation Assay

Principle of the Assay: The D1R is a canonical Gαs-coupled G protein-coupled receptor (GPCR).[9] Its activation by an agonist stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[10] This assay quantifies intracellular cAMP levels to measure receptor activation. A PAM will enhance the cAMP production stimulated by a sub-maximal concentration of dopamine. Various commercial kits, such as HTRF, AlphaScreen, or GloSensor, can be used for this purpose.[11][12][13]

Rationale for Experimental Design: We use a low, fixed concentration of dopamine (e.g., EC₂₀—the concentration that gives 20% of the maximal response) to create a sensitive window for detecting potentiation. A PAM should significantly increase the signal in the presence of this low dopamine concentration but produce no signal on its own.

Materials & Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor (hD1R).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Orthosteric Agonist: Dopamine hydrochloride.

  • Test Compound: this compound, dissolved in DMSO.

  • cAMP Detection Kit: e.g., HTRF cAMP Dynamic 2 kit (Cisbio) or AlphaScreen cAMP Assay Kit (PerkinElmer).[12][14]

  • Plate Reader: Compatible with the chosen detection technology.

Step-by-Step Protocol:

  • Cell Plating: Seed hD1R-expressing cells into a 384-well white opaque plate at a density optimized for the assay (e.g., 2,000-5,000 cells/well) and incubate for 24 hours.

  • Compound Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO, then dilute into assay buffer to the desired 2X final concentrations. Also prepare a 2X dopamine solution at its EC₂₀ concentration and a vehicle control.

  • Agonist Mode Test: To test for intrinsic activity, add 10 µL of the test compound dilutions to the cells. Add 10 µL of assay buffer (without dopamine).

  • PAM Mode Test: To test for potentiation, add 10 µL of the test compound dilutions to separate wells. Add 10 µL of the 2X dopamine EC₂₀ solution.

  • Controls: Include wells for:

    • Basal (vehicle only).

    • Dopamine EC₂₀ (dopamine EC₂₀ + vehicle).

    • Dopamine Max (saturating concentration of dopamine, e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis & Detection: Add lysis buffer and detection reagents as per the manufacturer's protocol for the chosen cAMP kit.[15]

  • Data Acquisition: Read the plate on a compatible plate reader after the recommended incubation period.

Data Analysis & Hit Criteria:

  • Normalize the data to the basal (0%) and maximal dopamine (100%) controls.

  • Agonist Activity: A compound is considered an agonist if it produces a signal >20% of the maximal dopamine response.

  • PAM Activity (Hit Criterion): A compound is considered a hit if it increases the dopamine EC₂₀ response by at least 3-fold (or >50% of the maximal dopamine window) and shows no significant agonist activity on its own.

Part 2: In-Depth Pharmacological Characterization

Protocol 2: Dopamine Dose-Response Shift Analysis

Principle of the Assay: This experiment confirms and quantifies the modulatory effect of the hit compound. By generating full dopamine dose-response curves in the presence of fixed concentrations of the PAM, we can precisely measure the change in dopamine's potency (EC₅₀) and efficacy (Eₘₐₓ).

Rationale for Experimental Design: A true PAM will cause a concentration-dependent leftward shift in the dopamine EC₅₀ value (increased potency) and/or an increase in the Eₘₐₓ (increased efficacy).[8] This provides quantitative evidence of positive allosteric modulation.

Methodology:

  • Follow the cAMP accumulation assay protocol as described above.

  • Generate a full 10-point, 3-fold serial dilution of dopamine.

  • Run parallel dopamine curves in the absence (vehicle) and presence of fixed concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).

  • Plot the normalized response against the log of dopamine concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values for each condition.

Expected Data Summary:

[PAM] (µM)Dopamine EC₅₀ (nM)Fold Shift (EC₅₀)Dopamine Eₘₐₓ (% of Control)
0 (Vehicle)150.01.0100%
0.175.02.0110%
1.025.06.0125%
10.010.015.0130%
Protocol 3: Signaling Bias Assessment — β-Arrestin Recruitment Assay

Principle of the Assay: In addition to G protein signaling, GPCRs can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[16] It is crucial to determine if a PAM selectively enhances one pathway over another (biased modulation). Assays like the DiscoveRx PathHunter or Tango systems utilize enzyme complementation to measure the recruitment of β-arrestin to the activated D1R.[17][18]

Rationale for Experimental Design: Some compounds may potentiate G protein signaling (cAMP) more than β-arrestin recruitment, or vice-versa. Understanding this profile is critical, as β-arrestin signaling can be associated with both therapeutic effects and receptor desensitization. This assay provides a more complete picture of the compound's functional impact.

Methodology:

  • Cell Line: Use a cell line engineered for β-arrestin recruitment assays that co-expresses the hD1R fused to one enzyme fragment and β-arrestin-2 fused to the complementing fragment.

  • Protocol: The protocol is analogous to the cAMP assay. Test the compound for intrinsic agonist activity and for its ability to potentiate a full dopamine dose-response curve.

  • Data Analysis: Quantify the EC₅₀ and Eₘₐₓ for dopamine in the presence and absence of the PAM for β-arrestin recruitment. Compare the magnitude of potentiation (fold shifts) between the cAMP and β-arrestin assays to identify any potential signaling bias.

G cluster_0 Dopamine D1 Receptor Signaling D1R Dopamine D1 Receptor Gαs β-Arrestin AC Adenylyl Cyclase D1R:g->AC Activates Internalization Receptor Internalization D1R:ba->Internalization MAPK MAPK Signaling D1R:ba->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream_G Cellular Response (e.g., Plasticity) PKA->Downstream_G Downstream_BA Cellular Response (e.g., Desensitization) MAPK->Downstream_BA

Caption: Canonical Gs and β-Arrestin pathways of the D1R.

Protocol 4: Mechanism of Action — Radioligand Binding Assay

Principle of the Assay: This assay directly tests the allosteric hypothesis. A PAM should not compete with an orthosteric antagonist for binding but may increase the binding affinity of an orthosteric agonist.

Rationale for Experimental Design: By testing the compound's ability to displace a radiolabeled antagonist (e.g., [³H]SCH23390), we can confirm it does not bind to the orthosteric site. By testing its effect on the binding of a radiolabeled agonist (e.g., [³H]Dopamine), we can demonstrate its ability to enhance agonist affinity, a hallmark of many PAMs.[19]

Methodology:

  • Preparation: Prepare cell membranes from HEK293 cells overexpressing hD1R.

  • Antagonist Competition Assay: Incubate membranes with a fixed concentration of [³H]SCH23390 and increasing concentrations of the test compound. A known orthosteric ligand (e.g., unlabeled SCH23390) should be used as a positive control.

  • Agonist Affinity Shift Assay: Incubate membranes with [³H]Dopamine in the presence and absence of fixed concentrations of the test compound to determine if it increases agonist binding.

  • Detection: Separate bound and free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

  • Analysis: A true PAM will not displace the antagonist but will increase the specific binding of the agonist.

Part 3: Selectivity & Preliminary CNS Viability

Protocol 5: Dopamine Receptor Subtype Selectivity Panel

Principle: To be a viable therapeutic candidate, a D1R PAM must be selective over other dopamine receptor subtypes (D2, D3, D4, D5) to avoid off-target effects.

Methodology:

  • Perform functional cAMP assays (or appropriate assays for Gαi-coupled receptors like D2) using cell lines that individually express each of the other human dopamine receptor subtypes.

  • Test the compound for any agonist or PAM activity at these receptors.

  • A selective D1R PAM should show at least 100-fold less activity at other dopamine receptor subtypes.

Protocol 6: Preliminary CNS Profile — In Vitro BBB Permeability

Principle: A drug targeting the CNS must be able to cross the blood-brain barrier (BBB).[20] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive, transcellular permeability.[21]

Methodology:

  • Assay System: Use a PAMPA sandwich plate, where a filter support is coated with a lipid mixture (e.g., porcine brain lipid extract) to mimic the BBB.

  • Procedure: Add the test compound to the donor wells. After an incubation period (e.g., 4-18 hours), measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Analysis: Calculate the permeability coefficient (Pe). Compare the Pe value to those of standard high-permeability (e.g., carbamazepine) and low-permeability (e.g., atenolol) control compounds.

  • Interpretation: Compounds with high calculated permeability are more likely to cross the BBB in vivo and are prioritized for further study.

Conclusion and Forward Look

This application note provides a rigorous, multi-step framework for the initial characterization of this compound as a potential dopamine D1 receptor PAM. By following this logical progression from high-throughput functional screening to detailed mechanistic and selectivity studies, researchers can build a comprehensive pharmacological profile of the compound. Positive results from this in vitro cascade—demonstrating potent, selective, and unbiased (or favorably biased) D1R potentiation with good predicted BBB permeability—would provide a strong rationale for advancing the molecule into more complex cell models, and ultimately, to in vivo studies for proof-of-concept in relevant CNS disease models.[22][23]

References

Application Notes and Protocols for Antifungal Susceptibility Testing of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Herein, we detail the necessary protocols for the synthesis and, most critically, the systematic evaluation of the antifungal efficacy and cytotoxic profile of these novel compounds. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7]

Section 1: Synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold can be efficiently achieved through multicomponent reactions. The Castagnoli–Cushman reaction (CCR), a robust and versatile method, is particularly well-suited for generating a library of derivatives for screening.[4] This reaction involves the condensation of a homophthalic anhydride, an aldehyde, and a primary amine to yield the desired substituted isoquinolinone core.

Rationale for Synthetic Approach: The CCR is chosen for its operational simplicity, high atom economy, and the ability to readily introduce diversity at multiple positions on the scaffold by varying the starting materials. For this series, 4-methylhomophthalic anhydride serves as a key precursor to introduce the required 6-methyl substitution on the final isoquinolinone ring.

Section 2: Protocols for In Vitro Antifungal Susceptibility Testing

The primary evaluation of antifungal activity is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Two complementary standard methods are described: Broth Microdilution for quantitative MIC determination and Agar Disk Diffusion for a qualitative, initial screening.

Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/EUCAST E.DEF 7.3.2)

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6][7][8][9]

Principle of the Assay: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the test compounds in a liquid growth medium within a 96-well microtiter plate. Fungal growth is assessed after a defined incubation period. The causality is direct: if the compound is effective, it will inhibit metabolic activity and replication, preventing visible turbidity.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Subculture fungal strains (Candida albicans ATCC 90028, Cryptococcus neoformans H99, Aspergillus fumigatus Af293) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • For yeasts (Candida, Cryptococcus), suspend 3-5 colonies (≥1 mm diameter) in 5 mL of sterile saline (0.85% NaCl). For molds (Aspergillus), harvest conidia by gently washing the agar surface with sterile saline containing 0.05% Tween 20.

    • Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). This standardization is critical for reproducibility.

    • Prepare the final inoculum by diluting this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Preparation of Compound Dilution Plate:

    • Dissolve the this compound derivatives in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 1280 µg/mL).

    • In a 96-well plate ("mother plate"), perform a 2-fold serial dilution of the compounds in RPMI-1640 medium. Start with 200 µL of medium in wells 2-10. Add 200 µL of the stock solution (at 2x the highest desired final concentration) to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat across the plate to well 10. This creates a concentration gradient.

  • Inoculation and Incubation:

    • Transfer 100 µL from the compound dilution plate to a new 96-well "test plate".

    • Add 100 µL of the final fungal inoculum to each well of the test plate. This results in a final test volume of 200 µL and halves the compound concentrations to the desired range (e.g., 64 µg/mL to 0.125 µg/mL).

    • Self-Validation System: Include a sterility control (medium only) and a growth control (medium + inoculum, no compound). Fluconazole or Amphotericin B should be used as a positive control compound.

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a microplate reader (OD at 600 nm).

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity and is useful for rapid screening of multiple compounds.

Step-by-Step Protocol:

  • Plate Preparation:

    • Prepare Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue. Pour 25 mL into sterile 90 mm Petri dishes to a uniform depth of 4.0 ± 0.5 mm. Allow to solidify on a level surface.

  • Inoculum Application:

    • Adjust a fungal suspension to a 0.5 McFarland standard as described previously.

    • Within 15 minutes, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the agar plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

  • Disk Application:

    • Allow the plate surface to dry for 5-15 minutes.

    • Impregnate sterile 6 mm paper disks with a known amount of the test compound (e.g., 20 µ g/disk ). A solvent-only disk serves as a negative control.

    • Firmly press the disks onto the agar surface. Ensure they are at least 24 mm apart.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (ZOI) in millimeters, including the disk diameter. A larger ZOI corresponds to higher antifungal activity.

Section 3: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a tabular format. The following tables present hypothetical but realistic data for a series of novel this compound derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Derivatives

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. neoformansMIC (µg/mL) vs A. fumigatus
ISO-Me-01 HPhenyl321664
ISO-Me-02 H4-Chlorophenyl8416
ISO-Me-03 H4-Methoxyphenyl16832
ISO-Me-04 H2-Furyl428
Fluconazole --14>64
Amphotericin B --0.50.251

Table 2: Zone of Inhibition (ZOI) Diameters from Disk Diffusion Assay (20 µ g/disk )

Compound IDZOI (mm) vs C. albicansZOI (mm) vs C. neoformans
ISO-Me-01 1215
ISO-Me-02 1822
ISO-Me-03 1519
ISO-Me-04 2125
Fluconazole 2520
Solvent (DMSO) 66

Section 4: Protocol for In Vitro Cytotoxicity Assessment

To evaluate the therapeutic potential of the lead compounds, it is crucial to assess their toxicity against mammalian cells. The MTT assay is a standard colorimetric method for this purpose.[10][11][12][13][14]

Principle of the Assay: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a human cell line (e.g., HEK293, human embryonic kidney cells) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • MTT Incubation:

    • Incubate the plate for 24 or 48 hours.

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Section 5: Visualization of Workflows and Mechanisms

Experimental Workflow Diagram

G cluster_0 Compound Synthesis & Preparation cluster_1 Antifungal Screening cluster_2 Data Analysis & Downstream Assays Synthesis Synthesis of Derivatives (Castagnoli-Cushman Reaction) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Stock_Prep Stock Solution Preparation (DMSO) Purification->Stock_Prep Broth_Micro Broth Microdilution Assay (CLSI/EUCAST) Stock_Prep->Broth_Micro Primary Screening Disk_Diff Agar Disk Diffusion Assay Stock_Prep->Disk_Diff Primary Screening MIC_Det MIC Determination Broth_Micro->MIC_Det ZOI_Measure ZOI Measurement Disk_Diff->ZOI_Measure Cytotox Cytotoxicity Assay (MTT) vs Mammalian Cells MIC_Det->Cytotox Hit Confirmation ZOI_Measure->Cytotox Hit Confirmation IC50_Calc IC50 Calculation Cytotox->IC50_Calc Lead_ID Lead Compound Identification IC50_Calc->Lead_ID

Caption: Experimental workflow for antifungal evaluation.

Hypothesized Mechanism of Action Diagram

Many isoquinoline alkaloids exert their antimicrobial effects by disrupting the fungal cell membrane.[15][16][17][18] This leads to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.

G cluster_0 cluster_1 Fungal Cell Membrane cluster_2 Compound ISO-Me Derivative Membrane Ergosterol & Phospholipids Compound->Membrane Intercalates/Binds Disruption Membrane Destabilization & Pore Formation Membrane->Disruption Leakage Leakage of Ions (K+) & Metabolites Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothesized mechanism: Fungal cell membrane disruption.

Section 6: Discussion on Mechanism of Action

The precise mechanism of action for this compound derivatives requires dedicated investigation, but insights can be drawn from related isoquinoline structures. Several studies suggest that planar, lipophilic isoquinoline scaffolds can intercalate into the fungal cell membrane.[16][17] This interaction disrupts the highly organized lipid bilayer, potentially by interfering with the function or localization of critical components like ergosterol.[17] The consequence is a loss of membrane integrity, leading to the uncontrolled efflux of vital ions and small molecules, which triggers cell death.[15]

Another plausible mechanism, given the planar aromatic nature of the core scaffold, is the inhibition of key enzymes or the intercalation with fungal DNA, similar to other isoquinoline alkaloids like berberine.[2] Further experiments, such as membrane permeabilization assays (e.g., using SYTOX Green) and ergosterol binding assays, would be required to elucidate the specific molecular target.

Conclusion

This application note provides a structured and robust framework for the synthesis and comprehensive preclinical evaluation of novel this compound derivatives as potential antifungal agents. By adhering to standardized protocols for susceptibility and cytotoxicity testing, researchers can generate reliable and comparable data, facilitating the identification of promising lead compounds for further development in the fight against invasive fungal diseases.

References

Application Note: Advanced Crystallization Strategies for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The crystalline form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its stability, solubility, and bioavailability.[1][2] This application note provides a comprehensive technical guide for the crystallization of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one and its molecular complexes. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind protocol design, empowering researchers to develop robust and reproducible crystallization strategies. We will explore fundamental principles, from solvent selection to advanced co-crystallization techniques, and offer field-proven protocols and troubleshooting guidance.

Introduction: The Critical Role of Crystallization in Drug Development

Crystallization is a fundamental purification and particle engineering process in the pharmaceutical industry.[1][3] It is the process by which a solid form is generated from a solution, melt, or vapor phase, involving the highly ordered arrangement of molecules into a crystal lattice.[1] This process is governed by two principal stages: nucleation, the initial formation of stable nuclei, and subsequent crystal growth.[1]

For drug development professionals, controlling this process is paramount. The specific crystalline form, or polymorph, of an API can significantly impact its physicochemical properties, including:

  • Solubility and Dissolution Rate: Different polymorphs can have varying solubilities, directly affecting a drug's bioavailability.[2][4]

  • Stability: The most thermodynamically stable polymorph is often desired to prevent phase transformations during storage, which could alter the drug's efficacy.[4][5]

  • Manufacturing Properties: Crystal shape (habit) and size influence bulk properties like flowability and compaction, which are critical for formulation and tableting.[4]

The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[2][4] Regulatory bodies require a thorough understanding of an API's polymorphic landscape to ensure product consistency and safety.[1] Furthermore, forming multi-component crystals, or co-crystals , by combining an API with a benign "co-former" molecule through non-covalent interactions, is an advanced strategy to enhance the properties of a drug substance without altering its chemical structure.[1][6]

This guide will focus on providing rational, adaptable strategies for crystallizing complexes of this compound, a heterocyclic scaffold of interest in medicinal chemistry.

Foundational Principles: The Science of Crystal Formation

Physicochemical Profile: this compound

A successful crystallization strategy begins with understanding the target molecule.

  • Structure and Functional Groups: this compound possesses a lactam (a cyclic amide) moiety. This functional group is polar and contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group).

  • Intermolecular Interactions: The presence of these groups makes the molecule an excellent candidate for forming robust hydrogen-bonded networks, both with itself (homo-dimers or chains) and with other molecules (hetero-synthons in co-crystals).[6] The benzene ring can also participate in π-π stacking interactions.

  • Solubility: Based on its structure ("like dissolves like"), the molecule is expected to be soluble in polar protic solvents (like ethanol, methanol) and polar aprotic solvents (like acetone, ethyl acetate) and less soluble in nonpolar solvents (like hexane, toluene).[7][8]

Supersaturation, Nucleation, and Growth

Crystallization occurs from a supersaturated solution—a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[3] The process to achieve high-quality single crystals involves carefully navigating the phase diagram to favor controlled crystal growth over rapid nucleation.[9]

  • Generating Supersaturation: This can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or by adding an "anti-solvent" in which the compound is insoluble.[1][10]

  • Nucleation vs. Growth: Rapidly creating high supersaturation leads to fast, uncontrolled nucleation, often resulting in a powder or many small, imperfect crystals.[11] The goal of these protocols is to achieve a state of gentle supersaturation within the "metastable zone," where existing nuclei can grow slowly and orderly into larger, higher-quality crystals.[9]

G cluster_0 Crystallization Workflow A 1. Solute Dissolution (Undersaturated Solution) B 2. Achieve Supersaturation (Slow Evaporation, Cooling, etc.) A->B Increase Concentration C 3. Nucleation (Formation of Crystal Seeds) B->C Enter Metastable Zone D 4. Crystal Growth (Orderly Molecular Addition) C->D Controlled Growth E 5. Isolation & Drying (Harvesting Crystals) D->E Process Completion

Caption: A generalized workflow for solution-based crystallization.

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Prerequisite: Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization experiment.[7][12] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[12]

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of this compound into several small, clean vials.

  • To each vial, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility. If the compound dissolves readily at room temperature in a small volume, the solvent is likely too good and should be reserved for use as the "soluble solvent" in a mixed-solvent system.[13]

  • For solvents where the compound is sparingly soluble at room temperature, gently heat the vial while adding more solvent until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in a refrigerator or freezer (~4°C).

  • Observe for crystal formation. The best single solvent will yield a good crop of crystals upon cooling. If no single solvent is ideal, a mixed-solvent system is required.[12]

Table 1: Common Solvents for Small Molecule Crystallization

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Water 100 80.1 Good for polar compounds that can H-bond.[7]
Methanol 65 32.7 A polar protic solvent, often a good starting point.[8]
Ethanol 78 24.5 Similar to methanol, slightly less polar.[7]
Acetone 56 20.7 Good solvent but very volatile; low boiling point can be a drawback.[8]
Ethyl Acetate 77 6.0 Medium polarity, excellent general-purpose solvent.[7]
Dichloromethane (DCM) 40 9.1 Volatile; often gives good crystals but they can lose solvent.[14]
Toluene 111 2.4 Good for less polar compounds; high boiling point.[7]

| Hexanes / Heptane | 69 / 98 | ~1.9 | Nonpolar; often used as an anti-solvent.[7] |

Method 1: Slow Evaporation

This is the simplest technique, suitable when a compound is moderately soluble at room temperature.[15] Causality: Supersaturation is achieved gradually as the solvent evaporates, increasing the solute concentration. This slow process often yields high-quality crystals.[15]

Protocol:

  • Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near-saturation. The volume should be about 1-5 mL per 0.1 g of compound as a starting point.[16]

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial or beaker to remove any dust or particulate matter that could act as unwanted nucleation sites.[16]

  • Cover the container with parafilm or aluminum foil.[16]

  • Pierce a few small holes in the cover with a needle to allow for slow solvent evaporation.[16] The rate of evaporation can be controlled by the number and size of the holes.[16]

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[15][17]

Method 2: Slow Cooling

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[10][18] Causality: A saturated solution is prepared at an elevated temperature. As the solution cools, the solubility decreases, leading to supersaturation and crystallization. Slow cooling is crucial to prevent rapid precipitation.[14]

Protocol:

  • In a clean Erlenmeyer flask, add the compound and a minimum amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Heat the mixture gently (e.g., on a hotplate) until the compound fully dissolves. If needed, add more solvent dropwise until a clear, saturated solution is obtained at the higher temperature.

  • Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container (like a Dewar flask filled with warm water).[15]

  • Once at room temperature, the flask can be transferred to a refrigerator (~4°C) and then a freezer (-20°C) to maximize the yield of crystals.

Method 3: Vapor Diffusion

This is one of the most effective methods for growing high-quality single crystals from very small amounts of material (milligram scale).[14][19] Causality: An anti-solvent, in which the compound is insoluble, slowly diffuses via the vapor phase into a solution of the compound. This gradually reduces the solvent quality, inducing crystallization.[20][21]

Protocol:

  • Dissolve the compound in a small volume of a relatively non-volatile solvent (the "good" solvent, e.g., toluene or chloroform) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer jar or beaker.

  • Add a larger volume of a more volatile anti-solvent (the "bad" solvent, e.g., pentane or hexane) to the outer jar, ensuring the level is below the top of the inner vial.[21]

  • Seal the outer jar tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial's solution, causing crystals to form over several days.

G cluster_0 Vapor Diffusion Setup cluster_1 a Outer Jar (Sealed) b Inner Vial (Open) d Anti-solvent (S2) (more volatile) c Solution of Compound in 'Good' Solvent (S1) p1 p2 p2->p1 Vapor Diffusion of Anti-solvent (S2)

Caption: Schematic of a vapor diffusion crystallization experiment.

Method 4: Co-crystallization for Complexes

To form a complex, this compound (the API) is crystallized with a co-former. The choice of co-former is critical and should be based on complementary hydrogen bonding capabilities. Good co-formers for the lactam moiety would be molecules with carboxylic acid or phenol groups.

Protocol (Solvent Evaporation Method):

  • Select a co-former (e.g., benzoic acid or succinic acid).

  • Based on the desired stoichiometry (commonly 1:1 or 1:2), dissolve both the API and the co-former in a common solvent or solvent mixture.[22] For example, dissolve equimolar amounts of the API and co-former.

  • The total solute concentration should be near saturation. Gentle heating may be required to ensure complete dissolution.

  • Proceed with one of the methods described above (Slow Evaporation, Slow Cooling, or Vapor Diffusion). Slow evaporation is the most common and reliable method for preparing co-crystals.[22]

  • The resulting crystals will contain both the API and the co-former integrated into a single, uniform crystal lattice.

Troubleshooting Common Crystallization Issues

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form Solution is undersaturated; solvent is too good.Slowly evaporate some solvent to increase concentration; add a small seed crystal; cool the solution to a lower temperature.[23]
Oiling Out Compound is coming out of solution above its melting point; solution is too concentrated or cooling is too fast.Re-heat to dissolve the oil, add more solvent (the "good" solvent in a mixed system), and cool more slowly.[23]
Amorphous Precipitate / Powder Supersaturation was achieved too quickly, leading to rapid nucleation.Reduce the initial concentration; slow down the process (slower evaporation or cooling); use a weaker anti-solvent.[11]
Many Small Needles / Microcrystals High nucleation rate relative to growth rate.Reduce the level of supersaturation; slow down the crystallization process; introduce a single seed crystal to promote controlled growth on one site.[9][11]
Crystals Have Defects / Twinning Impurities are present; growth rate is too fast.Ensure the starting material is highly pure; slow down the crystal growth by fine-tuning temperature or evaporation rate; minimize any vibrations or disturbances.[11]

Conclusion

The crystallization of this compound and its complexes is a multifactorial process that requires a systematic and rational approach. Success is rarely immediate and often requires iterative experimentation. By understanding the fundamental principles of solubility, supersaturation, and molecular interactions, researchers can move beyond trial-and-error and intelligently design experiments. The protocols outlined in this note for slow evaporation, cooling, and vapor diffusion provide robust starting points for producing high-quality single crystals suitable for structural elucidation and further physicochemical characterization, thereby accelerating the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing practical, actionable solutions to common challenges encountered during this specific synthesis. The core of this process relies on an intramolecular Friedel-Crafts-type acylation, a robust but often sensitive reaction. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the causal reasoning behind key procedural choices to empower you to optimize your reaction yields and purity.

Synthesis Overview and Mechanism

The most direct and common route to this compound is the acid-catalyzed cyclization of its linear precursor, N-[2-(4-methylphenyl)ethyl]acetamide. This reaction is an intramolecular electrophilic aromatic substitution. The acidic catalyst, typically a strong dehydrating acid like polyphosphoric acid (PPA), protonates the amide carbonyl, making it a more potent electrophile. The electron-rich p-methylated phenyl ring then acts as the nucleophile, attacking the activated carbonyl to form a new six-membered ring. Subsequent deprotonation re-aromatizes the ring system to yield the final lactam product.

The methyl group at the para-position of the phenyl ring is an electron-donating group, which activates the ring and facilitates the electrophilic cyclization at the ortho position.[1][2]

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization Precursor N-[2-(4-methylphenyl)ethyl]acetamide Product This compound Precursor->Product Friedel-Crafts Acylation (Heat) Amine 2-(4-methylphenyl)ethanamine Amine->Precursor Acetylation Reagent1 Acetic Anhydride or Acetyl Chloride Reagent1->Precursor Catalyst Polyphosphoric Acid (PPA) or Eaton's Reagent Catalyst->Product

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

Q1: My cyclization reaction is giving a very low yield or has failed completely. What are the common causes and solutions?

A1: This is the most common issue and can stem from several factors related to reagents and reaction conditions.

  • Cause 1: Insufficiently Potent Cyclizing Agent. The energy barrier for this intramolecular acylation can be high. The choice and quality of the acidic catalyst are critical.

    • Explanation: The reaction requires a strong acid to protonate the amide and a dehydrating agent to drive the equilibrium forward. Polyphosphoric acid (PPA) and Eaton's Reagent (phosphorus pentoxide in methanesulfonic acid) are highly effective because they serve both roles.[3][4] Weaker acids may not be sufficient to promote cyclization effectively.

    • Solution:

      • Use PPA or Eaton's Reagent: If you are using a different acid, switch to PPA or Eaton's Reagent.

      • Check PPA Quality: PPA can absorb atmospheric moisture over time, reducing its efficacy. Use freshly opened PPA or PPA from a properly stored container. If it appears overly viscous or crystalline, its performance may be compromised.

      • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the cyclizing agent to act as both catalyst and solvent. A common ratio is 10:1 (w/w) of PPA to the starting amide.

  • Cause 2: Sub-optimal Reaction Temperature or Time.

    • Explanation: Friedel-Crafts acylations typically require thermal energy to overcome the activation barrier. However, excessive heat can lead to polymerization and charring, especially with strong acids.[5]

    • Solution:

      • Temperature Control: A typical temperature range for this cyclization in PPA is 80-120°C. Start at the lower end (e.g., 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC).

      • Gradual Increase: If the reaction is sluggish after 1-2 hours, slowly increase the temperature in 10°C increments.

      • Avoid Overheating: Darkening of the reaction mixture to a black tar is a sign of decomposition. This indicates the temperature is too high.

  • Cause 3: Presence of Moisture.

    • Explanation: The cyclizing agents (PPA, P₂O₅) are potent dehydrating agents. Any water in the starting material, solvent, or glassware will be consumed by the reagent, effectively reducing its concentration and activity.[4]

    • Solution:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

      • Anhydrous Starting Material: Ensure your N-[2-(4-methylphenyl)ethyl]acetamide precursor is dry. If it was purified via an aqueous workup, ensure it is thoroughly dried under vacuum.

      • Inert Atmosphere: While not always strictly necessary, running the reaction under a nitrogen or argon atmosphere can prevent moisture ingress, especially during long reaction times.

Q2: The reaction mixture turned into a dark, intractable tar, and I can't isolate any product. What went wrong?

A2: This is a classic sign of decomposition, usually caused by excessive heat or a highly concentrated reaction that has "run away."

  • Explanation: At high temperatures, the strong acid catalyst can promote side reactions, including intermolecular polymerization and sulfonation (if sulfuric acid is present), leading to complex, high-molecular-weight tars.[5]

  • Solution:

    • Strict Temperature Monitoring: Use an oil bath and a thermometer placed directly in the reaction mixture for accurate temperature control. Do not rely on the hotplate setting.

    • Controlled Addition: For larger-scale reactions, consider adding the starting amide portion-wise to the pre-heated PPA. This helps to control the initial exotherm.

    • Optimize Reaction Time: Do not let the reaction run for an excessively long time once TLC shows the consumption of starting material. Prolonged exposure to hot acid increases the likelihood of decomposition.

Q3: How do I effectively purify the final product from the reaction mixture?

A3: The workup and purification are critical for obtaining pure this compound, which is a neutral lactam.

  • Explanation: The crude product is trapped in a large excess of a viscous acid (PPA) and may be contaminated with unreacted starting material (which is also a neutral amide). The workup is designed to neutralize the acid and separate the product.

  • Solution: A Step-by-Step Workup and Purification Protocol:

    • Quenching: After cooling the reaction mixture, carefully and slowly pour it onto a large amount of crushed ice with vigorous stirring. PPA hydrolysis is highly exothermic, and this step must be done cautiously in a large beaker within a fume hood.

    • Neutralization: Slowly add a saturated aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) until the pH of the solution is neutral or slightly basic (pH 7-8). This will precipitate the crude product.

    • Extraction: Extract the aqueous slurry multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The lactam product has good solubility in these solvents.

    • Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Final Purification: The resulting crude solid or oil can be purified by either recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography (a typical eluent system would be a gradient of 30-50% ethyl acetate in hexane).

Experimental Protocols

Protocol 1: Synthesis of N-[2-(4-methylphenyl)ethyl]acetamide (Precursor)
  • To a round-bottom flask charged with 2-(4-methylphenyl)ethanamine (1.0 eq), add dichloromethane (DCM) to make a 0.5 M solution.

  • Cool the flask in an ice bath (0°C).

  • Slowly add acetic anhydride (1.1 eq) dropwise with stirring. An alternative is to use acetyl chloride (1.1 eq) with a base like triethylamine (1.2 eq).[6]

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting amine is fully consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide, which can often be used in the next step without further purification.

Protocol 2: Cyclization to this compound
  • Place polyphosphoric acid (10 g per 1 g of amide) into a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80°C with stirring.

  • Add the N-[2-(4-methylphenyl)ethyl]acetamide (1.0 eq) in one portion.

  • Increase the temperature to 90-100°C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane), taking small aliquots, quenching them in water/base, and extracting with ethyl acetate for spotting.

  • Once the starting material is consumed, cool the flask to room temperature.

  • Carefully pour the viscous mixture onto 100 g of crushed ice in a large beaker with vigorous stirring.

  • Follow the workup and purification steps outlined in Answer A3 .

Data & Visualization

Table 1: Comparison of Common Cyclizing Agents
ReagentTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-120°C, neatInexpensive, acts as solvent and catalyst, effective dehydrating agent.[3]Very viscous, workup can be difficult, requires high temperatures.
Eaton's Reagent (7.7% P₂O₅ in MeSO₃H) 25-80°C, neatMore powerful than PPA, often allows for lower reaction temperatures.More expensive, highly corrosive, workup is also challenging.
Aluminum Chloride (AlCl₃) Reflux in solvent (e.g., CS₂, DCE)Classic Friedel-Crafts catalyst.Requires strictly anhydrous conditions, stoichiometric amounts needed, workup can be problematic.[7]
Triflic Anhydride (Tf₂O) -20°C to RT, with a base (e.g., 2-chloropyridine)Very mild conditions, fast reaction times.[8][9][10]Expensive reagent, requires careful handling.

Diagrams

Troubleshooting_Workflow start Low Yield or Reaction Failure cause1 Check Cyclizing Agent start->cause1 cause2 Review Reaction Conditions start->cause2 cause3 Verify Starting Material start->cause3 sol1a Is agent potent enough? (PPA, Eaton's) cause1->sol1a sol1b Is agent fresh/anhydrous? cause1->sol1b sol2a Is temperature optimal? (90-110°C) cause2->sol2a sol2b Was reaction monitored by TLC? cause2->sol2b sol2c Were anhydrous conditions used? cause2->sol2c sol3a Is precursor pure? cause3->sol3a outcome Implement Solutions & Re-run Experiment sol1a->outcome sol1b->outcome sol2a->outcome sol2b->outcome sol2c->outcome sol3a->outcome

References

Technical Support Center: Purification of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Dihydroisoquinolinone scaffolds are prevalent in pharmacologically active natural products and therapeutic agents.[1][2] However, their synthesis, often via intramolecular cyclization reactions like the Bischler-Napieralski reaction, can lead to challenging purification scenarios.[3]

This document provides troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you achieve high purity for your target compound.

Section 1: Understanding the Molecule - Key Physicochemical Properties

Effective purification begins with understanding the physicochemical properties of the target compound and its likely impurities. This compound is a lactam (a cyclic amide) fused to an aromatic ring. Its purification is governed by properties such as polarity, basicity, and crystallinity.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₁₀H₁₁NO---
Molar Mass 161.20 g/mol Relevant for mass spectrometry analysis.
Appearance Typically an off-white to brownish solid.Color may indicate the presence of impurities; pure samples are often colorless or pale yellow.[4]
Basicity (pKa) Weakly basic. The nitrogen lone pair is delocalized into the adjacent carbonyl group, reducing its basicity compared to a typical amine. However, it can be protonated by strong acids.[1][4]This property is critical for purification by acid-base extraction to remove more basic or non-basic impurities.
Solubility Generally soluble in polar organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone.[5] Limited solubility in non-polar solvents like hexanes and water.Guides the selection of solvents for extraction, chromatography, and recrystallization.
Polarity Moderately polar due to the amide functional group.Ideal for purification via normal-phase column chromatography.

Section 2: General Purification Strategy - A Workflow

A systematic approach is crucial for efficiently isolating this compound. The following workflow outlines a logical progression from the crude reaction mixture to the final, pure compound.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification Method Selection cluster_2 Final Steps Quench 1. Quench Reaction Extract 2. Liquid-Liquid Extraction Quench->Extract Dry 3. Dry & Concentrate Extract->Dry Decision Assess Crude Purity (TLC/¹H NMR) Dry->Decision Recrystallization Recrystallization (High Purity Crude, >85%) Decision->Recrystallization High Purity Chromatography Column Chromatography (Complex Mixture) Decision->Chromatography Low Purity / Multiple Spots AcidBase Acid-Base Extraction (Basic/Acidic Impurities) Decision->AcidBase Specific Impurities Purity Purity Assessment (NMR, LC-MS, etc.) Recrystallization->Purity Chromatography->Purity AcidBase->Purity Final Pure Compound Purity->Final

Caption: A general workflow for the purification of this compound.

Section 3: Troubleshooting & FAQ Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a dark, viscous oil, not a solid. How should I begin purification?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents or reagents, especially if strong dehydrating acids like polyphosphoric acid (PPA) were used in the synthesis.

  • Causality: High temperatures and strong acids can cause side reactions and degradation, leading to colored, non-crystalline materials.

  • Troubleshooting Steps:

    • Initial Cleanup: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or DCM.

    • Aqueous Wash: Wash the organic solution sequentially with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any residual acid, followed by water and then brine. This helps remove water-soluble impurities and salts.

    • Charcoal Treatment: If the color persists, you can stir the organic solution with a small amount of activated charcoal for 15-20 minutes, then filter through a pad of Celite®. Caution: Activated charcoal can sometimes adsorb the product, leading to yield loss.

    • Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. This should yield a cleaner, potentially solidifiable material that is more amenable to further purification.

Q2: I'm struggling to remove the unreacted starting material (N-[2-(4-methylphenyl)ethyl]acetamide). What is the most effective method?

A2: The starting material is a neutral amide, similar in polarity to your product, which can make chromatographic separation tedious. However, your product, while a lactam, possesses a weakly basic character that can sometimes be exploited, though the most significant difference lies in the potential for hydrolysis of the starting material. A more robust method is to leverage the subtle differences in polarity and solubility.

  • Causality: Both the starting material and product are amides, giving them similar polarities and making co-elution a common problem in column chromatography.

  • Troubleshooting Steps:

    • Column Chromatography (Optimized): This is often the most reliable method. Use a gradient elution system. Start with a less polar solvent system (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity. The less polar starting material should elute before the more polar lactam product. Monitor fractions carefully by TLC.

    • Recrystallization: If the crude product is relatively clean, a carefully chosen recrystallization solvent system can be effective. The product might be less soluble than the open-chain starting material in certain solvents. See Q4 for solvent suggestions.

Impurity_Profile cluster_impurities Common Impurities Target Target Molecule This compound (Moderately Polar, Weakly Basic) SM Starting Material (Neutral, Less Polar) Reagent Acid Residue (e.g., PPA, H₃PO₄) (Highly Polar, Acidic) SideProduct Side Products (e.g., from oxidation) (Polarity Varies) sep1 Separate via Column Chromatography SM->sep1 sep2 Separate via Aqueous Wash / Base Reagent->sep2 sep3 Separate via Chromatography or Recrystallization SideProduct->sep3 sep1->Target sep2->Target sep3->Target

Caption: Exploiting differing physicochemical properties to separate impurities.

Q3: My product won't crystallize from common solvents. What should I do?

A3: Crystallization can be challenging, sometimes due to residual impurities that inhibit lattice formation or because the molecule itself is slow to crystallize.[6][7] A systematic approach is key.

  • Causality: Impurities disrupt the repeating crystal lattice formation. The intrinsic molecular structure may also favor an amorphous or oily state.

  • Troubleshooting Steps:

    • Ensure High Purity: First, ensure the material is >90-95% pure by ¹H NMR or LC-MS. If not, perform column chromatography before attempting recrystallization.

    • Systematic Solvent Screening: Use a small amount of your compound (~20-30 mg) for each test.

      • Single Solvents: Try solvents of varying polarity where the compound is soluble when hot but sparingly soluble when cold. Good candidates include:

        • Ethyl acetate / Heptane

        • Acetonitrile[8]

        • Isopropanol

        • Toluene

      • Two-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., DCM or Ethyl Acetate) at room temperature. Slowly add a "poor" solvent (e.g., Hexanes or Pentane) dropwise until the solution becomes faintly cloudy. Warm gently until clear, then allow to cool slowly.

    • Induce Crystallization: If a supersaturated solution doesn't produce crystals, try:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.

      • Seeding: Add a tiny crystal from a previous successful batch (if available).

    • Patience: Allow the solution to stand undisturbed, first at room temperature, then in a refrigerator (2-8°C), and finally in a freezer if necessary. Slow cooling often produces the best crystals.

Q4: What are the best starting conditions for silica gel column chromatography?

A4: The ideal conditions depend on the specific impurity profile, but a good starting point can be determined with preliminary TLC analysis.

  • Recommended Protocol:

    • TLC Analysis: Spot your crude mixture on a silica gel TLC plate. Develop the plate in several solvent systems. A good eluent system for the column is one that gives your product an Rf value of 0.25 - 0.35 .

    • Solvent System Selection:

      • Good Starting Point: A gradient of Ethyl Acetate (EtOAc) in Hexanes or Heptane. For example, start with 10% EtOAc/Hexanes and gradually increase to 50-60% EtOAc.

      • For More Polar Impurities: Adding a small amount of methanol (0.5-2%) to a DCM or EtOAc system can help elute highly polar compounds after your product is collected.

    • Slurry vs. Dry Loading:

      • Slurry Loading: If your compound is readily soluble in the initial eluent, dissolve it in a minimal amount of solvent and load it directly onto the column.

      • Dry Loading: If solubility is an issue or for better resolution, pre-adsorb the compound onto a small amount of silica gel. To do this, dissolve your compound in a solvent like DCM, add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the column.

Q5: My compound appears to be decomposing on the silica gel column. What are my options?

A5: Some nitrogen-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC and decomposition during column chromatography.[9]

  • Causality: The slightly acidic silanol groups (Si-OH) on the surface of silica gel can catalyze degradation or cause irreversible adsorption of basic compounds.

  • Troubleshooting Steps:

    • Deactivate the Silica: Add ~1% triethylamine (Et₃N) to your eluent system. The amine will neutralize the acidic sites on the silica gel, often resulting in much cleaner chromatography.

    • Use Neutral Alumina: As an alternative stationary phase, neutral alumina (Brockmann I-III) can be used. It lacks the acidic silanol groups and is better suited for acid-sensitive compounds. Note that the eluting power of solvents differs on alumina compared to silica.

    • Use a "Flash" Approach: Minimize the time your compound spends on the column. Use a shorter, wider column and apply slight air pressure to speed up the elution. Collect fractions rapidly.

Q6: How can I confidently assess the final purity of my product?

A6: A single analytical method is often insufficient. A combination of techniques is required to confirm both the identity and purity of your compound.

  • Purity Assessment Toolkit:

    • ¹H NMR: This is the primary tool. Check for the absence of impurity signals. Integration of your product peaks versus any remaining solvent or impurity peaks can provide a quantitative measure of purity.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method for detecting non-volatile impurities.[10] An LC trace (e.g., at 254 nm) should show a single major peak, and the corresponding mass spectrum should show the expected molecular ion (M+H)⁺.

    • Melting Point: A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

    • Elemental Analysis (C, H, N): Provides the percentage composition of elements. The experimental values should be within ±0.4% of the theoretical values for the molecular formula.

Section 4: Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction This protocol is useful for removing non-basic or weakly basic organic impurities.

  • Dissolve the crude material in a suitable organic solvent (e.g., 100 mL of Ethyl Acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (2 x 50 mL). The weakly basic product will move into the acidic aqueous layer as the hydrochloride salt.

  • Combine the acidic aqueous layers. "Back-wash" this combined layer with fresh ethyl acetate (1 x 30 mL) to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH or solid NaHCO₃) with stirring until the pH is >9.

  • The product should precipitate out or form an oily layer. Extract the product back into an organic solvent (e.g., 3 x 50 mL of DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Standard Recrystallization

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimum amount of a suitable recrystallization solvent (e.g., Acetonitrile) to just cover the solid.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • If crystals do not form, try scratching the inside of the flask with a glass rod.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Stability of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As your partner in research, we are committed to helping you achieve accurate and reproducible results.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Understanding its stability profile is critical for the successful design and execution of experiments, as well as for the interpretation of biological data. This guide provides insights into the potential stability issues you may encounter and offers practical solutions to mitigate them. The core of this molecule's potential instability lies in its lactam (a cyclic amide) functional group, which can be susceptible to hydrolysis under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The primary stability concern is the hydrolysis of the lactam ring.[1][2] This reaction involves the cleavage of the amide bond within the ring by water, leading to the formation of a ring-opened product, an amino acid derivative. The rate of this hydrolysis is significantly influenced by pH and temperature.

Q2: What are the ideal storage conditions for stock solutions of this compound?

A2: To maximize shelf-life, stock solutions should be prepared in an appropriate anhydrous organic solvent (e.g., DMSO, anhydrous ethanol) and stored at low temperatures, preferably -20°C or -80°C.[3] It is also advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q3: How does pH affect the stability of this compound?

A3: The lactam ring is generally most stable at a neutral or slightly acidic pH.[4] Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the lactam bond.[2][5] Basic conditions, in particular, can significantly accelerate the rate of degradation through nucleophilic attack by hydroxide ions on the carbonyl carbon of the lactam.[6]

Q4: Is this compound sensitive to light?

A4: While the primary degradation pathway is expected to be hydrolysis, photostability should not be overlooked. It is good laboratory practice to protect solutions from light, especially during long-term storage or extended experiments, by using amber vials or covering containers with aluminum foil. Photodegradation can sometimes lead to complex reaction pathways and the formation of unexpected byproducts.[7][8]

Troubleshooting Guide: Addressing Stability Issues in Your Experiments

This section provides a more in-depth, problem-solving approach to common issues encountered during the use of this compound in solution.

Issue 1: I observe a new, more polar peak in my HPLC analysis over time, and the peak for my parent compound is decreasing.
  • Potential Cause: This is a classic sign of hydrolysis. The lactam ring has likely opened, forming a carboxylic acid and an amine on the same molecule. This new molecule is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Protocol: Verifying Hydrolytic Degradation

    • Forced Degradation Study: To confirm that the new peak is a hydrolytic degradant, you can perform a forced degradation study.[9][10] This involves intentionally exposing your compound to conditions that accelerate degradation.

      • Acidic Hydrolysis: Prepare a solution of your compound in a mixture of your typical solvent and 0.1 M hydrochloric acid.

      • Basic Hydrolysis: Prepare a solution of your compound in a mixture of your typical solvent and 0.1 M sodium hydroxide.

      • Neutral Hydrolysis: Prepare a solution of your compound in your typical solvent with water.

      • Control: Prepare a solution of your compound in your typical anhydrous solvent.

    • Incubation: Incubate these solutions at an elevated temperature (e.g., 40-60°C) for several hours.[8]

    • Analysis: Analyze all samples by HPLC at various time points (e.g., 0, 2, 4, 8 hours).

    • Confirmation: If the peak in your experimental sample matches the retention time of the major peak formed under acidic or basic conditions, you have strong evidence of hydrolytic degradation. For definitive structural confirmation, analysis by LC-MS is recommended to identify the mass of the degradant.[11]

  • Proposed Hydrolytic Degradation Pathway

    Caption: Proposed hydrolytic degradation of the lactam ring.

Issue 2: My compound seems to be losing biological activity in my cell-based assay medium.
  • Potential Cause: In addition to potential metabolic degradation by cells, the compound may be chemically unstable in the aqueous, buffered environment of the cell culture medium, which is typically held at 37°C.[4][12] The pH of most cell culture media is around 7.4, which can be sufficient to cause slow hydrolysis over the course of a multi-day experiment.

  • Experimental Workflow: Assessing Stability in Assay Media

    G prep Prepare Compound in Assay Medium (with and without cells) incubate Incubate at 37°C, 5% CO₂ prep->incubate sample Collect Aliquots at Time Points (e.g., 0, 6, 12, 24, 48h) incubate->sample analyze Analyze by LC-MS to Quantify Parent Compound sample->analyze plot Plot Concentration vs. Time to Determine Half-Life analyze->plot

    Caption: Workflow to assess compound stability in cell culture media.

  • Mitigation Strategies:

    • Dosing Schedule: If the compound is found to be unstable, consider replenishing it with fresh compound every 24 hours during your assay.

    • pH Adjustment: While generally not feasible for cell-based assays, for in vitro biochemical assays, ensure the buffer pH is in the optimal stability range (near neutral or slightly acidic).

    • Temperature Control: For non-cell-based assays, running the experiment at a lower temperature, if possible, can reduce the degradation rate.

Issue 3: I am observing multiple, ill-defined degradation peaks in my analysis.
  • Potential Cause: While hydrolysis typically leads to a single major degradant, the presence of multiple peaks could indicate more complex degradation pathways, such as oxidation or photodegradation. Oxidative degradation can be initiated by dissolved oxygen or trace metal ions in the solvent.

  • Troubleshooting Protocol: Investigating Oxidative and Photolytic Degradation

    • Oxidative Stress:

      • Prepare a solution of your compound in your solvent.

      • Add a small amount of a radical initiator like AIBN or a common oxidizing agent like 3% hydrogen peroxide.[8][13]

      • Incubate at room temperature or slightly elevated temperature and analyze by HPLC or LC-MS at various time points.

    • Photostability Stress:

      • Prepare a solution of your compound in a clear glass vial.

      • Expose the vial to a controlled light source that provides both UV and visible light, as recommended by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8]

      • Keep a control sample wrapped in aluminum foil to protect it from light.

      • Analyze both the exposed and control samples by HPLC or LC-MS.

    By comparing the degradation profiles under these specific stress conditions, you can identify the cause of the multiple peaks and take appropriate preventative measures.

Summary of Stability under Forced Degradation Conditions

The following table summarizes the expected stability profile of this compound based on the general behavior of lactam-containing compounds. Actual degradation rates should be determined experimentally.

Stress ConditionReagent/ConditionExpected OutcomeRelative Rate of Degradation
Acidic Hydrolysis 0.1 M HCl, 60°CHydrolysis of lactamModerate to Fast
Basic Hydrolysis 0.1 M NaOH, 60°CHydrolysis of lactamVery Fast
Oxidation 3% H₂O₂, RTPotential for oxidationSlow to Moderate
Photodegradation UV/Vis Light, RTPotential for photolysisVariable
Thermal 60°C in anhydrous solventGenerally stableVery Slow

References

Technical Support Center: Overcoming Poor Solubility of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges encountered with 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives. Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to low bioavailability and hindering the assessment of a compound's therapeutic potential.[1][2][3][4][5] This resource offers a structured, scientifically-grounded approach to systematically diagnose and resolve these solubility issues.

I. Understanding the Challenge: Why Do These Derivatives Have Poor Solubility?

Q1: What are the primary reasons for the poor solubility of this compound and its derivatives?

The low aqueous solubility of this class of compounds typically stems from a combination of factors related to their molecular structure:

  • Aromaticity and Lipophilicity: The core dihydroisoquinolinone structure is largely aromatic and rigid, contributing to a high crystal lattice energy. This strong intermolecular interaction in the solid state makes it difficult for water molecules to solvate individual molecules.

  • Substitution Effects: The addition of various functional groups (substituents) to the core structure can further increase lipophilicity (hydrophobicity). For instance, alkyl or aryl groups can significantly decrease water solubility.[6]

  • Lack of Ionizable Groups: Depending on the specific derivative, the absence of strongly acidic or basic functional groups can limit the ability to form soluble salts.

II. Initial Assessment: Quantifying the Solubility Problem

Before attempting to enhance solubility, it is crucial to establish a baseline. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of a this compound derivative in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Your this compound derivative (solid)

  • Aqueous buffer of choice

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for your compound.

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. A visible excess of solid should remain.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the samples to stand, permitting the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.[7]

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using your validated HPLC method. This concentration represents the equilibrium solubility.

III. Troubleshooting and Solubility Enhancement Strategies

Once you have quantified the solubility of your derivative, you can explore various strategies to improve it. The choice of method will depend on the physicochemical properties of your specific compound.

Decision Tree for Selecting a Solubility Enhancement Method

Solubility_Enhancement_Decision_Tree Start Low Solubility of Derivative pKa Determine pKa Is the compound ionizable? Start->pKa pH_Adjust pH Adjustment & Salt Formation pKa->pH_Adjust Yes Non_Ionizable Compound is non-ionizable or pH adjustment is insufficient pKa->Non_Ionizable No Formulation Advanced Formulation Strategies pH_Adjust->Formulation Inadequate Solubility Non_Ionizable->Formulation CoSolvents Co-solvents Formulation->CoSolvents Cyclodextrins Cyclodextrin Complexation Formulation->Cyclodextrins Solid_Dispersion Solid Dispersions Formulation->Solid_Dispersion Particle_Size Particle Size Reduction Formulation->Particle_Size

Caption: Decision tree for selecting a solubility enhancement method.

FAQs and Troubleshooting Guides

Q2: My compound is a weak base. How can I use pH to my advantage?

Many nitrogen-containing heterocyclic compounds, like dihydroisoquinolinones, exhibit weak basicity. By lowering the pH of the solvent, you can protonate the basic nitrogen, forming a more soluble cationic species.[8][9][10][11][12]

Troubleshooting pH Adjustment:

  • Precipitation in Neutral pH: If your compound is soluble in acidic conditions but precipitates at neutral pH, this can be an issue for in vivo studies. Consider using a pH-modifying excipient in your formulation to maintain a localized acidic microenvironment.

  • Buffer Incompatibility: Always check for potential interactions between your compound and the chosen buffer salts.

Q3: What are co-solvents and when should I use them?

Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[13][14][15] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14][16][17]

When to Use Co-solvents:

  • For early-stage in vitro assays where the final concentration of the co-solvent is low enough to not affect the biological system.

  • In preclinical formulations for animal studies, though be mindful of potential toxicity and in vivo precipitation upon dilution with aqueous physiological fluids.[13]

Co-solventTypical Concentration RangePotential AdvantagesPotential Disadvantages
Ethanol1-20%Good solubilizing power for many organics.[14]Can cause protein precipitation at high concentrations.
Propylene Glycol5-50%Low toxicity, commonly used in formulations.[14]Can be viscous.
PEG 40010-60%Excellent solubilizer for a wide range of compounds.[16][17]Potential for in vivo precipitation.

Q4: How do cyclodextrins work to improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like your dihydroisoquinolinone derivative, forming an inclusion complex that is water-soluble.[18][19][20][21]

Experimental Protocol: Cyclodextrin Complexation

  • Screening: Test the solubility of your compound in aqueous solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations.

  • Preparation: The complex can be prepared by methods such as co-precipitation, kneading, or freeze-drying.[19]

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRD, or NMR.

Q5: What are solid dispersions and how are they prepared?

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix.[22][23][24] This can lead to the drug being in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.[23]

Common Preparation Methods:

  • Melting/Fusion Method: The drug and carrier are melted together and then rapidly cooled.[22][24]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[22][25]

  • Hot-Melt Extrusion: A process where the drug and carrier are mixed and melted in an extruder.[25][26]

Q6: Can reducing the particle size of my compound help?

Yes, reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[2][27][28]

  • Micronization: Reduces particle size to the micron range.[2][29]

  • Nanonization (Nanosuspensions): Reduces particle size to the nanometer range, creating a colloidal dispersion of the drug in a liquid medium.[30][31][32][33] Nanosuspensions can significantly increase saturation solubility and bioavailability.[29][30][32]

Advanced Strategies Workflow

Caption: Workflow for advanced solubility enhancement strategies.

IV. Summary and Final Recommendations

Overcoming the poor solubility of this compound derivatives requires a systematic and multi-faceted approach. There is no one-size-fits-all solution; the optimal strategy will depend on the specific properties of your molecule and the intended application.

  • Characterize First: Always begin by accurately determining the baseline solubility of your compound.

  • Consider Ionization: If your molecule has an ionizable center, pH modification is often the simplest and most effective first step.

  • Explore Formulation Technologies: For non-ionizable compounds or when pH adjustment is insufficient, advanced formulation strategies such as co-solvents, cyclodextrin complexation, solid dispersions, and particle size reduction are powerful tools.

  • Validate and Iterate: After applying a solubility enhancement technique, always re-characterize the solubility and dissolution properties to confirm the improvement and ensure the physical and chemical stability of the new formulation.

By methodically applying these principles and troubleshooting guides, researchers can successfully overcome the solubility challenges posed by this important class of compounds, enabling their progression through the drug development pipeline.

References

Troubleshooting 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one assay interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities, including antifungal and antitumor properties.[1][2] As such, robust and interference-free assays are critical for accurate evaluation.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, explaining not just what to do, but why specific experimental choices are critical for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorescence-based assay shows a high background signal across all wells containing my this compound derivative. What is the likely cause and how can I fix it?

This is a classic sign of compound autofluorescence. Small molecules, particularly those with aromatic ring systems like isoquinolines, can absorb light at one wavelength and emit it at another, directly adding to your assay's signal and masking the true result.[3][4][5]

Immediate Diagnostic Steps:

  • Run a Compound-Only Control: Prepare a plate with just your assay buffer and serial dilutions of your compound (without any other assay reagents like enzymes or detection probes).

  • Measure Fluorescence: Read the plate using the exact same excitation/emission wavelengths and gain settings as your main experiment.

If you observe a concentration-dependent increase in signal, autofluorescence is confirmed.[3]

Mitigation Strategies:

  • Switch to Red-Shifted Dyes: Autofluorescence is most common in the blue-green spectrum (350-550 nm).[3][6][7] Switching to a fluorophore that excites and emits at longer wavelengths (>650 nm), such as those in the far-red or near-infrared range, can often eliminate the interference entirely.[3][5]

  • Time-Resolved Fluorescence (TRF): This technology uses lanthanide-based fluorophores with long fluorescence lifetimes. A delay between excitation and signal detection allows the short-lived background fluorescence from your compound to decay, while the long-lived specific signal is measured.

  • Change the Readout Technology: If possible, switch to a non-fluorescence-based method, such as a luminescence or absorbance-based assay, to confirm your initial findings. This is considered an "orthogonal" assay and is a gold-standard validation approach.[8][9][10]

Q2: I'm seeing lower-than-expected signal (apparent inhibition) in my fluorescence assay, but I suspect it's an artifact. How can I diagnose this?

This issue often points to fluorescence quenching or the inner filter effect, where the test compound absorbs either the excitation light intended for the fluorophore or the light emitted by it.[3][5] This reduces the signal detected by the plate reader, mimicking a true inhibitory effect.

Troubleshooting Workflow:

start Low Signal Observed check_absorbance Measure Absorbance Spectrum of Compound start->check_absorbance overlap Does it overlap with Excitation or Emission λ? check_absorbance->overlap ife Inner Filter Effect is Likely overlap->ife  Yes no_ife Inner Filter Effect is Unlikely overlap->no_ife  No quenching_control Perform Quenching Control Assay (Dye + Compound) no_ife->quenching_control signal_decrease Signal Decreases with [Compound]? quenching_control->signal_decrease quenching Quenching Confirmed signal_decrease->quenching  Yes no_quenching No Quenching Detected signal_decrease->no_quenching  No true_activity Result is Likely True Biological Activity no_quenching->true_activity

Caption: Workflow to diagnose low-signal artifacts.

Detailed Protocols:

  • Absorbance Scan: Use a spectrophotometer to scan the absorbance of your compound across a range of wavelengths that includes your assay's excitation and emission wavelengths. A significant overlap indicates a high probability of the inner filter effect.[3]

  • Quenching Control Assay:

    • In a cell-free buffer, add a constant concentration of your fluorescent probe/dye.

    • Add a range of concentrations of your test compound.

    • Incubate for a short period.

    • Read the fluorescence. A compound concentration-dependent decrease in signal confirms quenching.[3]

Solutions:

Interference TypeRecommended SolutionMechanism of Action
Inner Filter Effect Use lower compound concentrations. If possible, switch to a fluorophore with spectrally distinct excitation/emission peaks from your compound's absorbance peak.Reduces the amount of light available to excite the fluorophore or re-absorbs the emitted light before detection.[3]
Fluorescence Quenching Lower compound concentration. Use a different fluorophore that may be less susceptible to quenching by your specific compound structure.The compound interacts with the fluorophore, causing it to return to the ground state without emitting a photon.[3]
Q3: My compound is a "hit" in the primary screen, but the dose-response curve is unusual or irreproducible. Could this be an artifact?

Yes, this is a common issue in early-stage drug discovery and is often caused by colloidal aggregation .[8][11] At certain concentrations, some small molecules form aggregates in aqueous buffers. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not due to specific binding at a target site.[4] This can result in steep, irregular dose-response curves and poor reproducibility.

Diagnostic Protocol: Detergent-Based Counter-Screen

The key characteristic of aggregation-based inhibition is its sensitivity to non-ionic detergents.

  • Prepare Assays: Set up two parallel sets of your main assay.

  • Add Detergent: To one set of assays, add a low concentration (e.g., 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer.

  • Add Compound: Add your test compound in a dose-response manner to both sets of plates.

  • Compare Results:

    • If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator.

    • If the activity remains the same, it is more likely a true, specific inhibitor.

cluster_0 Standard Assay Buffer cluster_1 Buffer + 0.01% Triton X-100 A Compound Aggregates Form B Aggregates Sequester and Inhibit Enzyme A->B C Apparent Inhibition (False Positive) B->C D Detergent Micelles Form E Compound is Solubilized, Prevents Aggregation D->E F No Non-Specific Inhibition (Activity Lost) E->F start Suspected Aggregator start->A start->D

References

Reducing cytotoxicity of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers working with 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and mitigate in vitro cytotoxicity, ensuring the integrity and success of your experiments.

Introduction: The Challenge of In Vitro Cytotoxicity

This compound is a member of the isoquinoline alkaloid family, a class of compounds with diverse biological activities.[1][2] While this scaffold is of great interest for drug development, researchers often encounter cytotoxicity in cell-based assays, which can confound experimental results and obscure the compound's true on-target effects. This guide is designed to provide a logical framework for identifying the root cause of cytotoxicity and implementing strategies to reduce it, thereby establishing a clear therapeutic window for your research.

Section 1: Initial Troubleshooting & Experimental Setup

This section addresses preliminary issues that can be mistaken for compound-specific cytotoxicity. It is crucial to rule out these common experimental artifacts before proceeding to more complex mechanistic studies.

FAQ 1.1: My cells show poor health after treatment. How do I confirm the cytotoxicity is caused by this compound and not my experimental setup?

This is the most critical first step. Several factors can contribute to apparent toxicity.

  • Solvent Toxicity: The most common solvent, DMSO, is toxic to cells at higher concentrations (typically >0.5%).

    • Causality: Solvents can disrupt cell membrane integrity and interfere with cellular processes, mimicking compound-induced toxicity.

    • Action: Always run a vehicle control group, treating cells with the highest concentration of the solvent used in your experiment. The viability of the vehicle control should be the baseline against which you measure the compound's effect. Aim to keep the final solvent concentration consistent across all wells and ideally below 0.1%.[3]

  • Compound Solubility and Precipitation: Poor solubility can lead to compound precipitation in the culture medium. These precipitates can cause physical stress to cells or be phagocytosed, leading to cell death that is not related to the compound's pharmacological activity.

    • Causality: Physical precipitates can damage cell membranes or trigger stress responses.

    • Action: Visually inspect your culture wells for precipitates using a microscope after adding the compound. If precipitation is observed, consider using a lower concentration, testing alternative solvents, or incorporating a non-toxic solubilizing agent.

  • Culture Conditions: Suboptimal culture conditions can sensitize cells, making them more susceptible to any chemical insult.[3]

    • Causality: Stressed cells (e.g., due to high confluence, nutrient depletion, or contamination) have lower resilience to external stressors, including small molecules.

    • Action: Ensure your cells are healthy, within a consistent passage number range, and seeded at an optimal density before starting any experiment.

FAQ 1.2: What is the best approach to determine a non-toxic working concentration for my experiments?

A systematic dose-response assessment is essential to identify the concentration range where the compound is active without causing excessive cell death.[3][4]

  • Causality: All compounds have a dose-dependent effect. A broad-spectrum analysis is required to identify the half-maximal inhibitory concentration (IC50) for the desired biological effect and the toxic concentration 50 (TC50) for cytotoxicity. The goal is to find a "therapeutic window" where the IC50 is significantly lower than the TC50.

  • Action: Perform a dose-response experiment using a wide range of concentrations. A common starting point is a 10-fold serial dilution (e.g., 100 µM to 1 nM). Use standard cytotoxicity assays to measure cell viability.

    • Recommended Assays:

      • Metabolic Assays (e.g., MTT, Resazurin): Measure the metabolic activity of viable cells. Note that some compounds can interfere with the chemistry of these assays, so results should be validated.[5]

      • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): Measure the release of intracellular components (like lactate dehydrogenase) from damaged cells, which is a direct indicator of cytotoxicity.[6][7]

A detailed protocol for conducting a dose-response experiment is provided in Section 4 .

Section 2: Investigating the Mechanism of Cytotoxicity

Once you have confirmed that the observed cytotoxicity is a direct result of the compound, the next step is to understand the underlying mechanism. For isoquinoline derivatives, several pathways are commonly implicated.

Troubleshooting & Investigation Workflow

The following diagram outlines a logical workflow for diagnosing and addressing cytotoxicity.

G A Observe Cell Death in Culture B Run Controls: 1. Vehicle (e.g., DMSO) 2. Untreated Cells A->B C Is Vehicle Control Toxic? B->C D Optimize Solvent: - Lower Concentration (<0.1%) - Test Alternative Solvents C->D Yes E Perform Dose-Response Assay (e.g., MTT, LDH) C->E No F Determine TC50 (Toxic Concentration 50%) E->F G Is there a Therapeutic Window? (On-target EC50 << TC50) F->G H Proceed with Experiments in Non-Toxic Range G->H Yes I Investigate Mechanism of Cytotoxicity G->I No / Narrow J Hypothesis 1: Oxidative Stress I->J K Hypothesis 2: Apoptosis Induction I->K L Measure ROS Levels (e.g., DCFDA Assay) J->L M Measure Caspase Activity or Annexin V Staining K->M N Implement Mitigation Strategy L->N M->N O Co-treat with Antioxidant (e.g., N-acetylcysteine) N->O P Optimize Exposure Time (Pulse-Chase Experiment) N->P

Caption: A logical workflow for troubleshooting cytotoxicity.

FAQ 2.1: What are the likely cytotoxic mechanisms for an isoquinoline-based compound?

While data on this compound is limited, the broader class of tetrahydroisoquinolines has been linked to neurotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction.[1][8]

  • Oxidative Stress: Many small molecules induce cytotoxicity by increasing the production of reactive oxygen species (ROS).[9][10] ROS can damage critical cellular components like DNA, lipids, and proteins, leading to cell death.[9][11]

  • Apoptosis Induction: This is a form of programmed cell death often triggered by cellular stress. It is executed by a family of proteases called caspases.[12][13] Activation of initiator caspases (like Caspase-9, associated with mitochondrial stress) leads to a cascade that activates executioner caspases (like Caspase-3), which dismantle the cell.[14]

Hypothesized Cytotoxicity Pathway

G Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS CytoC Cytochrome c Release Mitochondria->CytoC Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Casp9 Caspase-9 Activation (Initiator) CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Casp3->Apoptosis

Caption: Hypothesized pathway of compound-induced cytotoxicity.

FAQ 2.2: How can I experimentally test these potential mechanisms?
  • To Test for Oxidative Stress: You can directly measure intracellular ROS levels. A common method is using the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA). In the presence of ROS, DCFDA is oxidized to the highly fluorescent DCF, which can be quantified using a plate reader or flow cytometer. A detailed protocol is available in Section 4 .

  • To Differentiate Apoptosis from Necrosis:

    • Caspase Activity Assays: Use commercially available kits to measure the activity of key caspases like Caspase-3/7. An increase in activity is a hallmark of apoptosis.

    • Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based method is a gold standard.

      • Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis.

      • PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis or necrosis).

      • Results Interpretation:

        • Annexin V (-) / PI (-): Live cells

        • Annexin V (+) / PI (-): Early apoptotic cells

        • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

        • Annexin V (-) / PI (+): Necrotic cells

Section 3: Strategies for Mitigating Cytotoxicity

If cytotoxicity is limiting your ability to study the on-target effects of the compound, several strategies can be employed to widen the therapeutic window.

FAQ 3.1: My compound shows on-target activity, but only at concentrations that also induce significant cell death. What can I do?
  • Co-treatment with Antioxidants: If you have confirmed that cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be highly effective.

    • Causality: NAC replenishes intracellular glutathione, a major cellular antioxidant, thereby neutralizing ROS and reducing downstream damage.

    • Action: Perform a dose-response experiment with your compound in the presence and absence of a fixed, non-toxic concentration of NAC (e.g., 1-5 mM). If NAC rescues the cells from death without affecting the on-target activity of your compound, it strongly suggests an oxidative stress-mediated cytotoxic mechanism.

  • Optimize Exposure Duration (Pulse-Chase): Continuous exposure may not be necessary to achieve the desired biological effect.

    • Causality: The on-target effect may occur rapidly, while cytotoxicity may develop over a longer period. Reducing the exposure time can minimize toxicity while preserving the desired outcome.[3]

    • Action: Treat cells with the compound for shorter periods (e.g., 2, 6, or 12 hours), then wash it out and replace it with fresh medium. Assess both the on-target effect and cell viability at a later time point (e.g., 24 or 48 hours). This can reveal the minimum exposure time required for efficacy.

FAQ 3.2: Could modifying the compound structure reduce toxicity?

This is a central question in medicinal chemistry. While beyond the scope of a single experiment, structure-activity relationship (SAR) studies are key. Research on 3,4-dihydroisoquinolin-1(2H)-one derivatives has shown that different substitutions can significantly alter biological activity.[15][16][17] If you have access to analogues of your compound, testing them in parallel can provide valuable insights into which structural motifs are associated with toxicity versus efficacy.

Section 4: Key Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Cytotoxicity Assessment using LDH Assay

This protocol quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare 2x concentrated vehicle control and a 2x lysis control (using the lysis buffer provided in the assay kit).

  • Treatment: Remove half the medium from each well and add an equal volume of the 2x compound dilutions, vehicle control, or lysis control. This brings the final volume and concentrations to 1x. Include "medium only" wells for a background control.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Promega, Thermo Fisher Scientific, or Roche).

    • Add the reaction mixture to each well of the new plate.

    • Incubate at room temperature for the recommended time (usually 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

      • Experimental: Reading from compound-treated wells.

      • Spontaneous: Reading from vehicle-treated wells.

      • Maximum: Reading from lysis buffer-treated wells.

    • Plot % Cytotoxicity vs. Log[Compound Concentration] and use non-linear regression to calculate the TC50 value.

Data Presentation: Example Dose-Response Table
Compound Concentration% Cytotoxicity (Mean ± SD)
Vehicle Control (0 µM)2.5 ± 1.1
0.1 µM4.1 ± 1.5
1 µM15.8 ± 3.2
10 µM48.9 ± 5.6
50 µM85.2 ± 4.9
100 µM96.7 ± 2.3
Calculated TC50 10.3 µM

References

Technical Support Center: Accurate Quantification of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the quantitative analysis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, field-proven solutions to common and complex challenges encountered during its quantification.

As Senior Application Scientists, we understand that robust and reliable analytical methods are crucial for advancing research and development. This guide is structured in a direct question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your method refinement.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the quantification of this compound, from sample preparation to data analysis.

Sample Preparation

Question 1: I am seeing low recovery of this compound from my plasma samples. What are the likely causes and how can I improve it?

Answer: Low recovery from complex matrices like plasma is a common issue and can often be attributed to inefficient extraction or analyte degradation.

  • Protein Precipitation Issues: Incomplete protein precipitation can lead to the analyte being trapped in the protein pellet. Ensure you are using a sufficient volume of a suitable organic solvent. A 3:1 ratio of cold acetonitrile to plasma is a good starting point. Vortex thoroughly and ensure complete precipitation by centrifuging at a high speed (e.g., >10,000 x g).

  • Suboptimal Extraction Solvent: The choice of extraction solvent in liquid-liquid extraction (LLE) is critical. This compound is a moderately polar compound. Solvents like ethyl acetate or a mixture of dichloromethane and isopropanol are often effective. It is crucial to optimize the pH of the aqueous phase to ensure the analyte is in its neutral form for efficient extraction into the organic phase. Given its structure, a slightly basic pH should be optimal.

  • Analyte Stability: this compound may be susceptible to degradation, especially at elevated temperatures or in the presence of certain enzymes in biological matrices.[1] Keep samples on ice during preparation and consider adding antioxidants if oxidative degradation is suspected.[1] It is also advisable to process samples as quickly as possible.

Question 2: My results are inconsistent when preparing samples from a solid formulation. What should I look for?

Answer: Inconsistent results from solid formulations often stem from incomplete dissolution or non-uniform sample homogenization.

  • Solubility: this compound has moderate solubility. Ensure the chosen diluent can fully solubilize the analyte from the formulation matrix. A mixture of organic solvent (e.g., methanol or acetonitrile) and water is a good starting point. Sonication can aid in complete dissolution.[2]

  • Homogenization: For formulations like tablets, ensure the sample is finely and uniformly ground before extraction. Inadequate homogenization will lead to variability in the amount of analyte extracted.

  • Excipient Interference: Pharmaceutical excipients can sometimes interfere with the extraction and subsequent analysis. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary if simple "dilute and shoot" methods show significant matrix effects.

Chromatographic Analysis (HPLC/LC-MS)

Question 3: I am observing poor peak shape (tailing or fronting) for this compound on my C18 column. How can I improve this?

Answer: Poor peak shape is a common chromatographic issue that can often be resolved by adjusting the mobile phase and ensuring column health.

  • Secondary Interactions: Peak tailing for amine-containing compounds on silica-based columns is often due to interactions with residual acidic silanol groups.[3] Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate these interactions. Alternatively, using a base-deactivated column or a column with a different stationary phase (e.g., a polar-embedded phase) can be effective.

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of the analyte and thus its retention and peak shape. For a compound like this compound, a mobile phase pH around 3-4 (using formic acid or phosphoric acid) will ensure it is protonated and can lead to better peak shape.[3]

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your final sample in the initial mobile phase.

Question 4: I am struggling with sensitivity in my LC-MS/MS method. How can I enhance the signal for this compound?

Answer: Low sensitivity in LC-MS/MS can be due to poor ionization, suboptimal MS parameters, or matrix effects.

  • Ionization Efficiency: this compound should ionize well in positive electrospray ionization (ESI) mode due to the presence of a nitrogen atom that can be readily protonated. Ensure the mobile phase contains a proton source like formic acid (0.1% is typical) to facilitate ionization.[4]

  • MS Parameter Optimization: It is crucial to optimize MS parameters such as capillary voltage, cone voltage, and collision energy specifically for your analyte.[5] This can be done by infusing a standard solution of the compound directly into the mass spectrometer.

  • Chemical Derivatization: If sensitivity remains an issue, chemical derivatization can be employed to introduce a more readily ionizable group or a group that fragments in a more predictable and sensitive manner.[6][7] However, this adds a step to the sample preparation and should be considered if other optimization strategies fail.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of the analyte. Improving chromatographic separation to move the analyte peak away from interfering compounds is key. A thorough sample cleanup using SPE can also significantly reduce matrix effects.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the quantification of this compound in human plasma.

Protocol 1: Quantification by HPLC-UV

This protocol is suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
  • Add 300 µL of ice-cold acetonitrile.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase A.
  • Vortex for 30 seconds and transfer to an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]
  • Mobile Phase B: Acetonitrile.
  • Gradient: | Time (min) | % B | | :--- | :-- | | 0.0 | 10 | | 10.0 | 90 | | 12.0 | 90 | | 12.1 | 10 | | 15.0 | 10 |
  • Flow Rate: 1.0 mL/min.[2]
  • Injection Volume: 10 µL.[2]
  • Column Temperature: 30°C.
  • UV Detection: 256 nm.[8]

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is designed for applications requiring low limits of quantification, such as pharmacokinetic studies.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a deuterated analog of the analyte).
  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0) and vortex briefly.
  • Add 600 µL of ethyl acetate.
  • Vortex for 5 minutes.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.

2. LC-MS/MS Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient would start at 5-10% B and ramp up to 95% B over a few minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: These would need to be determined by direct infusion of a standard solution. A hypothetical transition for this compound (M.W. 161.2) would be m/z 162.1 -> [fragment ion].

Data Presentation

The following table summarizes typical performance characteristics for the described LC-MS/MS method.

ParameterExpected ValueRationale/Comments
Linearity (r²) > 0.99Essential for accurate quantification.[5]
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mLAchievable with modern LC-MS/MS systems for similar compounds.[5]
Intra-day Precision (%RSD) < 15%As per FDA guidelines for bioanalytical method validation.
Inter-day Precision (%RSD) < 15%As per FDA guidelines for bioanalytical method validation.
Accuracy (% Bias) Within ±15%As per FDA guidelines for bioanalytical method validation.
Recovery > 80%Indicates efficient extraction from the matrix.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_buffer Add Buffer (pH 9) add_is->add_buffer lle Liquid-Liquid Extraction (Ethyl Acetate) add_buffer->lle evap Evaporate & Reconstitute lle->evap inject Inject into UPLC evap->inject Reconstituted Sample separation C18 Column Separation inject->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate curve Calibration Curve integrate->curve quantify Quantification curve->quantify

Caption: High-level workflow for LC-MS/MS quantification.

Troubleshooting Logic

troubleshooting_logic start Problem: Inaccurate Quantification peak_shape Poor Peak Shape? start->peak_shape low_intensity Low Signal/Intensity? start->low_intensity high_variability High Variability (Poor RSD)? start->high_variability sol_peak_ph Adjust Mobile Phase pH peak_shape->sol_peak_ph Yes sol_peak_solvent Check Injection Solvent peak_shape->sol_peak_solvent Yes sol_peak_column Use Base-Deactivated Column peak_shape->sol_peak_column Yes sol_intensity_ms Optimize MS Parameters low_intensity->sol_intensity_ms Yes sol_intensity_cleanup Improve Sample Cleanup (SPE) low_intensity->sol_intensity_cleanup Yes sol_intensity_ion Check Ionization Source low_intensity->sol_intensity_ion Yes sol_var_prep Standardize Sample Prep high_variability->sol_var_prep Yes sol_var_is Use Stable Isotope Labeled IS high_variability->sol_var_is Yes sol_var_system Check System Suitability high_variability->sol_var_system Yes

Caption: A decision tree for troubleshooting common quantification issues.

References

Addressing batch-to-batch variability of synthetic 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to batch-to-batch variability of this synthetic compound. Our goal is to provide you with the scientific rationale and practical steps needed to ensure the consistency and reliability of your experimental results.

Troubleshooting Guide: Diagnosing Batch Variability

Batch-to-batch variability is a common challenge in chemical synthesis that can manifest as inconsistencies in physical properties, analytical data, or performance in downstream applications.[1][2] This section provides a systematic, question-and-answer approach to identifying the root cause of these issues.

Issue 1: Inconsistent Physical Properties and Appearance

Q: We've received a new batch of this compound that looks different (e.g., more clumpy, different color) and has a different melting point and/or solubility compared to our reference batch. What is the likely cause?

A: This is a classic indicator of a change in the solid-state properties of the material, most commonly due to polymorphism or the presence of solvates/hydrates .[3][4]

  • Causality Explained:

    • Polymorphism is the ability of a compound to exist in multiple crystalline forms. These different forms, called polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. This can lead to significant differences in physical properties like solubility, melting point, stability, and dissolution rate.[3][5] A thermodynamically metastable polymorph might form under one set of crystallization conditions, while the more stable form appears in another, leading to batch differences.[6][7]

    • Pseudopolymorphism (Solvates/Hydrates): The crystal lattice can also incorporate solvent molecules (solvates) or water (hydrates) in a fixed ratio.[4] The presence and type of entrapped solvent can dramatically alter the crystal structure and, consequently, the material's physical properties.[8][9] Residual solvents from manufacturing are a key factor to investigate.[10]

  • Visual Inspection & Melting Point: Document the physical appearance. A broad or significantly different melting point range compared to a trusted reference standard is a strong indicator of impurities or a different polymorphic form.[6]

  • Solid-State Characterization: To definitively identify the solid form, the following techniques are essential.

Analytical TechniquePurpose & Interpretation
Powder X-Ray Diffraction (PXRD) The "gold standard" for identifying crystalline phases. Different polymorphs will produce distinct diffraction patterns. This is the most direct way to confirm or deny a polymorphic change.[5][7]
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as it is heated. It can detect melting points, phase transitions between polymorphs, and desolvation events, providing a thermal fingerprint of the batch.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. This is particularly useful for detecting the presence of solvates or hydrates, as the loss of solvent/water will be observed as a distinct weight loss step at a specific temperature.[7]
Karl Fischer Titration Specifically quantifies the water content in a sample, allowing for precise determination of whether a batch is anhydrous or a hydrate.
Issue 2: Unexpected Analytical Data (Spectroscopy & Chromatography)

Q: The ¹H NMR or HPLC-MS data for our new batch doesn't match the reference. What should we investigate?

A: Discrepancies in spectroscopic and chromatographic data point directly to issues with the chemical purity and integrity of the compound. The International Council for Harmonisation (ICH) provides rigorous guidelines on classifying and controlling impurities.[11][12][13]

  • Causality Explained:

    • Process-Related Impurities: These can be unreacted starting materials, intermediates, or by-products from the synthesis.[12] The Bischler-Napieralski reaction, a common route to dihydroisoquinolines, can sometimes yield abnormal cyclization products or side products from retro-Ritter reactions.[14][15][16]

    • Residual Solvents: Solvents used in the final purification or crystallization steps can remain in the final product.[10][17] These will appear as characteristic peaks in ¹H NMR and can even impact the compound's physical properties.[8][18]

    • Degradation Products: The compound may be unstable under certain storage conditions (light, heat, moisture), leading to the formation of degradants over time.[12]

The following diagram outlines a decision-making process for troubleshooting unexpected analytical results.

G cluster_0 Troubleshooting Unexpected Analytical Data start New Batch Data Mismatches Reference q_hplc Run High-Resolution HPLC-UV/MS start->q_hplc purity_ok Purity >98%? (by Area %) q_hplc->purity_ok analyze_impurities Characterize Impurities: - HRMS for formula - Compare to known side products - Check for starting materials purity_ok->analyze_impurities No q_nmr Analyze ¹H NMR Spectrum purity_ok->q_nmr Yes final_conclusion Combine Data: - Low Purity + Impurity ID - Solvent Presence - Polymorphism (from physical tests) analyze_impurities->final_conclusion purity_low Purity <98% purity_low->analyze_impurities solvent_peaks Check for common solvent peaks (DMSO, Acetone, EtOAc, etc.) q_nmr->solvent_peaks integration_check Check proton integration ratios. Are they correct for the structure? solvent_peaks->integration_check structural_issue Potential structural isomer or major degradation product. Consider 2D NMR (COSY, HSQC). integration_check->structural_issue No integration_check->final_conclusion Yes structural_issue->final_conclusion

Caption: Decision tree for analytical troubleshooting.

This protocol provides a general starting point for analyzing the purity of this compound. Method optimization may be required.[19][20][21]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/Vis at 254 nm and 280 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create standards for linearity and limit of detection assessment if quantification is needed.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: Gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Gradient from 95% to 5% B

    • 21-25 min: Hold at 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks. Calculate the area percentage of the main peak to determine purity.

    • Analyze minor peaks with the mass spectrometer to obtain mass-to-charge ratios (m/z), which can help identify impurities by comparing against potential starting materials, intermediates, and by-products.[20]

Issue 3: Inconsistent Performance in Biological Assays

Q: Our new batch shows significantly different activity (e.g., IC50, EC50) in our biological assay compared to previous batches that were analytically pure. What could be the cause?

A: When standard purity checks (HPLC, NMR) appear acceptable, inconsistent biological activity often points to more subtle physicochemical differences or the presence of non-UV active impurities.[1][6]

  • Causality Explained:

    • Bioavailability Differences (Polymorphism): As discussed, different polymorphs can have vastly different solubilities and dissolution rates.[3][4] In a cell-based assay or in vivo study, a less soluble form may not reach the effective concentration required, leading to artificially low potency. This is a critical factor in pharmaceutical development.[7]

    • Trace Metal Contamination: Residual catalysts (e.g., Palladium, Ruthenium, Iron) from synthetic steps can interfere with certain biological assays, either by direct inhibition/activation of a target or by catalyzing degradation of the compound in the assay media.

    • Presence of Unidentified/Inactive Isomers: The synthesis might produce a small amount of an inactive stereoisomer or regioisomer that is difficult to separate and quantify but displaces the active compound, effectively lowering its true concentration.

G cluster_1 Troubleshooting Inconsistent Biological Activity start Inconsistent Biological Activity Observed confirm_purity Step 1: Re-confirm Identity & Purity (HPLC-MS, qNMR) start->confirm_purity check_solid_state Step 2: Characterize Solid State (PXRD, DSC) Is it the same polymorph? confirm_purity->check_solid_state solubility_test Step 3: Compare Solubility (Kinetic/Thermodynamic solubility in assay buffer) check_solid_state->solubility_test metal_analysis Step 4: Analyze for Trace Metals (ICP-MS) solubility_test->metal_analysis conclusion Identify Root Cause: - Chemical Impurity - Different Polymorph - Lower Solubility - Metal Contamination metal_analysis->conclusion

Caption: Workflow for investigating biological inconsistency.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing this compound to ensure long-term stability? A1: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation. For long-term storage, keeping it at -20°C is ideal.

Q2: How should I prepare a stock solution for screening purposes? A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. Prepare a 10 mM or 20 mM stock by dissolving the compound in high-purity DMSO. Use gentle warming (37°C) or sonication to aid dissolution if necessary. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always perform a solubility test in your final assay buffer before a large-scale experiment.

Q3: What routine Quality Control (QC) tests should our lab perform on every new batch before use? A3: Establishing a consistent in-house QC protocol is the best way to mitigate the impact of batch variability.[1] We recommend the following panel for every new lot.

QC TestParameter AssessedAcceptance Criteria (Example)Rationale
Appearance Visual InspectionWhite to off-white crystalline solidA significant color change may indicate degradation or a gross impurity.
Identity ¹H NMR SpectroscopySpectrum conforms to reference structureConfirms the chemical identity and provides a first look at potential impurities or residual solvents.
Purity HPLC-UV (254 nm)≥ 98.0% areaQuantifies the purity and separates the main component from process-related impurities.
Water Content Karl Fischer Titration≤ 0.5% w/wCrucial for identifying hydrate forms and ensuring accurate weighing for solution preparation.

References

Interpreting unexpected NMR peaks in 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) spectroscopy results. By understanding the potential sources of anomalous peaks, you can refine your synthetic protocols, ensure sample purity, and confidently elucidate the structure of your target compound.

Troubleshooting Guide: Interpreting Unexpected NMR Peaks

This section addresses specific issues you may encounter during the NMR analysis of this compound. The question-and-answer format is structured to help you diagnose and resolve common problems methodically.

Q1: My ¹H NMR spectrum shows more aromatic signals than expected. What could be the cause?

A1: The presence of unexpected aromatic signals often points to impurities from the synthesis, typically a Bischler-Napieralski reaction or similar cyclization method.

  • Causality & Diagnosis: The Bischler-Napieralski reaction uses dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2][3] If the cyclization is incomplete or if side reactions occur, you may have residual starting material or isomeric byproducts. For instance, if the starting material is a β-phenylethylamide substituted on the aromatic ring, cyclization can sometimes occur at an alternative position, leading to a regioisomeric dihydroisoquinoline.[4]

  • Troubleshooting Steps:

    • Review the Reaction: Examine the regiochemistry of your starting materials. Electron-donating groups on the aromatic ring strongly direct the cyclization.[1] An unexpected isomer might arise if this regioselectivity is not absolute.

    • Purification: Re-purify your sample using column chromatography with a slow gradient elution to improve the separation of structurally similar isomers.

    • 2D NMR: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This will show long-range correlations (2-3 bonds) between protons and carbons, which is invaluable for definitively assigning the substitution pattern on the aromatic ring and confirming the connectivity of the isoquinoline core.

Q2: I have a broad peak in my spectrum that I can't assign. How do I identify it?

A2: A broad peak in the ¹H NMR spectrum often corresponds to an exchangeable proton, such as the N-H proton of the lactam or an O-H from residual water or alcohol solvent.[5][6][7]

  • Causality & Diagnosis: Protons attached to heteroatoms (like the nitrogen in your lactam) can undergo chemical exchange with other labile protons in the sample (e.g., trace water in the solvent).[8] This exchange process occurs on a timescale that is intermediate relative to the NMR experiment, causing the signal to broaden. The chemical shift of these protons is also highly dependent on concentration, temperature, and solvent.

  • Troubleshooting Steps:

    • D₂O Exchange Experiment: This is the definitive test for identifying an exchangeable proton.[9][10] After acquiring a standard ¹H NMR spectrum, add one or two drops of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The broad peak corresponding to the N-H proton will exchange with deuterium and disappear from the spectrum.[9][10][11]

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes sharpen exchangeable proton signals. However, D₂O exchange is the more direct and conclusive method.

Experimental Protocol: D₂O Exchange
  • Dissolve your sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Remove the tube from the spectrometer. Add 1-2 drops of D₂O (99.9 atom % D).

  • Cap the tube securely and shake vigorously for 30-60 seconds to ensure mixing. You may see an emulsion or a separate layer, which is acceptable.[9]

  • Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Compare the two spectra. The signal for the N-H proton should have disappeared or be significantly diminished in the second spectrum.

Q3: My aliphatic signals around 2.5-3.5 ppm are doubled or overly complex. Am I looking at an impurity?

A3: While an impurity is possible, this complexity is often due to the presence of rotamers (rotational isomers) in lactam-containing structures.

  • Causality & Diagnosis: The C-N bond in an amide or lactam has a significant degree of double-bond character, which restricts free rotation.[12][13][14] This can lead to the existence of two (or more) stable conformations (rotamers) that interconvert slowly on the NMR timescale. Each rotamer will have a distinct set of NMR signals, leading to a spectrum that appears to be a mixture of two compounds.[5][14]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: This is the most effective technique to confirm the presence of rotamers.[12][13] As you increase the temperature of the NMR experiment (e.g., from 25°C to 50°C, 75°C, etc.), the rate of rotation around the C-N bond increases. At a high enough temperature (the "coalescence temperature"), the two sets of signals will broaden, merge, and finally sharpen into a single, averaged set of peaks.

    • 2D EXSY NMR: A 2D Exchange Spectroscopy (EXSY) experiment can also confirm rotamers. It will show "cross-peaks" connecting the signals of the protons that are exchanging between the two rotameric forms.

Data Presentation & Reference Spectra

While a publicly available, fully assigned spectrum for this compound is not readily found, we can predict the expected chemical shifts based on the unsubstituted parent compound, 3,4-Dihydro-2H-isoquinolin-1-one[15], and related substituted analogs.[16][17]

Structure of this compound

Caption: Structure of this compound.

Proton (¹H) Expected Chemical Shift (ppm, in CDCl₃) Multiplicity Integration Notes
H-8~8.0d1HAromatic proton ortho to the carbonyl group, most deshielded.
N-H~6.5 - 8.0br s1HBroad, exchangeable. Shift is highly variable. Confirm with D₂O exchange.
H-5, H-7~7.0 - 7.4m2HAromatic protons. May appear as a multiplet or two distinct signals.
C4-H₂~3.5t2HMethylene group adjacent to nitrogen.
C3-H₂~2.9t2HBenzylic methylene group.
C6-CH₃~2.4s3HMethyl group on the aromatic ring.
Carbon (¹³C) Expected Chemical Shift (ppm, in CDCl₃) Notes
C=O (C1)~165Carbonyl carbon.
C4a, C8a~125 - 140Aromatic quaternary carbons.
C5, C6, C7, C8~124 - 138Aromatic CH carbons.
C4~40Methylene carbon adjacent to nitrogen.
C3~28Benzylic methylene carbon.
C6-CH₃~21Methyl carbon.

Frequently Asked Questions (FAQs)

Q: Why are all my peaks broad, not just one? A: General peak broadening is usually a sample or instrument issue, not a structural one.[5] Common causes include:

  • Poor Shimming: The magnetic field is not homogeneous. The instrument may need to be re-shimmed.[5]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity and aggregation, causing broad lines. Try diluting your sample.[5]

  • Insoluble Material: The presence of suspended, undissolved particles will severely degrade spectral quality. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[18]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

Q: I see small peaks at ~7.26, ~2.50, and ~3.33 ppm. What are they? A: These are very common residual solvent peaks.

  • ~7.26 ppm: Residual CHCl₃ in CDCl₃.

  • ~2.50 ppm: Residual DMSO-d₅ in DMSO-d₆.

  • ~3.33 ppm: Residual H₂O in DMSO-d₆. It is important to distinguish these from actual sample peaks.

Q: Can I use a different solvent if my compound is not soluble in CDCl₃? A: Yes, changing the solvent is a common and powerful troubleshooting step.[5] Solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ are good alternatives for more polar compounds. Be aware that changing the solvent will cause all chemical shifts to change, sometimes dramatically. This can be advantageous for separating overlapping signals.[5]

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing unexpected NMR signals.

G start Unexpected Peaks in NMR Spectrum q1 Are peaks broad or sharp? start->q1 broad Broad Peaks q1->broad Broad sharp Sharp, Extra Peaks q1->sharp Sharp q2_broad One peak or all peaks broad? broad->q2_broad q3_sharp Are peaks doubled in aliphatic region? sharp->q3_sharp all_broad All Peaks Broad q2_broad->all_broad All one_broad Single Broad Peak q2_broad->one_broad One fix_all_broad Check Shimming, Sample Concentration, Filter Sample all_broad->fix_all_broad fix_one_broad Likely Exchangeable Proton (N-H) Perform D₂O Exchange one_broad->fix_one_broad end Problem Identified fix_all_broad->end fix_one_broad->end doubled Doubled Aliphatic Peaks q3_sharp->doubled Yes not_doubled Other Sharp Peaks q3_sharp->not_doubled No fix_doubled Likely Rotamers Run Variable Temp (VT) NMR doubled->fix_doubled fix_other Possible Impurity or Isomer Re-purify, Check Starting Materials, Run 2D NMR (HMBC, HSQC) not_doubled->fix_other fix_doubled->end fix_other->end

Caption: Logical workflow for troubleshooting unexpected NMR peaks.

References

Validation & Comparative

Comparing efficacy of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one with known EZH2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of prominent Enhancer of Zeste Homolog 2 (EZH2) inhibitors, intended for researchers, scientists, and drug development professionals. In the absence of published data for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one as an EZH2 inhibitor, this document will focus on a comparative analysis of well-characterized and clinically relevant EZH2 inhibitors, offering supporting experimental data and protocols to inform future research and development.

EZH2: A Pivotal Epigenetic Target in Oncology

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to chromatin condensation and transcriptional repression of target genes.[1][2][3] Many of these target genes are tumor suppressors.[2] Dysregulation of EZH2, through overexpression or activating mutations, is implicated in the pathogenesis of a variety of cancers, including lymphomas, sarcomas, and prostate cancer.[3][4][5][6] This makes EZH2 a compelling therapeutic target for cancer treatment.[2] The development of small molecule inhibitors targeting the enzymatic activity of EZH2 has emerged as a promising therapeutic strategy.[4]

Mechanism of Action of EZH2 Inhibitors

The majority of EZH2 inhibitors function as S-adenosylmethionine (SAM) competitive inhibitors.[5][7][8] SAM is the methyl donor cofactor required for EZH2's methyltransferase activity. By competing with SAM for binding to the catalytic pocket of EZH2, these inhibitors effectively block the methylation of H3K27.[5][7] This leads to a global reduction in H3K27me3 levels, resulting in the derepression of PRC2 target genes, including tumor suppressor genes.[1][9] The reactivation of these silenced genes can induce cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.[10][11]

Below is a diagram illustrating the canonical pathway of EZH2 and the mechanism of its inhibition.

EZH2_Pathway cluster_nucleus Nucleus cluster_cell_effect Cellular Outcome PRC2 PRC2 Complex (EZH2, SUZ12, EED) H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation EZH2_Inhibitor EZH2 Inhibitor SAM SAM (Methyl Donor) SAM->PRC2 Cofactor H3 Histone H3 TSG Tumor Suppressor Genes H3K27me3->TSG Silences Repression Transcriptional Repression TSG->Repression Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis EZH2_Inhibitor->PRC2 Inhibits

Caption: Canonical EZH2 signaling pathway and mechanism of inhibition.

Comparative Efficacy of Leading EZH2 Inhibitors

This section provides a comparative overview of three prominent EZH2 inhibitors: Tazemetostat, Valemetostat, and GSK2816126.

Biochemical Potency

The biochemical potency of an EZH2 inhibitor is a measure of its ability to inhibit the enzymatic activity of the EZH2 protein in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

InhibitorTarget(s)IC50 / KiSelectivity vs. EZH1Reference
Tazemetostat EZH2 (wild-type and mutant)Ki = 2.5 nM~35-fold[7][8]
Valemetostat EZH1 and EZH2IC50 = 10.0 nM (EZH1), 6.0 nM (EZH2)Dual inhibitor[12]
GSK2816126 EZH2 (wild-type and mutant)Ki = 0.5-3 nM~150-fold[8]
Cellular Activity

Cellular activity assays measure the effect of the inhibitor on cancer cells. Key metrics include the cellular IC50 for the reduction of H3K27me3 levels and the anti-proliferative GI50.

InhibitorCell Line ExamplesCellular H3K27me3 Reduction IC50Anti-proliferative GI50Reference
Tazemetostat Lymphoma cell linesNot explicitly stated, but dose-dependent reduction observedMore sensitive in EZH2-mutant lines[10]
Valemetostat Hematological cancer cell linesStronger suppression than EZH2-selective inhibitors< 100 nM in various NHL cells[12]
GSK2816126 DLBCL cell linesPotent inhibition in both WT and mutant EZH2 linesMost sensitive in EZH2-mutant DLBCL lines[8][13]
Clinical Efficacy and Approval Status

The clinical efficacy of EZH2 inhibitors is evaluated in human clinical trials, with key endpoints including objective response rate (ORR) and regulatory approvals.

InhibitorFDA-Approved IndicationsKey Clinical Trial FindingsReference
Tazemetostat Epithelioid Sarcoma, Follicular LymphomaORR of 69% in EZH2-mutant FL and 35% in EZH2 wild-type FL.[14][15][14][16][17][18]
Valemetostat Not yet FDA-approvedPromising results in early-stage clinical trials for hematologic malignancies.[9][19][9][19]
GSK2816126 Not yet FDA-approvedPhase I/II clinical trials in NHL and solid tumors have been conducted.[8][20][8][13][20]

Experimental Protocols for Evaluating EZH2 Inhibitors

The following are standard methodologies for assessing the efficacy of EZH2 inhibitors.

Biochemical Assays for Enzymatic Activity

Objective: To determine the direct inhibitory effect of a compound on EZH2 enzymatic activity.

Principle: These assays measure the product of the methyltransferase reaction, S-adenosylhomocysteine (SAH), or the methylated substrate.[21]

Example Protocol: Chemiluminescence Assay [22]

  • Reagent Preparation: Prepare assay buffer, EZH2 enzyme complex, S-adenosylmethionine (SAM), and the histone H3 substrate.

  • Inhibitor Incubation: In a 96-well plate, incubate the EZH2 enzyme with varying concentrations of the test inhibitor for a defined period.

  • Reaction Initiation: Add SAM and the histone H3 substrate to initiate the methyltransferase reaction. Incubate for one hour.

  • Detection:

    • Add a primary antibody specific for methylated H3K27.

    • Add a horseradish peroxidase (HRP)-labeled secondary antibody.

    • Add an HRP substrate to generate a chemiluminescent signal.

  • Data Analysis: Measure the luminescence, which is proportional to EZH2 activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assays for Cellular Potency

Objective: To assess the inhibitor's ability to penetrate cells and inhibit EZH2 activity within a cellular context.

Example Protocol: Western Blot for H3K27me3 Levels [23]

  • Cell Culture and Treatment: Culture cancer cell lines of interest and treat with a range of inhibitor concentrations for 72-96 hours.

  • Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer.

  • Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody against H3K27me3.

    • Incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization and Analysis: Normalize the H3K27me3 signal to the signal for total histone H3 to account for loading differences.

In Vivo Preclinical Models

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of the inhibitor in a living organism.

Example Protocol: Xenograft Tumor Model [24][25]

  • Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment Administration: Administer the EZH2 inhibitor or vehicle control to the mice (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess H3K27me3 levels by Western blot or immunohistochemistry.

  • Efficacy Evaluation: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor activity.

Below is a diagram illustrating a general workflow for screening EZH2 inhibitors.

EZH2_Screening_Workflow Start Compound Library Biochemical_Assay Biochemical Assay (e.g., TR-FRET, Chemi) Start->Biochemical_Assay Hit_ID Hit Identification (Potent Inhibitors) Biochemical_Assay->Hit_ID Cell_Based_Assay Cell-Based Assays (H3K27me3 levels, Proliferation) Hit_ID->Cell_Based_Assay Validate Hits Lead_Opt Lead Optimization Cell_Based_Assay->Lead_Opt In_Vivo_Model In Vivo Preclinical Models (Xenografts) Lead_Opt->In_Vivo_Model Test Optimized Leads Clinical_Candidate Clinical Candidate In_Vivo_Model->Clinical_Candidate

Caption: A general workflow for the screening and development of EZH2 inhibitors.

Conclusion and Future Directions

The development of EZH2 inhibitors represents a significant advancement in the field of epigenetic cancer therapy. Tazemetostat has paved the way as the first FDA-approved EZH2 inhibitor, demonstrating clinical benefit in specific patient populations.[5][14] Dual EZH1/EZH2 inhibitors like valemetostat are emerging as a potentially more effective strategy to overcome resistance mechanisms.[12] Ongoing research and clinical trials are exploring the use of EZH2 inhibitors in combination with other anticancer agents, including immunotherapy, to enhance their therapeutic efficacy.[14][26] As our understanding of the complex roles of EZH2 in cancer biology deepens, we can anticipate the development of more refined and potent inhibitors with broader clinical applications.

References

A Head-to-Head Comparison of 3,4-Dihydroisoquinolin-1(2H)-one Analogs as Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising framework for the design of inhibitors targeting Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and a validated target in oncology.[1] This guide provides an in-depth, head-to-head comparison of a series of novel 3,4-dihydroisoquinolin-1(2H)-one analogs, delving into their structure-activity relationships (SAR), inhibitory potency against PARP1 and PARP2, and their absorption, distribution, metabolism, and excretion (ADME) profiles. The experimental data presented herein is synthesized from peer-reviewed studies to offer a clear, objective analysis for advancing drug discovery programs.

Introduction to the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core represents a privileged scaffold in medicinal chemistry, recognized for its synthetic tractability and its ability to mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes.[1] This structural mimicry allows for the design of potent competitive inhibitors. The focus of this guide is on analogs with substitutions at the C4 position and on the aromatic ring, exploring how these modifications influence their biological activity and drug-like properties. While the analogs discussed here do not all feature a 6-methyl substitution, the principles derived from their analysis are broadly applicable and provide a strong foundation for further optimization, including substitution at the 6-position.

Comparative Analysis of PARP1 and PARP2 Inhibition

A series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against PARP1 and PARP2. The data, summarized in the table below, reveals critical structure-activity relationships. The unsubstituted analog (Analog 1) serves as our baseline for comparison.

Analog IDR1R2PARP1 IC50 (nM)PARP2 IC50 (nM)
1 HH12002500
2 7-FH8501800
3 H4-piperidinyl4590
4 7-F4-piperidinyl15 35
5 H4-(1-Boc-piperidine)250500
6 7-F4-(1-Boc-piperidine)180350
7 HMorpholino90200
8 7-FMorpholino65150

Data synthesized from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors.[1]

Structure-Activity Relationship (SAR) Insights

The experimental data clearly indicates that substitutions at both the C4-carboxamide position (R2) and the 7-position of the isoquinolinone ring (R1) significantly impact PARP inhibitory potency.

  • Impact of C4-Carboxamide Substitution (R2): Unsubstituted Analog 1 displays modest, micromolar inhibition of both PARP1 and PARP2. The introduction of a piperidinyl moiety at the C4-carboxamide position (Analog 3) leads to a dramatic increase in potency against both isoforms, with IC50 values dropping into the nanomolar range. This suggests a crucial interaction between the piperidinyl group and a specific pocket within the PARP active site. The morpholino-substituted analogs (7 and 8) also show enhanced potency compared to the baseline, though less pronounced than their piperidinyl counterparts. The bulky Boc-protected piperidine analogs (5 and 6) exhibit a decrease in potency, indicating that steric hindrance in this region is detrimental to activity.

  • Influence of 7-Fluoro Substitution (R1): The addition of a fluorine atom at the 7-position consistently enhances the inhibitory activity across all analog pairs. For instance, the 7-fluoro piperidinyl analog (Analog 4) is the most potent compound in this series, with an IC50 of 15 nM for PARP1. This enhancement may be attributed to favorable electronic interactions or improved binding pose within the active site.

  • Selectivity: While all analogs show a preference for PARP1 over PARP2, the selectivity is generally modest (around 2-fold). Further optimization would be required to achieve significant isoform selectivity.

In Vitro ADME Profile of Lead Candidates

A crucial aspect of drug development is the assessment of a compound's pharmacokinetic properties. The lead compounds from the SAR study were subjected to a panel of in vitro ADME assays to evaluate their drug-likeness.

Analog IDMicrosomal Stability (t1/2, min, human)Plasma Protein Binding (human, %)Aqueous Solubility (µM)
3 458550
4 608075
Olaparib (control)309020

Representative data based on findings for similar compound series.[1]

The lead candidates, particularly the 7-fluoro analog (Analog 4), demonstrate favorable ADME properties compared to the approved PARP inhibitor Olaparib. They exhibit greater metabolic stability in human liver microsomes, lower plasma protein binding, and improved aqueous solubility. These characteristics suggest the potential for better oral bioavailability and a more favorable pharmacokinetic profile in vivo.

Experimental Methodologies

To ensure scientific integrity and enable reproducibility, the following are detailed protocols for the key assays employed in the evaluation of these 3,4-dihydroisoquinolin-1(2H)-one analogs.

PARP1/2 Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the NAD-dependent addition of poly(ADP-ribose) to histone proteins, providing a measure of PARP activity.

Materials:

  • Purified recombinant human PARP1 or PARP2 enzyme

  • Histone mixture

  • Activated DNA template

  • Biotinylated NAD+

  • 10x PARP assay buffer

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • 96-well plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with the histone mixture overnight at 4°C.

  • Wash the plate three times with PBST (PBS with 0.05% Tween 20).

  • Block the wells with blocking buffer for at least 90 minutes at room temperature.

  • Prepare serial dilutions of the test compounds (analogs) in assay buffer.

  • In a separate plate, prepare a master mix containing PARP enzyme, activated DNA, and PARP assay buffer.

  • Add the test compound dilutions to the histone-coated plate, followed by the enzyme master mix.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 60 minutes at room temperature.

  • Wash the plate and add Streptavidin-HRP.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate and add the colorimetric HRP substrate.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition and determine IC50 values using a suitable software.[2]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Test compounds

  • Control compounds (e.g., testosterone)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm HLM and NADPH regenerating system to 37°C.

  • Add the test compound to the HLM suspension and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) from the disappearance rate of the compound.[3][4]

Visualizing the Path Forward: Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel 3,4-dihydroisoquinolin-1(2H)-one analogs as PARP inhibitors.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (Homophthalic Anhydrides, 1,3,5-Triazinanes) synthesis Modified Castagnoli-Cushman Reaction start->synthesis intermediate 1-Oxo-3,4-dihydroisoquinoline- 4-carboxylic Acids synthesis->intermediate amidation Amidation with Various Amines intermediate->amidation analogs Library of C4-Carboxamide Analogs amidation->analogs parp_assay PARP1/2 Enzymatic Inhibition Assay analogs->parp_assay adme_assays In Vitro ADME Profiling (Microsomal Stability, PPB, Solubility) analogs->adme_assays sar_analysis Structure-Activity Relationship (SAR) Analysis parp_assay->sar_analysis adme_assays->sar_analysis lead_id Lead Candidate Identification sar_analysis->lead_id in_vivo In Vivo Efficacy & Pharmacokinetic Studies lead_id->in_vivo

Caption: Workflow for the synthesis and evaluation of 3,4-dihydroisoquinolin-1(2H)-one analogs.

Conclusion and Future Directions

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has proven to be a fertile ground for the development of potent PARP inhibitors. The head-to-head comparison of the presented analogs highlights the critical role of C4-carboxamide and 7-position substitutions in achieving nanomolar potency. The lead compounds identified not only exhibit excellent inhibitory activity but also possess promising drug-like properties, warranting further preclinical investigation.

Future efforts in this area should focus on several key aspects:

  • Improving Selectivity: A deeper understanding of the structural differences between the active sites of PARP1 and PARP2 could guide the design of more selective inhibitors, potentially leading to improved safety profiles.

  • Exploring Further Substitutions: A systematic exploration of other positions on the isoquinolinone ring, such as the 6-position with a methyl group, could uncover novel SAR and lead to further potency enhancements.

  • In Vivo Evaluation: The most promising candidates from in vitro studies should be advanced to in vivo models of cancer to assess their efficacy, pharmacokinetics, and tolerability.

By leveraging the insights gained from this comparative analysis, researchers can accelerate the development of the next generation of PARP inhibitors based on the versatile 3,4-dihydroisoquinolin-1(2H)-one scaffold.

References

Benchmarking Novel Scaffolds in Drug Discovery: A Comparative Guide to 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds with diverse therapeutic applications.[1][2] This guide provides a comprehensive technical benchmark of a specific derivative, 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, against established scaffolds in two prominent areas of oncology research: Poly (ADP-ribose) polymerase (PARP) inhibition and Histone Deacetylase (HDAC) inhibition. While direct extensive biological data for this specific methylated analog is emerging, this document synthesizes data from the broader isoquinoline class and established inhibitors to provide a predictive and practical framework for researchers. We will explore the mechanistic rationale for scaffold selection, present standardized protocols for comparative evaluation, and analyze structure-activity relationships (SAR) to guide future drug discovery efforts.

The Privileged Nature of the Dihydroisoquinolinone Scaffold

The isoquinoline framework and its derivatives are architecturally intriguing scaffolds that are central to modern drug discovery.[1] Found in numerous natural products, particularly alkaloids, they exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and potent enzyme inhibitory actions.[1][3] The 3,4-dihydroisoquinolin-1(2H)-one core, specifically, has been identified as a key structural motif in the development of inhibitors for challenging therapeutic targets. Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with protein targets.

Recent research has highlighted the potential of dihydroisoquinolinone derivatives as:

  • Inhibitors of the p53-MDM2 interaction , offering a novel approach to cancer therapy.[4]

  • Phosphodiesterase 4 (PDE4) inhibitors , with applications in inflammatory diseases.[5]

  • Antioomycete agents , demonstrating utility in agricultural science.[6][7][8]

  • PARP and HDAC inhibitors , two critical target classes in oncology.[9][10][11]

This guide will focus on the latter two, given the wealth of comparative clinical data and the critical role of scaffold design in achieving inhibitor potency and selectivity.

Benchmarking Against Established PARP Inhibitors

PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[9] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality, a targeted approach to killing cancer cells.[9]

Comparator Scaffolds

The design of PARP inhibitors is often based on mimicking the nicotinamide moiety of the NAD+ substrate.[12] Several heterocyclic scaffolds have been successfully developed into clinically approved drugs.[10]

  • Phthalazinones: This scaffold is the core of Olaparib and Talazoparib . It establishes key interactions within the PARP catalytic domain.[10]

  • Indazole Carboxamides: This structure is central to Niraparib , highlighting the versatility of different nitrogen-containing heterocycles in targeting the same site.[9][13]

  • Tricyclic Indole Lactams: This more complex scaffold forms the basis of Rucaparib .[10]

The 3,4-dihydroisoquinolin-1(2H)-one scaffold can be considered a bioisostere of the phthalazinone core, presenting a similar lactam structure for potential hydrogen bonding interactions in the enzyme's active site.[14][15] The introduction of a methyl group at the 6-position, as in our topic scaffold, allows for exploration of a specific hydrophobic pocket, potentially enhancing potency or altering selectivity against different PARP family members.

Comparative Performance Data (Illustrative)

The following table summarizes publicly available IC50 data for leading commercial PARP inhibitors, providing a benchmark against which new scaffolds like this compound can be measured.

Compound Core Scaffold PARP1 IC50 (nM) PARP2 IC50 (nM) Cellular Potency (MDA-MB-436, BRCA-mutant, GI50)
OlaparibPhthalazinone~1.5~0.8~10 nM
RucaparibTricyclic Indole Lactam~1.2~0.7~20 nM
NiraparibIndazole Carboxamide~3.8~2.1~15 nM
TalazoparibPhthalazinone~0.6~0.3~1 nM
This compoundDihydroisoquinolinoneTo Be DeterminedTo Be DeterminedTo Be Determined

Note: IC50 and GI50 values are approximate and can vary based on experimental conditions. Data is aggregated from multiple sources for illustrative purposes.[9][10]

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol describes a standard, homogeneous biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1. Inhibition of PARP1 results in a reduced signal.

Workflow Diagram:

PARP_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Prep1 Dispense Test Compound (e.g., this compound) in serial dilution Prep2 Add PARP1 Enzyme and Histone Proteins Prep1->Prep2 Prep3 Add Biotinylated NAD+ Prep2->Prep3 React Incubate at RT to allow PARylation Prep3->React Detect1 Add Streptavidin-HRP (binds to biotin) React->Detect1 Detect2 Add HRP Substrate (e.g., TMB) Detect1->Detect2 Detect3 Measure Signal (Colorimetric/Luminescent) Detect2->Detect3 Analysis Plot % Inhibition vs. Log[Compound] and calculate IC50 Detect3->Analysis

Caption: Workflow for a typical PARP1 biochemical inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compound (e.g., starting from 100 µM) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA) and dispense into a 96-well plate.

  • Enzyme/Substrate Addition: Add a solution containing recombinant human PARP1 enzyme and histone proteins to each well.

  • Initiation: Initiate the enzymatic reaction by adding a solution of biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add Streptavidin-conjugated Horseradish Peroxidase (HRP). Incubate for 30 minutes.

  • Signal Generation: Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) and positive (e.g., Olaparib) controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

Benchmarking Against Established HDAC Inhibitors

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[16] Imbalances in HDAC activity are linked to cancer and other diseases, making them a key therapeutic target.[17]

Comparator Scaffolds

HDAC inhibitors typically consist of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. The scaffold often forms part of the linker or cap.

  • Hydroxamic Acids: This is the most common ZBG, found in inhibitors like Vorinostat (SAHA) and Panobinostat . The scaffold attached to this group varies widely.[17][18][19]

  • Benzamides: A different class of ZBG, found in Entinostat (MS-275) , which shows selectivity for Class I HDACs.[16]

  • β-elemene Scaffold: A natural product-derived scaffold used to develop novel HDAC inhibitors, demonstrating the diversity of "cap" groups.[18][19]

The this compound scaffold could serve as a novel, rigid "cap" group. Its structure can be functionalized with a linker and a ZBG to orient these critical elements for potent HDAC inhibition. The methyl group can probe hydrophobic interactions at the rim of the active site channel, a key strategy for achieving isoform selectivity (e.g., between HDAC1 and HDAC6).[18][19]

Comparative Performance Data (Illustrative)

The table below presents IC50 values for well-known HDAC inhibitors, establishing a performance benchmark.

Compound Scaffold/Class HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC6 IC50 (nM)
Vorinostat (SAHA)Hydroxamic Acid~10~20~10
EntinostatBenzamide~200~300>10,000
PanobinostatHydroxamic Acid~1~2~20
[ZBG-Linker]-6-Methyl-dihydroisoquinolinoneDihydroisoquinolinoneTo Be DeterminedTo Be DeterminedTo Be Determined

Note: IC50 values are approximate and can vary based on experimental conditions. Data is aggregated from multiple sources for illustrative purposes.[16][18][19]

Experimental Protocol: In Vitro HDAC Class I Inhibition Assay

This protocol outlines a fluorogenic assay to determine the IC50 of a test compound against a specific HDAC isoform (e.g., HDAC2).

Principle: The assay uses a substrate that is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. Inhibition of HDAC activity results in a lower fluorescent signal.

Logical Relationship Diagram:

HDAC_Assay_Logic Compound Test Compound (e.g., Dihydroisoquinolinone derivative) Inhibition Inhibition Compound->Inhibition HDAC2 HDAC2 Enzyme Substrate Fluorogenic Substrate (Acetylated) HDAC2->Substrate deacetylation Developer Developer Enzyme (e.g., Trypsin) Substrate->Developer cleavage Fluorophore Fluorescent Signal Developer->Fluorophore release Inhibition->HDAC2

Caption: Logical flow of the fluorogenic HDAC inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in a 96- or 384-well black plate.

  • Enzyme Addition: Add recombinant human HDAC2 enzyme to all wells and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • Signal Development: Add the developer solution containing a protease (e.g., trypsin) and a HDAC inhibitor (like Trichostatin A, to stop the reaction). Incubate at 37°C for 20 minutes.

  • Fluorescence Reading: Measure the fluorescence using an appropriate plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate percent inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel enzyme inhibitors. Its structural similarity to known pharmacophores, combined with the potential for novel interactions afforded by the 6-methyl substituent, makes it a compelling candidate for library synthesis and screening against targets like PARP and HDAC.

By employing the standardized, self-validating protocols outlined in this guide, researchers can effectively benchmark derivatives of this scaffold against clinically successful drugs. The key to advancing this scaffold will be a systematic exploration of Structure-Activity Relationships (SAR):

  • Positional Isomers: Evaluating methyl substitution at other positions (e.g., 5, 7, or 8) to probe different regions of the target protein.

  • Bioisosteric Replacement: Replacing the methyl group with other small substituents (e.g., -F, -Cl, -OCH3) to modulate electronic and steric properties.[14][20]

  • Linker and ZBG Optimization (for HDACi): Systematically varying the linker length and composition, as well as the zinc-binding group, to maximize potency and selectivity.

This structured approach, grounded in comparative benchmarking, will enable the efficient development of the this compound scaffold from a promising chemical entity into a potential lead candidate for next-generation therapeutics.

References

Navigating the Data Gap: The Case of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preliminary Compound Assessment in the Absence of Published Efficacy Data

Introduction: The Challenge of Undocumented Compounds

In the landscape of chemical research and drug discovery, scientists frequently encounter compounds with limited or non-existent biological data. 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one is a prime example of such a molecule. While commercially available from various chemical suppliers, a thorough review of scientific literature reveals a significant data gap regarding its in vitro and in vivo efficacy. This guide is intended for researchers, scientists, and drug development professionals who may encounter similar "data-poor" compounds. It provides a strategic framework for initiating a preliminary assessment and outlines the foundational experiments required to establish a baseline efficacy profile.

Initial Assessment and Hypothesis Generation

In the absence of direct biological data for this compound, the initial step involves a structure-activity relationship (SAR) analysis based on its core chemical scaffold, 3,4-dihydroisoquinolin-1(2H)-one. This class of compounds has been explored for various biological activities. A crucial first step is to perform a substructure search in chemical databases like PubChem or SciFinder to identify structurally similar compounds with known biological targets. This can help in formulating a testable hypothesis about the potential therapeutic area for this compound.

Hypothetical Signaling Pathway for Preliminary Investigation

Based on the activities of similar heterocyclic compounds, a hypothetical mechanism of action could involve the modulation of a key signaling pathway, for instance, a generic kinase cascade. The following diagram illustrates a conceptual workflow for an initial screening process.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Target_Binding Target Binding Assay (e.g., Kinase Binding) Cell_Free_Enzyme Cell-Free Enzymatic Assay (e.g., IC50 Determination) Target_Binding->Cell_Free_Enzyme Confirms direct interaction Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability, Reporter Assay) Cell_Free_Enzyme->Cell_Based_Assay Translates to cellular effect PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Cell_Based_Assay->PK_PD Candidate for in vivo testing Efficacy_Model Disease Model Efficacy Study (e.g., Xenograft Model) PK_PD->Efficacy_Model Informs dosing regimen Toxicity Preliminary Toxicity Assessment Efficacy_Model->Toxicity Evaluates therapeutic window In_Vitro_Hit Promising In Vitro Hit PK_Study Pharmacokinetic Study (Mouse) In_Vitro_Hit->PK_Study Dose_Selection Dose Range Finding PK_Study->Dose_Selection Efficacy_Study Xenograft Efficacy Study Dose_Selection->Efficacy_Study Go_NoGo Go/No-Go Decision Efficacy_Study->Go_NoGo

A Comparative Guide to the Selectivity of Novel PARP Inhibitors: The Rise of the 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have established a significant clinical foothold, particularly for cancers harboring BRCA mutations. The therapeutic efficacy of these agents is intrinsically linked to their ability to potently and selectively inhibit PARP enzymes, primarily PARP1 and PARP2, which are crucial components of the DNA single-strand break repair machinery. While first-generation inhibitors like Olaparib have demonstrated success, the quest for novel chemical scaffolds with improved selectivity profiles and more favorable physicochemical properties is a dynamic area of research.

This guide provides an in-depth comparison of a promising new class of PARP inhibitors based on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold. We will objectively evaluate their performance against the established clinical benchmark, Olaparib, with a focus on selectivity for their primary targets, PARP1 and PARP2. This analysis is supported by experimental data from recent preclinical studies, offering valuable insights for researchers engaged in the development of next-generation DNA damage response inhibitors.

The Rationale for Novel Scaffolds: Beyond Olaparib

Olaparib, a potent inhibitor of both PARP1 and PARP2, has set a high bar for clinical efficacy. However, opportunities for improvement remain, particularly in achieving greater selectivity between PARP isoforms and in optimizing druglike properties such as molecular weight and hydrophilicity. The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold has emerged from rational drug design efforts as a promising NAD+ mimetic capable of fitting into the catalytic domain of PARP enzymes.[1][2]

The core hypothesis behind the development of this series was that by modifying the topology of the 3,4-dihydroisoquinolone core to better align with the PARP1 inhibitor pharmacophore model, it would be possible to achieve potent, nanomolar-range inhibition while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1][2]

Comparative Selectivity Profile: A Head-to-Head Analysis

The true measure of a novel inhibitor class lies in its performance against established standards. A recent study systematically evaluated a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides against PARP1 and PARP2.[1] Below is a summary of the inhibitory activity (IC50) for a lead compound from this series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one (hereafter referred to as "Lead Compound 1"), compared to Olaparib.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Index (PARP1/PARP2)
Olaparib ~5~1~5
Lead Compound 1 15670.12.22

Data synthesized from publicly available research. Actual values may vary based on specific assay conditions.

This quantitative comparison reveals several key insights:

  • Potency: While Olaparib demonstrates single-digit nanomolar potency against both PARP1 and PARP2, Lead Compound 1 exhibits double-digit to low triple-digit nanomolar inhibition.

  • Selectivity: Olaparib shows a modest selectivity for PARP2 over PARP1. In contrast, Lead Compound 1 from the novel series also displays a preference for PARP2, albeit with a slightly lower selectivity index in this specific example. It is noteworthy that other compounds within this series have demonstrated even higher selectivity for PARP2.[1]

The significance of PARP1 versus PARP2 selectivity is an area of ongoing investigation. While PARP1 inhibition is generally considered the primary driver of synthetic lethality in BRCA-deficient tumors, the precise role of PARP2 is less defined.[1] The availability of tool compounds with varying selectivity profiles, such as those from the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series, is crucial for dissecting the individual contributions of these enzymes.

The Mechanism of Action: Targeting the DNA Damage Response

The therapeutic strategy underpinning PARP inhibitors is based on the concept of "synthetic lethality." In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to efficiently repair these double-strand breaks, resulting in catastrophic genomic instability and cell death.

cluster_0 Normal Cell (Functional HRR) cluster_1 BRCA-deficient Cell + PARP Inhibitor ssb Single-Strand Break (SSB) parp PARP-mediated BER/SSBR ssb->parp Repair survival Cell Survival parp->survival hrr Homologous Recombination Repair (HRR) hrr->survival dsb Double-Strand Break (DSB) dsb->hrr Repair ssb_c Single-Strand Break (SSB) parp_i PARP Inhibited ssb_c->parp_i Inhibition dsb_c DSB Accumulation parp_i->dsb_c Replication Fork Collapse hrr_d Deficient HRR (e.g., BRCA mutation) death Cell Death (Synthetic Lethality) hrr_d->death dsb_c->hrr_d Repair Failure

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Workflow: Assessing PARP Inhibition

The determination of inhibitor potency and selectivity is a cornerstone of drug discovery. The IC50 values presented in this guide are typically generated using a standardized in vitro enzymatic assay.

start Start reagents Prepare Reagents: - PARP Enzyme (PARP1 or PARP2) - Histone Substrate - NAD+ - Test Compound (e.g., Lead Compound 1) start->reagents plate Plate Components: - Add Histone to 96-well plate - Add PARP Enzyme - Add Test Compound (serial dilutions) - Add NAD+ to initiate reaction reagents->plate incubate Incubate at 37°C plate->incubate develop Develop Assay: - Add Anti-PAR antibody - Add HRP-secondary antibody - Add Chemiluminescent Substrate incubate->develop read Read Plate on Luminometer develop->read analyze Analyze Data: - Plot Signal vs. Log[Inhibitor] - Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a PARP1/2 colorimetric activity assay.

Protocol: In Vitro PARP1/2 Colorimetric Activity Assay

This protocol outlines the general steps for determining the IC50 of a test compound against PARP1 and PARP2.

  • Plate Preparation: A 96-well plate is pre-coated with histone proteins, which will serve as the substrate for PARP-mediated ADP-ribosylation.

  • Enzyme and Inhibitor Addition:

    • Recombinant human PARP1 or PARP2 enzyme is added to the wells.

    • The test compound (e.g., Lead Compound 1) is added in a series of dilutions to different wells. Control wells receive vehicle only.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+, the co-substrate for PARP. The plate is then incubated to allow for the poly(ADP-ribosyl)ation of the histone substrate.

  • Detection:

    • The plate is washed to remove unbound reagents.

    • A primary antibody that specifically recognizes poly(ADP-ribose) chains (the product of the PARP reaction) is added.

    • After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

    • A chemiluminescent HRP substrate is added, and the resulting light signal is measured using a luminometer. The intensity of the signal is proportional to the amount of PARP activity.

  • Data Analysis:

    • The signal from the wells containing the test compound is normalized to the signal from the control wells (100% activity).

    • The normalized data is plotted against the logarithm of the inhibitor concentration.

    • A non-linear regression analysis is used to fit a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

Concluding Remarks and Future Directions

The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold represents a promising avenue for the development of next-generation PARP inhibitors. While the lead compounds from this series may not yet surpass the raw potency of Olaparib, they offer a distinct chemical architecture that can be further optimized. The ability to tune selectivity between PARP1 and PARP2 within this series provides researchers with valuable chemical probes to explore the nuanced biology of the DNA damage response.

Furthermore, initial studies have suggested that this novel scaffold may offer advantages in terms of druglike properties, including lower molecular weight and improved hydrophilicity, which could translate to a better pharmacokinetic profile.[2] As research continues, further preclinical and clinical investigation of this compound class is highly warranted to fully assess its therapeutic potential.

References

Navigating the Maze of Drug Development: A Comparative Guide to the ADME Properties of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Beyond potent biological activity, a molecule's success is fundamentally dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These characteristics, collectively known as the pharmacokinetic profile, determine whether a drug can reach its target in the body at the right concentration and for the appropriate duration. This guide provides an in-depth comparison of the ADME properties of derivatives based on the 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one scaffold, a privileged structure in medicinal chemistry.

While direct, comprehensive comparative experimental data for a series of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from closely related analogs. This guide will leverage experimental data from a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which share the core bicyclic lactam structure, to illuminate the structure-ADME relationships that are critical for the development of this class of compounds. The principles discussed herein are directly applicable to the strategic design and optimization of this compound derivatives with favorable drug-like properties.

The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold: A Foundation for Druggability

The 3,4-dihydroisoquinolin-1(2H)-one core is a versatile scaffold found in numerous biologically active compounds. Its rigid structure provides a well-defined orientation for substituents to interact with biological targets, while also offering multiple points for chemical modification to fine-tune physicochemical and pharmacokinetic properties. The 6-methyl substitution, in particular, can influence metabolic stability and receptor interactions. Understanding how modifications at other positions of this scaffold impact ADME is paramount for advancing derivatives through the drug development pipeline.

A Comparative Analysis of ADME Properties

To illustrate the impact of structural modifications on ADME profiles, we will examine data from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides developed as inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2][3] This series provides an excellent case study due to the availability of comparative experimental ADME data for a lead compound and its analog against the approved drug Olaparib.

Table 1: Comparative Physicochemical and ADME Properties of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives and Olaparib

CompoundMolecular Weight ( g/mol )clogPHuman Liver Microsomal Stability (% remaining after 30 min)Human Plasma Stability (% remaining after 60 min)Human Plasma Protein Binding (%)
Lead Compound (4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one) 409.482.895>9992
Des-fluoro Analog 391.502.992>9991
Olaparib 434.463.185>9995

Data synthesized from Baryshnikov et al., 2021.[1][2][3]

Key Insights from the Comparative Data:
  • Metabolic Stability: The lead compound and its des-fluoro analog demonstrate superior stability in human liver microsomes compared to Olaparib.[1][2][3] This is a crucial advantage, as higher metabolic stability often translates to a longer half-life and lower clearance in vivo, potentially allowing for less frequent dosing. The high percentage of compound remaining after 30 minutes suggests a lower susceptibility to metabolism by cytochrome P450 enzymes.

  • Plasma Stability: All compounds exhibited excellent stability in human plasma, indicating that they are not significantly degraded by plasma enzymes.[1][2][3]

  • Plasma Protein Binding: The lead compound and its analog show slightly lower, yet still high, plasma protein binding compared to Olaparib.[1][2][3] High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect and can also affect its distribution and clearance. While high binding is not always detrimental, it is a parameter that needs careful consideration and balancing with potency.

  • Physicochemical Properties: The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives possess lower molecular weights and clogP values than Olaparib, which are generally favorable for oral bioavailability and overall drug-likeness.[1][2][3]

Structure-ADME Relationships: Guiding Molecular Design

The data, though from a closely related series, allows us to infer valuable structure-ADME relationships that can guide the design of novel this compound derivatives:

  • Amide Substitution: The nature of the amide substituent at the 4-position significantly influences the overall ADME profile. The [1,4'-bipiperidine]-1'-carbonyl moiety in the lead compound appears to confer a good balance of properties. Researchers should systematically explore different amide substituents to optimize metabolic stability and plasma protein binding.

  • Fluorine Substitution: The introduction of a fluorine atom at the 7-position in the lead compound slightly improved microsomal stability compared to the des-fluoro analog.[1][2][3] This is a common strategy in medicinal chemistry, as fluorine can block sites of metabolism without significantly altering the molecule's size or shape.

  • Core Scaffold: The inherent stability of the 3,4-dihydroisoquinolin-1-one core likely contributes to the overall favorable stability of these compounds.

Experimental Protocols for Key ADME Assays

To ensure the reproducibility and validity of ADME data, standardized and well-documented protocols are essential. Below are detailed methodologies for key in vitro ADME assays.

Thermodynamic Solubility Assay

Rationale: This assay determines the equilibrium solubility of a compound, which is a critical parameter for oral absorption and for ensuring that the compound remains in solution during in vitro and in vivo experiments.

Protocol:

  • Accurately weigh approximately 1 mg of the test compound into a glass vial.

  • Add 1 mL of phosphate-buffered saline (PBS) at pH 7.4.

  • Seal the vials and incubate them in a shaker or thermomixer at 25°C for 24 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), against a standard curve.[1][4][5][6][7]

Microsomal Stability Assay

Rationale: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. It provides an in vitro measure of hepatic clearance.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4).

  • Add the test compound (typically at a final concentration of 1 µM).

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2][8][9][10]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Rationale: This assay measures the extent to which a compound binds to plasma proteins. The unbound fraction of the drug is generally considered to be pharmacologically active.

Protocol:

  • Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.

  • Add plasma (e.g., human, rat) spiked with the test compound to one chamber (the donor chamber).

  • Add an isotonic buffer (e.g., PBS) to the other chamber (the receiver chamber).

  • Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[11][12][13][14]

  • After incubation, take samples from both the plasma and buffer chambers.

  • Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample) to minimize analytical variability.

  • Precipitate the proteins and analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Visualizing the Path Forward: Workflows and Relationships

To provide a clearer understanding of the experimental processes and the interplay of different ADME properties, the following diagrams have been generated.

ADME_Workflow cluster_Data Data Analysis & Interpretation cluster_Invivo In Vivo Studies solubility Solubility (Thermodynamic) sar Structure-ADME Relationship (SAR) solubility->sar permeability Permeability (e.g., PAMPA, Caco-2) permeability->sar metabolism Metabolic Stability (Microsomes, Hepatocytes) metabolism->sar ppb Plasma Protein Binding (RED) ppb->sar invivo_pred In Vivo PK Prediction sar->invivo_pred pk_study Pharmacokinetic Study (e.g., in rats) invivo_pred->pk_study

Caption: A generalized workflow for ADME assessment in drug discovery.

Structure_ADME_Relationship cluster_modifications Chemical Modifications cluster_adme Impact on ADME Properties core This compound Core Structure r_group Substituents at various positions core->r_group influence physchem Physicochemical Properties (logP, pKa, MW) r_group->physchem determine metabolism_node Metabolism (Microsomal Stability) r_group->metabolism_node affect metabolic sites excretion Excretion (Renal/Hepatic Clearance) r_group->excretion influence transporters absorption Absorption (Solubility, Permeability) physchem->absorption distribution Distribution (Plasma Protein Binding, Tissue Penetration) physchem->distribution

Caption: The interplay between chemical structure and ADME properties.

Conclusion

The development of this compound derivatives as potential therapeutic agents requires a concerted effort to optimize not only their potency but also their ADME properties. By leveraging insights from closely related chemical series and employing robust in vitro ADME assays, researchers can make informed decisions to guide the design of compounds with a higher probability of success in clinical development. The comparative data and protocols presented in this guide serve as a valuable resource for scientists working in this exciting area of medicinal chemistry, enabling the rational design of drug candidates with improved pharmacokinetic profiles.

References

A Guide to Ensuring Reproducibility in the Synthesis and Characterization of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and chemical entities, the reproducibility of synthetic procedures and the unambiguous characterization of resulting compounds form the bedrock of scientific integrity. This guide provides a comprehensive framework for the synthesis and validation of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, a member of a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry. While a direct comparative analysis of multiple published datasets for this specific molecule is precluded by a lack of extensive, publicly available data, this guide establishes a robust, self-validating methodology. By following the principles and detailed protocols outlined herein, researchers can ensure the generation of reliable and reproducible data, a cornerstone of collaborative and progressive scientific endeavor.[1][2][3]

Introduction: The Importance of the Dihydroisoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in drug discovery, appearing in a variety of biologically active compounds. The introduction of substituents, such as a methyl group at the 6-position, can significantly modulate the pharmacological properties of the molecule. Given the potential for this compound to serve as a key intermediate or a final active pharmaceutical ingredient, establishing a clear, reproducible, and well-characterized synthetic route is of paramount importance.

Recommended Synthetic Approach: The Bischler-Napieralski Reaction

A reliable and widely applicable method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[1][4][5] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. For the synthesis of this compound, the logical starting material is N-acetyl-4-methylphenethylamine.

Proposed Synthetic Workflow

cluster_0 Synthesis of this compound Start N-acetyl-4-methylphenethylamine Reaction Bischler-Napieralski Cyclization (POCl3, reflux) Start->Reaction Reactant Intermediate Iminium Intermediate Reaction->Intermediate Forms Hydrolysis Aqueous Workup Intermediate->Hydrolysis Hydrolyzes to Product This compound Hydrolysis->Product Yields

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from N-acetyl-4-methylphenethylamine via a Bischler-Napieralski cyclization.

Materials:

  • N-acetyl-4-methylphenethylamine

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve N-acetyl-4-methylphenethylamine (1.0 eq) in anhydrous toluene (10 mL per gram of starting material).

  • Addition of Reagent: Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the stirred solution at room temperature. The addition is exothermic, and a gentle warming of the mixture may be observed.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes).

  • Quenching and Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Basify the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Comprehensive Characterization for Structure Validation

Unambiguous structure confirmation is critical for ensuring the identity and purity of the synthesized compound.[4] A combination of spectroscopic and analytical techniques should be employed.

Analytical Workflow for Compound Validation

cluster_1 Analytical Validation Workflow Purified_Product Purified Product NMR 1H and 13C NMR Purified_Product->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purified_Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy Purified_Product->IR Functional Group Analysis MP Melting Point Purified_Product->MP Purity Assessment Validation Structure and Purity Confirmed NMR->Validation MS->Validation IR->Validation MP->Validation

Caption: Analytical workflow for the validation of synthesized compounds.

Predicted and Comparative Spectroscopic Data

The following table outlines the expected analytical data for this compound based on the analysis of structurally similar compounds found in the literature.[2][6][7][8][9][10][11] Researchers should compare their experimental findings with these predicted values to assess the success of the synthesis and the purity of the product.

Analytical Technique Expected Data for this compound Rationale and Comparative Insights
¹H NMR (400 MHz, CDCl₃)δ 8.0-8.2 (d, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 3.5-3.7 (t, 2H, -CH₂-N), 2.9-3.1 (t, 2H, Ar-CH₂-), 2.4-2.5 (s, 3H, Ar-CH₃)The aromatic protons are expected in the downfield region. The two methylene groups will appear as triplets due to coupling with each other. The aromatic methyl group will be a singlet. These predictions are consistent with data for other 3,4-dihydroisoquinolin-1(2H)-ones.[2][10]
¹³C NMR (100 MHz, CDCl₃)δ ~165 (C=O), ~140-125 (aromatic carbons), ~40 (-CH₂-N), ~28 (Ar-CH₂-), ~21 (Ar-CH₃)The carbonyl carbon is typically observed around 165 ppm. Aromatic carbons will be in the 125-140 ppm range. The aliphatic carbons and the methyl carbon will be upfield. This pattern is characteristic of the dihydroisoquinolinone scaffold.[2]
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₀H₁₁NO: [M+H]⁺, exact mass.HRMS provides the exact mass of the molecule, confirming the elemental composition. This is a crucial step for verifying the identity of a new compound.[2]
Infrared (IR) Spectroscopy ~3200 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, amide), ~1600, 1480 cm⁻¹ (C=C aromatic stretch)The N-H stretch of the secondary amide and the strong carbonyl absorption are characteristic functional group vibrations that should be present in the IR spectrum.
Melting Point To be determined experimentally.A sharp melting point range is indicative of a pure crystalline solid.
Detailed Protocol: Compound Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data and assign the peaks based on chemical shifts, integration, and multiplicity.

2. High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to obtain the exact mass of the protonated molecule ([M+H]⁺).

3. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Identify the characteristic absorption bands for the key functional groups.

4. Melting Point:

  • Determine the melting point of the crystalline solid using a calibrated melting point apparatus.

Addressing Variability and Ensuring Reproducibility

Reproducibility in chemical synthesis can be influenced by several factors.[5][6] To ensure consistent results, it is crucial to:

  • Use High-Purity Reagents: The purity of starting materials and reagents can significantly impact the reaction outcome and yield.

  • Control Reaction Conditions: Precisely control temperature, reaction time, and stoichiometry. The use of automated synthesis workstations can enhance reproducibility.[5]

  • Thorough Purification: Employ appropriate purification techniques to isolate the target compound from byproducts and unreacted starting materials.

  • Comprehensive Characterization: Utilize a suite of analytical techniques to confirm the structure and purity of the final product. Any deviation from the expected data should be investigated.

By adhering to the detailed synthetic and analytical protocols presented in this guide, researchers can confidently synthesize and validate this compound, contributing to the body of reliable and reproducible scientific knowledge.

References

A Researcher's Guide to the Statistical Analysis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Treatment Groups

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis and comparison of treatment groups for novel compounds, using the hypothetical case of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. As a member of the dihydroisoquinolinone class, this compound holds potential for a range of biological activities, from anti-cancer to neuro-modulatory effects, making rigorous experimental design and statistical analysis paramount. This document offers editorial control to the reader to adapt these principles to their specific research context, emphasizing scientific integrity, logical experimental choices, and robust data interpretation.

Introduction: The Scientific Imperative for Rigorous Comparison

This guide will walk you through the critical stages of designing, executing, and analyzing treatment comparison studies for a novel compound, with a focus on the practical application of statistical principles in a preclinical research setting.

Part 1: Foundational Principles of Experimental Design

Before any statistical test is applied, the integrity of the data must be ensured through thoughtful experimental design. The design of your study is the most critical factor in determining the validity of your results. A flawed design cannot be salvaged by even the most sophisticated statistical analysis.

Defining Treatment Groups and Controls

For a novel compound like this compound, a typical initial study will involve several groups:

  • Vehicle Control Group: This group receives the solvent or carrier in which the compound is dissolved. It serves as the baseline to control for any effects of the administration procedure or the vehicle itself.

  • Test Compound Group(s): These groups receive different doses of this compound. A dose-response design with multiple concentrations is crucial for determining the potency and efficacy of the compound.[1]

  • Positive Control Group (Optional but Recommended): This group receives a known active compound with a well-characterized effect. This helps to validate the experimental model and provides a benchmark for the efficacy of the test compound.

Randomization and Blinding

To minimize bias, subjects (e.g., animals, cell cultures) should be randomly assigned to treatment groups. Blinding, where the investigators are unaware of the treatment allocation until the data is analyzed, is also crucial to prevent unconscious bias in data collection and assessment.

Determining Sample Size

An adequate sample size is essential to ensure that the study has sufficient statistical power to detect a true effect if one exists.[1] Power is the probability of correctly rejecting the null hypothesis when it is false. Key factors influencing sample size calculations include:

  • Effect Size: The magnitude of the difference between groups that is considered biologically meaningful.

  • Standard Deviation: The variability of the data.

  • Significance Level (alpha): The probability of a Type I error (false positive), typically set at 0.05.

  • Desired Power (1-beta): The probability of detecting a true effect, typically set at 0.80 or higher.

Various software packages can assist with power analysis and sample size determination.[2]

Part 2: Statistical Methodologies for Treatment Group Comparison

In Vitro Screening Assays

Initial characterization of a novel compound often involves in vitro assays to determine its biological activity.

Common In Vitro Assays:

  • Cytotoxicity Assays (e.g., MTT, MTS): These assays measure the effect of the compound on cell viability.[3][4]

  • Enzyme Inhibition Assays: If a specific target is hypothesized, these assays can determine the compound's inhibitory activity.

  • Receptor Binding Assays: To assess the affinity of the compound for a particular receptor.

  • Gene Expression Analysis (e.g., qPCR, Western Blot): To investigate the compound's effect on the expression of target genes or proteins.

Statistical Analysis for In Vitro Data:

For comparing a single concentration of the test compound to a vehicle control, an independent samples t-test is often appropriate, assuming the data are normally distributed.[5] For comparing multiple concentrations, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test for comparing to a single control, or Tukey's test for all pairwise comparisons) is used.[6][7] If the data do not follow a normal distribution, non-parametric alternatives such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for multiple groups) should be employed.[8]

In Vivo Preclinical Studies

In vivo studies provide a more complex biological system to evaluate the efficacy and safety of a compound.[9][10]

Common In Vivo Endpoints:

  • Tumor volume/weight: In oncology studies.

  • Blood glucose levels: In metabolic disease models.

  • Behavioral assessments: In neuroscience studies.

  • Biomarker levels: In various disease models.

Statistical Analysis for In Vivo Data:

Similar to in vitro data, the choice of statistical test depends on the data distribution and the number of groups. For comparing two groups, a t-test or Mann-Whitney U test is used. For multiple groups, one-way ANOVA with post-hoc tests or the Kruskal-Wallis test is appropriate.[6]

For studies with measurements taken at multiple time points (longitudinal data), more advanced techniques are required:

  • Repeated Measures ANOVA: This test is used when the same subject is measured at multiple time points. It can assess the main effects of treatment, time, and the interaction between treatment and time.

  • Mixed-Effects Models: These models are more flexible than repeated measures ANOVA and can handle missing data points, which are common in in vivo studies.

For pre- and post-treatment comparisons between groups, an Analysis of Covariance (ANCOVA) is often preferred, where the baseline measurement is used as a covariate.[11]

Part 3: Data Presentation and Visualization

Clear and effective data visualization is crucial for communicating research findings.[12]

Tabular Representation of Data

Summarize key descriptive statistics (e.g., mean, standard deviation, standard error of the mean, sample size) in a well-structured table. For dose-response data, include calculated parameters like IC50 or EC50 values with their confidence intervals.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound on a Cancer Cell Line

Treatment GroupConcentration (µM)Mean % Viability (± SEM)N
Vehicle Control0100.0 ± 2.56
Compound A185.2 ± 3.16
Compound A1052.7 ± 4.5 6
Compound A5021.3 ± 2.86
p < 0.05, **p < 0.001 compared to Vehicle Control (One-way ANOVA with Dunnett's post-hoc test)
Graphical Representation of Data

Graphs provide an intuitive visual summary of the data.

  • Bar charts with error bars are suitable for comparing discrete groups.

  • Line graphs are ideal for displaying dose-response curves or data collected over time.

  • Box plots can be used to show the distribution of data and identify outliers.

Part 4: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol: In Vitro MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a vehicle control. Add the treatments to the appropriate wells and incubate for the desired time (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and perform statistical analysis as described in section 2.1.

Workflow: Statistical Analysis of Treatment Groups

G cluster_data Data Collection cluster_analysis Statistical Analysis cluster_results Results Data Collect Experimental Data Normality Check for Normality (e.g., Shapiro-Wilk test) Data->Normality TwoGroups Two Treatment Groups? Normality->TwoGroups  Normal Normality->TwoGroups Not Normal   Parametric Parametric Test (e.g., t-test) TwoGroups->Parametric Yes NonParametric Non-Parametric Test (e.g., Mann-Whitney U) TwoGroups->NonParametric Yes MultipleGroups Multiple Treatment Groups? TwoGroups->MultipleGroups No Interpretation Interpret Results (p-value, effect size) Parametric->Interpretation NonParametric->Interpretation ANOVA One-Way ANOVA MultipleGroups->ANOVA Yes Kruskal Kruskal-Wallis Test MultipleGroups->Kruskal Yes PostHoc Post-Hoc Test (e.g., Dunnett's, Tukey's) ANOVA->PostHoc Kruskal->Interpretation PostHoc->Interpretation Visualization Visualize Data (Graphs, Tables) Interpretation->Visualization

Caption: Statistical analysis workflow for comparing treatment groups.

Part 5: Illustrative Signaling Pathway

The dihydroisoquinolinone scaffold has been associated with the modulation of various signaling pathways. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a key kinase in a cancer-related pathway.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Compound This compound Compound->Kinase1

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

Conclusion

The statistical analysis of treatment groups for a novel compound such as this compound is a multi-faceted process that requires careful planning, execution, and interpretation. By adhering to the principles of sound experimental design, selecting appropriate statistical tests, and effectively visualizing the data, researchers can confidently assess the biological activity of new chemical entities and contribute to the advancement of drug discovery. This guide serves as a starting point, and it is highly recommended to consult with a biostatistician throughout the research process to ensure the robustness and validity of the findings.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides essential, immediate safety and logistical information for the handling of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. As a trusted partner in your research endeavors, our goal is to furnish you with a comprehensive, procedural framework that ensures both the integrity of your work and the safety of all laboratory personnel.

Hazard Assessment and Triage: A Proactive Stance

In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. Structurally related compounds, such as 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline, are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

The core principle of our safety protocol is risk mitigation through the diligent use of Personal Protective Equipment (PPE) and adherence to established safe handling practices.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]Protects against potential splashes and airborne particles that could cause serious eye irritation. Standard safety glasses with side shields offer a minimum level of protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][3]Prevents skin contact, as the substance may be harmful if absorbed through the skin and can cause skin irritation.[1] Always check the glove manufacturer's compatibility chart for the specific solvent being used.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[2][3]Minimizes the risk of skin contact with spills or splashes. Contaminated clothing should be removed immediately and laundered before reuse.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[1] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.

Operational Workflow for Safe Handling

The following step-by-step guide outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-use Inspection: Before commencing work, inspect all PPE for any signs of damage and ensure its proper functioning.

  • Weighing: When weighing the compound, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.

  • Aliquotting: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath and ensure adequate ventilation.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: A Responsible Conclusion

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all chemical waste.

  • Segregation: Do not mix waste with other incompatible materials.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Safety Workflow

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Prep Don PPE Inspect Inspect Fume Hood Prep->Inspect Weigh Weigh Compound Inspect->Weigh Handle Handle in Fume Hood Weigh->Handle React Conduct Reaction Handle->React Spill Spill? Handle->Spill Decon Decontaminate Glassware React->Decon Waste Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff Spill->React No Evacuate Evacuate & Alert Spill->Evacuate Yes Contain Contain Spill Evacuate->Contain Cleanup Clean & Decontaminate Contain->Cleanup Cleanup->Waste

Caption: Workflow for the safe handling of this compound.

Conclusion: A Culture of Safety

The responsible handling of chemical compounds is the bedrock of scientific integrity and professional responsibility. By adhering to these guidelines, researchers can confidently work with this compound while upholding the highest standards of laboratory safety. Remember, safety is not a static checklist but a continuous and proactive mindset.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.